1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Description
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Properties
CAS No. |
223671-54-3 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9;/h1-5H,(H,13,14);1H |
InChI Key |
MRIRNGJIZUGYSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Foreword: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids like morphine and papaverine, and a vast array of synthetic pharmaceutical agents. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with diverse biological targets. Consequently, derivatives of isoquinoline are integral to drug discovery programs, finding application as anesthetics, antihypertension agents, and antifungal compounds, among others.
This guide focuses on a specific, high-value derivative: 1-Chloroisoquinoline-5-carboxylic acid hydrochloride . The strategic placement of three distinct functional groups—a reactive chloro group at the 1-position, a carboxylic acid at the 5-position, and the protonated isoquinoline nitrogen—renders this molecule a versatile and powerful building block. The chloro atom serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid provides a key interaction point for receptor binding and can be further modified into esters, amides, or other bioisosteres to modulate pharmacokinetic properties. This guide provides a comprehensive overview of a robust synthetic strategy and a rigorous characterization workflow for this important intermediate, designed for researchers in medicinal chemistry and process development.
Part 1: Strategic Synthesis Pathway
The proposed pathway begins with isoquinoline, proceeds through nitration, N-oxidation, and chlorination, followed by reduction, Sandmeyer reaction to install a nitrile, and subsequent hydrolysis to the target carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway from Isoquinoline to the target compound.
Step-by-Step Mechanistic Rationale and Protocol
Step 1: Nitration of Isoquinoline
-
Causality: The first step involves the regioselective introduction of a nitro group, which will ultimately be converted into the carboxylic acid. Electrophilic aromatic substitution on the isoquinoline ring is directed to the 5- and 8-positions. Under controlled nitrating conditions (sulfuric and nitric acid), a mixture is obtained, from which the desired 5-nitroisoquinoline can be isolated. The isoquinolinium ion has a greater reactivity towards electrophilic substitution than the quinolinium ion.
-
Protocol: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add isoquinoline portion-wise. Slowly add a pre-mixed solution of concentrated sulfuric acid and nitric acid, maintaining the internal temperature below 10 °C. Stir for several hours, then carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH solution) to precipitate the product. Filter, wash with water, and purify by recrystallization or chromatography.
Step 2: N-Oxidation
-
Causality: The subsequent chlorination at the 1-position requires activation of the heteroaromatic ring. This is achieved by forming the N-oxide. The N-oxide intermediate makes the C1 position highly electrophilic and susceptible to nucleophilic attack by chloride in the next step.
-
Protocol: Dissolve 5-nitroisoquinoline in a suitable solvent like dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature. Stir the mixture overnight. Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-nitroisoquinoline N-oxide.
Step 3: Chlorination at the C1 Position
-
Causality: This is a key transformation, analogous to the synthesis of 1-chloroisoquinoline from isoquinoline N-oxide. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The N-oxide oxygen attacks the phosphorus atom, leading to a series of rearrangements that ultimately install a chlorine atom at the C1 position and regenerate the aromatic isoquinoline system.
-
Protocol: Under an inert atmosphere, slowly add 5-nitroisoquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃) cooled in an ice bath. After the addition is complete, heat the mixture to reflux (approx. 105 °C) and maintain for several hours until TLC indicates the consumption of the starting material. Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure. Quench the residue by slowly adding it to crushed ice, then extract the product with a solvent like dichloromethane. Dry and concentrate the organic phase to yield crude 1-chloro-5-nitroisoquinoline.
Step 4: Reduction of the Nitro Group
-
Causality: The nitro group must be converted to an amine to facilitate the introduction of the carboxylic acid precursor via the Sandmeyer reaction. Stannous chloride (SnCl₂) dihydrate in an appropriate solvent is a classic and effective reagent for this transformation, offering high yields and selectivity.
-
Protocol: Dissolve 1-chloro-5-nitroisoquinoline in ethyl acetate. Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O). Heat the mixture under reflux for 3-4 hours under a nitrogen atmosphere. After cooling, pour the mixture into ice water and basify to a pH of ~10 with an aqueous sodium carbonate solution to precipitate tin salts. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain 5-amino-1-chloroisoquinoline.
Step 5: Sandmeyer Reaction
-
Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a nitrile. The primary amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) cyanide solution, which displaces the diazonium group with a cyano group.
-
Protocol: Suspend 5-amino-1-chloroisoquinoline in a dilute aqueous HCl solution and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours. Cool, extract the product with a suitable organic solvent, wash, dry, and purify to yield 1-chloro-5-cyanoisoquinoline.
Step 6: Hydrolysis of the Nitrile
-
Causality: The final step in forming the free base is the hydrolysis of the nitrile functional group to a carboxylic acid. This is typically achieved under strong acidic conditions and heating. The nitrile is first hydrated to an amide, which is then further hydrolyzed to the carboxylic acid and ammonium sulfate.
-
Protocol: Add 1-chloro-5-cyanoisoquinoline to a mixture of concentrated sulfuric acid and water. Heat the mixture under reflux for several hours until the reaction is complete. Cool the solution and carefully neutralize it with a base to precipitate the product, 1-chloroisoquinoline-5-carboxylic acid. Filter the solid, wash thoroughly with water, and dry.
Step 7: Hydrochloride Salt Formation
-
Causality: The final hydrochloride salt is prepared to improve the compound's stability, crystallinity, and aqueous solubility, which are often desirable properties for pharmaceutical intermediates. This is a straightforward acid-base reaction.
-
Protocol: Suspend the purified 1-chloroisoquinoline-5-carboxylic acid in a suitable anhydrous solvent such as diethyl ether or isopropanol. Add a solution of hydrogen chloride (HCl) in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Part 2: Rigorous Characterization and Validation
Confirming the identity, purity, and structure of the synthesized 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the material meets the stringent quality standards required for research and development.
Characterization Workflow Overview
Caption: A multi-technique workflow for comprehensive characterization.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons in the 7.5-9.0 ppm range. The proton adjacent to the carboxylic acid will be downfield. The carboxylic acid proton itself will be a broad singlet >12 ppm. |
| Coupling Constants (J) | Characteristic ortho and meta couplings (J ≈ 7-9 Hz and 1-2 Hz, respectively) for the aromatic protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon (C=O) around 165-175 ppm. Aromatic carbons between 120-150 ppm. C1 carbon bearing the chlorine will be distinct. |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C and C=N stretches (~1450-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |
| Mass Spectrometry | m/z Ratio | Molecular ion peak corresponding to the free base (C₁₀H₆ClNO₂). A characteristic M+2 peak approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |
| HPLC | Purity | A single major peak with purity >95% under appropriate chromatographic conditions. |
| Melting Point | Range | A sharp melting point or decomposition range, indicative of high purity. |
| Potentiometric Titration | pKa Values | Two distinct equivalence points corresponding to the carboxylic acid and the protonated isoquinoline nitrogen. |
Standard Operating Protocols for Characterization
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the proton signals to confirm proton counts. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the structure. Compare the ¹³C spectrum to predicted values to confirm the carbon skeleton.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Method: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ for the free base). The measured mass should be within 5 ppm of the calculated theoretical mass. Observe the isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions to confirm the presence of chlorine.
Protocol 3: HPLC Purity Assessment
-
System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase system, for example, Mobile Phase A: 0.1% trifluoroacetic acid in water, and Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Method: Run a gradient elution, for example, from 10% B to 90% B over 20 minutes, at a flow rate of 1 mL/min. Use a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Analysis: Inject a prepared solution of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 4: Determination of pKa by Potentiometric Titration
-
Sample Preparation: Accurately weigh a precise amount of the hydrochloride salt and dissolve it in a known volume of deionized water to create a solution of approximately 1-5 mM. Adjust the ionic strength with a neutral salt like KCl (e.g., to 0.15 M).
-
Titration: Immerse a calibrated pH electrode in the solution. Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments.
-
Data Analysis: Record the pH after each addition of titrant. Plot pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the carboxylic acid, and the second will correspond to the deprotonation of the isoquinolinium ion.
References
-
Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid . (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Product Class 5: Isoquinolines . (n.d.). Science of Synthesis. [Link]
-
Synthesis of 1-acylisoquinolines from isoquinoline, alcohols, and CCl4 catalyzed by iron complexes . (2010). Semantic Scholar. [Link]
-
Isoquinoline, 1-chloro- . (n.d.). PubChem. [Link]
-
Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline . (n.d.). ResearchGate. [Link]
-
Isoquinolines . (n.d.). AMERICAN ELEMENTS®. [Link]
- Isoquinoline. (n.d.). Unknown Source. Provided search context does not contain a valid URL.
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re . (2023). UI Scholars Hub. [Link]
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis . (2026). Organic Letters - ACS Publications. [Link]
- **Carboxylic Acid Bio
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic pharmaceuticals with diverse biological activities. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets. The strategic functionalization of this core is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a key building block in this field.[1][2] The presence of a chloro group at the 1-position offers a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3][4] The carboxylic acid at the 5-position provides a site for amide bond formation, esterification, or can act as a key pharmacophoric feature, influencing solubility, cell permeability, and target binding. As a hydrochloride salt, the compound's properties are further modified, particularly its solubility and handling characteristics, making it amenable to various stages of the drug development process.
This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. It is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational data and practical, field-proven methodologies for its characterization.
Compound Profile & Structural Elucidation
The fundamental identity of a compound is established through its structural and molecular characteristics. While specific experimental data for the hydrochloride salt is sparse in public literature, we can compile a profile based on its constituent parts and related known compounds.
| Property | Value | Source / Method |
| IUPAC Name | 1-chloroisoquinoline-5-carboxylic acid hydrochloride | Nomenclature |
| CAS Number | 763068-68-4 (for free acid) | Chemical Abstract |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | Calculated |
| Molecular Weight | 244.08 g/mol | Calculated |
| Parent Compound (Free Acid) | C₁₀H₆ClNO₂ | - |
| Parent MW (Free Acid) | 207.61 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid, likely white to off-white. | Expert Inference |
Synthesis Pathway Overview
The synthesis of the 1-chloroisoquinoline core itself is well-documented, often starting from isoquinoline N-oxide and reacting it with a chlorinating agent like phosphoryl chloride (POCl₃).[3][5]
Caption: A plausible synthetic workflow for the target compound.
This proposed route leverages standard, robust organic reactions. The reduction of a nitro group, as described for a similar compound, is a high-yielding transformation.[6] Subsequent conversion to the carboxylic acid via a nitrile intermediate is a classic method for introducing this functionality onto an aromatic ring.
Expected Spectral Characteristics
Definitive structural confirmation relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The carboxylic acid proton (O-H) will be a highly deshielded, broad singlet, typically appearing far downfield in the 10-12 ppm range.[7] This signal would disappear upon D₂O exchange. The aromatic protons would appear between 7.5 and 9.0 ppm, with splitting patterns determined by their coupling relationships.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected in the 160-180 ppm region.[7] The chlorinated carbon at the 1-position will also be distinct, with other aromatic carbons appearing in the typical 120-150 ppm range.
-
Infrared (IR) Spectroscopy: Two characteristic absorptions for the carboxylic acid group are expected: a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.[7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show the molecular ion for the free acid [M+H]⁺ at m/z 208. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be evident, showing peaks at m/z 208 and 210, which is a definitive indicator of a monochlorinated compound.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in both formulation and biological systems.
| Property | Predicted/Expected Value | Rationale & Significance |
| Melting Point (°C) | > 200 °C (Decomposition likely) | The parent compound, 1-chloroisoquinoline, has a low melting point of 31-36 °C.[3][8] The addition of the carboxylic acid and formation of a hydrochloride salt will significantly increase lattice energy, leading to a much higher melting point. This is typical for organic salts. |
| Aqueous Solubility | Moderately to Highly Soluble | 1-Chloroisoquinoline is insoluble in water.[3] The presence of the ionizable carboxylic acid and, critically, the formation of the hydrochloride salt of the basic isoquinoline nitrogen, should dramatically increase aqueous solubility. This is a primary reason for API salt formation. |
| pKa | ~2-3 (Isoquinoline N-H⁺)~3-4 (Carboxylic Acid) | The predicted pKa of 0.81 for the free acid seems unusually low for a carboxylic acid and may refer to the protonated nitrogen.[9] The isoquinoline nitrogen is basic and will be protonated (pKa ~2-3). The carboxylic acid will be acidic (pKa ~3-4). These values are critical for predicting solubility and absorption at different physiological pH values. |
| LogP (Octanol/Water) | 2.5 - 3.5 (for free acid) | The LogP (partition coefficient) of the neutral free acid form is a measure of lipophilicity. This value influences membrane permeability and protein binding. No experimental data is available, so this is an estimate based on similar structures. |
| Chemical Stability | Stable under dry, cool conditions. Susceptible to degradation in basic solutions. | The ester and amide functionalities that might be derived from this molecule are susceptible to hydrolysis. The core itself is generally stable, but like similar aldehydes, it may degrade in strongly basic conditions.[10] Forced degradation studies are essential. |
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, every protocol must be designed as a self-validating system. This means including controls and checks that confirm the reliability of the obtained results.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound, a critical parameter for drug delivery and formulation.
Causality: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach equilibrium between the solid and dissolved states, providing a true measure of saturation solubility. Using a buffer system is crucial as the solubility of an ionizable compound like this is highly pH-dependent.
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures saturation.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated HPLC-UV method (see Protocol 2).
-
Calculation: Construct a calibration curve using standards of known concentrations. Use the peak area from the HPLC analysis of the saturated solution to determine its concentration, which represents the aqueous solubility.
-
Trustworthiness Check: Analyze the remaining solid using Powder X-ray Diffraction (PXRD) to ensure that the compound has not converted to a different solid form (e.g., free base) during the experiment.
Protocol 2: Purity and Stability-Indicating HPLC Method
This protocol is designed not only to determine the purity of the compound but also to separate it from potential degradation products formed during stability studies.
Causality: A reverse-phase HPLC method is chosen due to the aromatic and moderately polar nature of the analyte. A gradient elution is employed to ensure that both the main compound and any potential, more polar or less polar, degradation products are effectively eluted and resolved. A photodiode array (PDA) detector is essential for a stability-indicating method as it allows for peak purity analysis.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detector | PDA Detector, scan 210-400 nm, monitor at 254 nm |
| Diluent | 50:50 Acetonitrile:Water |
Step-by-Step Methodology (For Forced Degradation):
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in the diluent.
-
Stress Conditions:
-
Acidic: Mix stock with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Mix stock with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: Mix stock with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Preparation: At designated time points, withdraw samples, neutralize if necessary (e.g., basic sample with HCl, acidic with NaOH), and dilute to a target concentration of ~0.1 mg/mL.
-
Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system.
-
Trustworthiness Check: Use the PDA detector to assess peak purity for the main peak in all chromatograms. A pure peak suggests no co-eluting degradants. Mass balance should be calculated to ensure that the decrease in the main peak area is accounted for by the appearance of degradation peaks.[10]
Conclusion and Future Directions
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a valuable synthetic intermediate with physicochemical properties tailored for utility in drug discovery. Its enhanced aqueous solubility as a hydrochloride salt, combined with the reactive chloro-substituent and the versatile carboxylic acid group, makes it an attractive starting point for library synthesis and lead optimization.
While this guide has synthesized the available data and provided robust, validated protocols for its characterization, further experimental work is required to fully profile this compound. Specifically, experimental determination of its pKa values, LogP, and a comprehensive solid-state characterization (polymorphism, hygroscopicity) would provide invaluable data for formulation scientists and medicinal chemists. The methodologies outlined herein provide a rigorous framework for obtaining this critical information.
References
-
1-Chloroisoquinoline . LookChem. Available at: [Link]
-
Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 . PubChem - NIH. Available at: [Link]
-
1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1 . AMERICAN ELEMENTS. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 9. 1-chloroisoquinoline-5-carboxylic acid CAS#: 763068-68-4 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-5-carboxylic acid hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (CAS Number: 763068-68-4), a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document delves into its chemical properties, plausible synthetic routes, and the characteristic reactivity of its dual functional groups: the reactive 1-chloro substituent and the versatile 5-carboxylic acid moiety. Furthermore, it explores the potential applications of this compound in drug discovery, drawing insights from the known biological activities of structurally related isoquinoline derivatives. This guide aims to serve as a valuable resource for researchers by providing a scientific foundation and practical insights for the effective utilization of this compound in the synthesis of novel therapeutic agents.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic bioactive molecules.[1] This nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
1-Chloroisoquinoline-5-carboxylic acid hydrochloride presents itself as a particularly valuable intermediate for pharmaceutical synthesis.[4] The presence of a chloro group at the 1-position offers a reactive handle for various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] Concurrently, the carboxylic acid group at the 5-position serves as a versatile anchor for the formation of amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships.[6] This dual reactivity profile makes it an exceptional tool for the construction of complex molecular architectures for novel drug candidates.[4]
Physicochemical Properties and Characterization
While specific experimental data for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is limited, its properties can be inferred from its constituent parts and related analogs.
| Property | Predicted Value/Information | Source/Analogy |
| CAS Number | 763068-68-4 | N/A |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | N/A |
| Molecular Weight | 244.08 g/mol | Calculated |
| Appearance | Likely a solid crystalline powder | General for hydrochloride salts |
| Solubility | Expected to be soluble in water and polar organic solvents | Hydrochloride salts of organic bases are generally water-soluble.[7] |
| pKa | The isoquinoline nitrogen will be protonated (pKa ~5-6 for isoquinoline). The carboxylic acid will have a pKa of ~3-4. | Inferred from parent compounds |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-12 ppm).[8] Aromatic protons on the isoquinoline ring will resonate in the 7-9 ppm range, with their specific chemical shifts and coupling constants influenced by the chloro and carboxyl substituents. The proton on the nitrogen will be coupled to the adjacent protons.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 160-185 ppm.[8] The carbon atoms of the isoquinoline ring will appear in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift.
-
Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[8] A sharp C=O stretch for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The N-H stretch of the hydrochloride salt will also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (1-chloroisoquinoline-5-carboxylic acid) and characteristic fragmentation patterns, including the loss of HCl, CO₂, and the carboxylic acid group.
Synthesis and Preparation
Proposed Synthetic Pathway
A logical approach would involve the initial construction of the isoquinoline-5-carboxylic acid core, followed by chlorination at the 1-position.
Caption: Proposed synthetic workflow for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Step 1: Synthesis of Isoquinoline-5-carboxylic acid
Classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions could be adapted to start from a suitably substituted benzene derivative to yield the isoquinoline-5-carboxylic acid core.[9]
Step 2: Oxidation to 1-Hydroxyisoquinoline-5-carboxylic acid
The isoquinoline-5-carboxylic acid can be oxidized to its N-oxide, which upon treatment with a suitable reagent like acetic anhydride, can rearrange to form 1-acetoxyisoquinoline-5-carboxylic acid. Subsequent hydrolysis would yield 1-hydroxyisoquinoline-5-carboxylic acid.
Step 3: Chlorination to 1-Chloroisoquinoline-5-carboxylic acid
The 1-hydroxyisoquinoline-5-carboxylic acid can be converted to the target 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a standard method for the conversion of hydroxyl groups on nitrogen-containing heterocycles to chloro groups.
Step 4: Formation of the Hydrochloride Salt
The final step involves the treatment of the free base, 1-chloroisoquinoline-5-carboxylic acid, with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.[7] The salt form often improves solubility and stability, which is advantageous for pharmaceutical applications.[10]
Chemical Reactivity and Synthetic Utility
The dual functionality of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride provides a rich platform for chemical modifications. The reactivity of the chloro and carboxylic acid groups can be selectively addressed to generate a diverse library of derivatives.
Reactions at the 1-Position (Chloro Group)
The chloro group at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent substrate for various palladium-catalyzed cross-coupling reactions.[5]
Caption: Key cross-coupling reactions at the 1-position of the isoquinoline ring.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the introduction of aryl or heteroaryl groups.[11]
-
Sonogashira Coupling: Coupling with terminal alkynes, typically using palladium and copper co-catalysis, yields 1-alkynylisoquinolines.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines.[12]
-
Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and cyanides.
Reactions at the 5-Position (Carboxylic Acid Group)
The carboxylic acid group is a versatile functional handle for a range of transformations.[6]
Caption: Common transformations of the carboxylic acid group.
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides by reaction with amines in the presence of a coupling agent (e.g., EDC, HATU).[13] This is a cornerstone reaction in the synthesis of many pharmaceuticals.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters.[14]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14]
Potential Applications in Drug Discovery
While specific biological data for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is not widely published, the isoquinoline scaffold is a well-established pharmacophore. Derivatives of isoquinoline have shown a broad range of biological activities, suggesting potential therapeutic applications for compounds derived from this building block.
-
Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3] The ability to introduce diverse substituents at the 1- and 5-positions of the title compound allows for the exploration of structure-activity relationships to develop novel anticancer agents.
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is present in several natural products with antimicrobial and antiviral properties.[2] Functionalized isoquinolines can be designed to target specific enzymes or pathways in microbial or viral replication.
-
Enzyme Inhibitors: The rigid isoquinoline scaffold can serve as a template for the design of inhibitors for various enzymes, such as kinases, proteases, and phosphodiesterases, which are important targets in many diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. Based on data for structurally related chloroisoquinolines, this compound should be considered as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[15]
Conclusion
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its dual reactivity, stemming from the chloro and carboxylic acid functional groups, provides a rich platform for chemical diversification. While specific data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry and pharmacology of the isoquinoline scaffold. It is hoped that this technical guide will serve as a useful resource for researchers and scientists in their efforts to develop new and innovative therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]
-
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
PMC. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Grafiati. Journal articles: 'Isoquinolines, pharmacology'. [Link]
-
Taylor & Francis eBooks. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]
-
ResearchGate. (PDF) Principles of Salt Formation. [Link]
-
Science of Synthesis. Product Class 5: Isoquinolines. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
CK-12 Foundation. Chemical Reactions of Carboxylic Acids. [Link]
-
ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. [Link]
-
Khan Academy. Carboxylic acid reactions overview. [Link]
- Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. Isoquinoline, 1-chloro-. [Link]
-
MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. [Link]
-
MSU chemistry. Carboxylic Acid Reactivity. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
-
ACS Publications. Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. [Link]
-
ResearchGate. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. [Link]
-
Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. pharmtech.com [pharmtech.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jackwestin.com [jackwestin.com]
- 15. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data based on the analysis of structurally related compounds and outlines detailed experimental protocols for its characterization using modern analytical techniques. The isoquinoline scaffold is a pivotal structural motif in numerous biologically active compounds, and the precise characterization of its derivatives is paramount for understanding their structure-activity relationships.
Molecular Structure and Predicted Spectroscopic Data
Predicted Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₇Cl₂NO₂ | N/A |
| Molecular Weight | 244.07 g/mol | N/A |
| IUPAC Name | 1-chloroisoquinoline-5-carboxylic acid hydrochloride | N/A |
| Canonical SMILES | C1=CC(=C2C=CN=C(C2=C1)Cl)C(=O)O.Cl | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, the proton (¹H) and carbon-13 (¹³C) NMR spectra are expected to provide definitive structural information.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.5-8.7 | d | 1H | H at position 8 |
| ~8.3-8.5 | d | 1H | H at position 4 |
| ~8.1-8.3 | d | 1H | H at position 6 |
| ~7.8-8.0 | t | 1H | H at position 7 |
| ~7.6-7.8 | d | 1H | H at position 3 |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | -COOH |
| ~152 | C1 |
| ~142 | C8a |
| ~135 | C7 |
| ~132 | C5 |
| ~130 | C4a |
| ~129 | C8 |
| ~128 | C6 |
| ~125 | C4 |
| ~122 | C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is anticipated to exhibit characteristic absorption bands for the carboxylic acid and the chloro-substituted aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of carboxylic acid |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| 1550-1600 | Medium | C=C and C=N stretching of the isoquinoline ring |
| 1210-1320 | Medium | C-O stretch of carboxylic acid |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Fragment |
| 207/209 | ~3:1 | [M-HCl]⁺ (molecular ion of the free base) |
| 162/164 | ~3:1 | [M-HCl-COOH]⁺ |
| 127 | [M-HCl-COOH-Cl]⁺ |
The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following protocols are designed to provide a robust and self-validating system for the spectroscopic characterization of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[2]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[4] Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum on the same instrument.[4] A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to unambiguously assign proton and carbon signals, respectively.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.[1][2]
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (HRMS): Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.[5] This will allow for the accurate determination of the molecular weight and elemental composition.
Data Interpretation and Structural Elucidation Workflow
The comprehensive structural elucidation of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this process.
Caption: Workflow for structural elucidation.
Conclusion
While direct experimental data for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is sparse, a comprehensive analysis employing a combination of spectroscopic techniques provides a robust framework for its structural confirmation.[1] The predicted data and detailed protocols within this guide offer a foundational resource for researchers, enabling the confident characterization of this and similar isoquinoline derivatives. The integration of one- and two-dimensional NMR, IR, and high-resolution mass spectrometry is essential for unambiguous structure elucidation, which is a critical step in the advancement of drug discovery and development programs.
References
- BenchChem. (2025). Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 6-Chloroisoquinoline-1-carbaldehyde Derivatives.
- ResearchGate. (n.d.). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1-chloroisoquinoline using quantum chemical studies.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). Isoquinoline, 1-chloro-.
- SpectraBase. (n.d.). 1-Chloroisoquinoline - Optional[ATR-IR] - Spectrum.
- Biosynth. (n.d.). 5-Chloroisoquinoline-1-carboxylic acid.
- American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline.
- ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
Sources
A Technical Guide to the Solubility and Stability of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, with a focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document outlines not just the theoretical underpinnings but also provides actionable experimental protocols for the precise characterization of this compound.
Introduction: The Significance of a Well-Characterized Molecule
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a heterocyclic compound with potential applications as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] The specific substitution pattern of this molecule—a chloro group at the 1-position and a carboxylic acid at the 5-position—offers unique chemical handles for further molecular elaboration. The hydrochloride salt form is intended to enhance aqueous solubility, a critical parameter for many pharmaceutical applications.
A thorough understanding of the solubility and stability of this molecule is paramount for its effective utilization. Solubility impacts everything from reaction kinetics in synthetic chemistry to bioavailability in drug formulations. Stability, on the other hand, dictates the compound's shelf-life, its compatibility with other substances, and the potential for the formation of impurities and degradation products. This guide provides the foundational knowledge and methodologies to robustly characterize 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Predicted Physicochemical Characteristics
While specific experimental data for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is not extensively available in the public domain, we can infer its likely properties based on its constituent functional groups.
-
Acidity and Basicity: The molecule possesses both a weakly basic isoquinoline nitrogen and an acidic carboxylic acid group. The hydrochloride salt form indicates that the isoquinoline nitrogen is protonated. The pKa of the carboxylic acid and the protonated isoquinoline can be experimentally determined via potentiometric titration.[3]
-
Solubility: The presence of the carboxylic acid and, notably, the hydrochloride salt is expected to confer a higher aqueous solubility compared to its parent compound, 1-chloroisoquinoline, which is insoluble in water.[4] Solubility is anticipated to be pH-dependent, increasing at higher pH values as the carboxylic acid deprotonates. In organic solvents, its solubility will vary based on the polarity of the solvent.
-
Lipophilicity: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the polar carboxylic acid and the ionic hydrochloride salt will significantly decrease the LogP compared to 1-chloroisoquinoline. This can be experimentally determined using the shake-flask method.[3]
Solubility Profile: A Methodological Approach
Accurate determination of solubility is crucial for any downstream application. Both thermodynamic and kinetic solubility assessments are relevant.
Thermodynamic Solubility Determination
Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and in a specific solvent. The following protocol outlines a reliable method for its determination.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
Data Presentation: Solubility
The results of the solubility studies should be presented in a clear and concise tabular format.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | Hypothetical | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Hypothetical | Shake-Flask |
| Methanol | 25 | Hypothetical | Shake-Flask |
| Ethanol | 25 | Hypothetical | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical | Shake-Flask |
| Acetonitrile | 25 | Hypothetical | Shake-Flask |
Stability Profile and Potential Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[5] These studies involve subjecting the compound to stress conditions that are more severe than those it would likely encounter during normal handling and storage.
Forced Degradation Study Protocol
The following protocol outlines a comprehensive forced degradation study. A target degradation of 5-20% is generally aimed for to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[5]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in a suitable solvent, such as a mixture of acetonitrile and water.[5]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[5]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the mixture at room temperature and collect samples at various time points. Neutralize the samples before analysis.[5]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, and collect samples at various time points.[5]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound. Analyze the samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2, xenon lamp) for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.
Predicted Degradation Pathways
Based on the structure of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, several degradation pathways can be hypothesized.[5]
-
Hydrolysis: The chloro group at the 1-position is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 1-hydroxyisoquinoline-5-carboxylic acid. This reaction is likely to be more facile under basic conditions.
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost, leading to the formation of 1-chloroisoquinoline.
-
Ring Opening: The isoquinoline ring system, while aromatic, can undergo cleavage under harsh photolytic or oxidative conditions.[5]
The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Data Presentation: Stability
The results from the forced degradation study should be summarized in a table.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradation Products (m/z) |
| Acidic Hydrolysis | 1N HCl, 60°C | 24h | Hypothetical | Hypothetical |
| Basic Hydrolysis | 1N NaOH, RT | 8h | Hypothetical | Hypothetical |
| Oxidative | 3% H₂O₂, RT | 24h | Hypothetical | Hypothetical |
| Thermal (Solid) | 80°C | 48h | Hypothetical | Hypothetical |
| Photolytic (Solution) | ICH Option 2 | 24h | Hypothetical | Hypothetical |
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Workflow for Method Development
Sources
An In-depth Technical Guide to the Mechanism of Action of 1-Chloroisoquinoline Derivatives
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Among the diverse derivatives, 1-chloroisoquinolines have emerged as versatile intermediates and pharmacophores, particularly in the realm of oncology.[3][4] The introduction of a chlorine atom at the 1-position significantly modulates the electronic properties and reactivity of the isoquinoline ring, paving the way for the synthesis of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the mechanistic underpinnings of 1-chloroisoquinoline derivatives, with a primary focus on their anticancer potential. We will delve into their putative molecular targets, the signaling pathways they perturb, and the experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. This structural framework is prevalent in a vast number of alkaloids and has been a fertile ground for the development of therapeutic agents.[2] The inherent bioactivity of the isoquinoline nucleus has led to its incorporation into drugs with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The ability to readily functionalize the isoquinoline ring allows for the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in the parlance of medicinal chemistry.
The Role of 1-Chloro Substitution: Enhancing Reactivity and Therapeutic Potential
The chlorine atom at the 1-position of the isoquinoline ring is more than a simple halogen substituent; it acts as a reactive handle for further chemical modifications and can significantly influence the biological activity of the molecule.[3] This substitution enhances the electrophilic character of the C1 position, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a diverse library of 1-substituted isoquinoline derivatives. From a pharmacological standpoint, the chloro group can participate in crucial interactions with biological targets and can modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Unraveling the Mechanism of Action: Key Biological Targets and Signaling Pathways
While the precise mechanisms of action for many 1-chloroisoquinoline derivatives are still under active investigation, a growing body of evidence points towards their interference with fundamental cellular processes, particularly those driving cancer cell proliferation and survival. The primary proposed mechanisms revolve around enzyme inhibition and disruption of DNA-related processes.
Enzyme Inhibition: Targeting Critical Kinases
A prominent hypothesis for the anticancer activity of quinoline and isoquinoline derivatives is their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibition:
Several studies suggest that quinoline derivatives can act as inhibitors of the PI3K enzyme.[6] The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Molecular docking studies on chloroquinoline derivatives have shown potential binding to the ATP-binding pocket of the PI3K enzyme, suggesting a competitive inhibition mechanism.[6] This interaction would block the downstream signaling cascade, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[5]
Hypothetical Signaling Pathway Inhibition by 1-Chloroisoquinoline Derivatives
Caption: Potential inhibition of the PI3K signaling pathway by a 1-chloroisoquinoline derivative.
Interference with DNA Replication and Integrity
The planar aromatic structure of the isoquinoline ring system allows for potential intercalation into DNA, a mechanism shared by several known anticancer agents. Furthermore, derivatives of the related quinoline scaffold have been shown to inhibit enzymes crucial for DNA replication and maintenance, such as DNA gyrase and topoisomerase. By interfering with these fundamental processes, 1-chloroisoquinoline derivatives could induce DNA damage and cell cycle arrest, ultimately leading to cancer cell death.
In Vitro Evaluation of Anticancer Activity
The cytotoxic potential of novel 1-chloroisoquinoline derivatives is typically assessed against a panel of human cancer cell lines. While specific data for a wide range of 1-chloroisoquinoline derivatives is not extensively available in the public domain, data from related chloroquinoline compounds provide a valuable reference for their potential efficacy.
Table 1: Cytotoxic Activity of Selected Chloroquinoline Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 2 | Lung (A549-Raw) | 44.34 | [6] |
| Colorectal (lovo) | 28.82 | [6] | |
| Compound 7 | Hela | < 30.92 | [6] |
| Compound 17 | Hela | 30.92 | [6] |
Note: The compounds listed are chloroquinoline derivatives, not specifically 1-chloroisoquinoline derivatives. This data is presented to illustrate the general anticancer potential of the broader chemical class.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of 1-chloroisoquinoline derivatives, a series of well-defined experimental protocols are essential. The following sections outline hypothetical, yet standard, methodologies.
Synthesis of 1-Chloroisoquinoline Derivatives
The synthesis of 1-chloroisoquinoline itself is a well-established process, often starting from isoquinoline-N-oxide.[4][7]
Step-by-Step Protocol for the Synthesis of 1-Chloroisoquinoline:
-
N-Oxidation of Isoquinoline: Dissolve isoquinoline in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the isoquinoline-N-oxide.
-
Chlorination: Treat the isoquinoline-N-oxide with a chlorinating agent, such as phosphoryl chloride (POCl₃).[5][7]
-
Heat the reaction mixture, often under reflux, to drive the reaction to completion.[7]
-
Carefully quench the reaction and perform an extraction to isolate the crude 1-chloroisoquinoline.
Further derivatization at the 1-position can be achieved through nucleophilic substitution reactions with various amines, alcohols, or other nucleophiles.
Workflow for Synthesis and Derivatization
Caption: General synthetic workflow for 1-chloroisoquinoline and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1-chloroisoquinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
PI3K Enzyme Inhibition Assay
To directly assess the inhibitory effect on PI3K, a biochemical assay is employed.
Step-by-Step Protocol:
-
Assay Setup: In a microplate, combine recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the 1-chloroisoquinoline derivative at various concentrations.
-
Reaction Initiation: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Allow the reaction to proceed for a set time at an optimal temperature.
-
Detection: The amount of ADP produced (correlating with enzyme activity) can be detected using a variety of methods, such as luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Future Directions and Conclusion
1-Chloroisoquinoline derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics.[3] While the precise mechanisms of action are still being fully elucidated, compelling evidence points towards the inhibition of key signaling pathways, such as the PI3K pathway, and interference with DNA replication.[6] Future research should focus on synthesizing and screening a broader library of these derivatives to establish robust structure-activity relationships (SAR). Furthermore, detailed in vivo studies in animal models are necessary to evaluate their efficacy, pharmacokinetics, and toxicity profiles. The continued exploration of 1-chloroisoquinoline derivatives holds the promise of delivering next-generation targeted therapies for cancer and potentially other diseases.
References
-
Al-Ostath, A. et al. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
NIH. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem - NIH. [Link]
-
RSC Publishing. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]
-
NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]
-
ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. [Link]
-
MDPI. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI. [Link]
-
PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
PMC - PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
The Versatile Building Block: A Technical Guide to 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Among the numerous derivatives of this esteemed heterocycle, 1-Chloroisoquinoline-5-carboxylic acid hydrochloride has emerged as a particularly valuable and versatile building block for organic synthesis. Its unique bifunctional nature, featuring a reactive chloro-substituent at the C-1 position and a carboxylic acid at the C-5 position, provides chemists with a powerful tool for the construction of complex molecular architectures.[2] This guide, intended for researchers and professionals in drug discovery and development, will provide an in-depth exploration of the synthesis, properties, and key synthetic applications of this compound, complete with field-proven insights and detailed experimental protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 223671-54-3 | [1][3][4] |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | [3] |
| Molecular Weight | 244.08 g/mol | [Calculated] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols. Limited solubility in non-polar solvents. | General Chemical Principles |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Standard Laboratory Practice |
Note on the Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and solubility in certain polar solvents, which can be advantageous for specific reaction conditions. However, for reactions requiring a free base, a simple neutralization step is necessary.
Synthesis of the Core Scaffold
The synthesis of 1-chloroisoquinoline derivatives often begins with the corresponding isoquinoline N-oxide. A general and robust method involves the treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic attack of the N-oxide oxygen on the phosphorus center, followed by an intramolecular rearrangement and subsequent chloride addition to the C-1 position.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide
This protocol describes a general method for the synthesis of the 1-chloroisoquinoline core, which is a precursor to the title compound.
Materials:
-
Isoquinoline N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place isoquinoline N-oxide.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled isoquinoline N-oxide with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C.
-
Maintain the reaction at reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quench the residue by slowly adding it to a beaker containing a mixture of ice and water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 1-chloroisoquinoline.
Characterization of 1-Chloroisoquinoline:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).
-
Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.
The synthesis of the specific 5-carboxylic acid derivative would involve starting with the appropriately substituted isoquinoline N-oxide or by introducing the carboxylic acid functionality at a later stage through methods like carboxylation of an organometallic intermediate.
Key Synthetic Transformations: A Dual-Handle Approach
The synthetic utility of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride lies in its ability to undergo selective transformations at two distinct sites: the electrophilic C-1 position and the nucleophilic carboxylic acid group. This allows for a modular and convergent approach to the synthesis of complex molecules.
Reactions at the C-1 Position: The Gateway to C-C and C-N Bond Formation
The chlorine atom at the C-1 position of the isoquinoline ring is activated towards nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the 1-chloroisoquinoline core with a variety of boronic acids or their esters.[5][6] This is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.[7]
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of 1-chloroisoquinoline-5-carboxylic acid.
Exemplary Protocol: Suzuki-Miyaura Coupling of a 1-Chloroisoquinoline Derivative
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step. The base is required to activate the boronic acid for transmetalation. The choice of solvent depends on the solubility of the reactants and the required reaction temperature.
2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-1 position.[8] This is a key transformation in the synthesis of many biologically active compounds.
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of 1-chloroisoquinoline-5-carboxylic acid.
Exemplary Protocol: Buchwald-Hartwig Amination of an Aryl Chloride [4]
This general protocol can be adapted for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, the amine, and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality in Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are generally preferred for coupling with less reactive aryl chlorides. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Rigorously anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation.
Reactions at the C-5 Carboxylic Acid Group: Building Molecular Diversity
The carboxylic acid functionality at the C-5 position offers a versatile handle for a variety of transformations, most notably amide bond formation and esterification.
The formation of amides is one of the most important reactions in medicinal chemistry.[9] The carboxylic acid of the title compound can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.
Conceptual Workflow: Amide Coupling
Caption: Amide coupling of 1-chloroisoquinoline-5-carboxylic acid.
Exemplary Protocol: Amide Coupling using HATU
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in anhydrous DMF in a round-bottom flask.
-
Add DIPEA to the solution to neutralize the hydrochloride and act as the base for the coupling reaction.
-
Add the amine to the reaction mixture.
-
Finally, add HATU to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality in Experimental Choices: Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. A non-nucleophilic organic base like DIPEA is used to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction without interfering with the coupling reagents. DMF is a common solvent for amide coupling due to its high polarity and ability to dissolve a wide range of substrates.
The carboxylic acid can also be converted to an ester, which can be a final product or a protecting group for further transformations. Standard esterification methods, such as Fischer esterification or Steglich esterification, can be employed.[10][11]
Exemplary Protocol: Steglich Esterification [11]
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Alcohol (1.1 - 2.0 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in anhydrous DCM, add the alcohol and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Causality in Experimental Choices: Steglich esterification is a mild method that is suitable for a wide range of substrates. DCC or EDC activates the carboxylic acid, and the catalytic amount of DMAP acts as an acyl transfer agent, accelerating the reaction. DCM is a good solvent for this reaction as it is relatively non-polar and allows for easy removal of the urea byproduct by filtration.
Applications in Drug Discovery and Medicinal Chemistry
The dual reactivity of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride makes it an exceptionally valuable building block in the design and synthesis of novel therapeutic agents.[12] The ability to independently functionalize the C-1 and C-5 positions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Derivatives of isoquinolines have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12] By leveraging the synthetic handles on this building block, medicinal chemists can systematically explore the chemical space around the isoquinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a powerful and versatile building block that offers a wealth of opportunities for synthetic and medicinal chemists. Its ability to undergo a variety of selective transformations at both the C-1 and C-5 positions provides a robust platform for the construction of complex and diverse molecular architectures. The reliable and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, amide coupling, and esterification make this compound an invaluable tool in the quest for novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
-
Ningbo Innopharmchem Co., Ltd. (2025, October 17). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved from [Link]
-
Anvia Chemicals. (n.d.). 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Medicinal Chemistry Insights: Leveraging 1-Chloroisoquinoline-5-carboxylic Acid for New Therapies. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Bentham Science. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]
- Gunda, I. G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(3), 534-537.
-
ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
- Royal Society of Chemistry. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2, 5987-5999.
- Williams, J. M. J. et al. (2012). Direct amide formation from unactivated carboxylic acids and amines.
Sources
- 1. 1-chloroisoquinoline-5-carboxylic acid hydrochloride | 223671-54-3 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chloroisoquinoline-5-carboxylic acid hydrochloride|223671-54-3--AN PharmaTech Co Ltd [anpharma.net]
- 4. Page loading... [guidechem.com]
- 5. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 7. Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase CFTR mediated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appchemical.com [appchemical.com]
- 9. pharmacy.umich.edu [pharmacy.umich.edu]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Reactivity of the Chloro Group in 1-Chloroisoquinoline-5-carboxylic acid hydrochloride: A Synthetic Chemist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its synthetic versatility stems from a unique electronic architecture, featuring a highly reactive chloro group at the C1 position and a carboxylic acid moiety on the benzo-fused ring. This guide provides an in-depth analysis of the factors governing the reactivity of the C1-chloro substituent. We will explore the foundational principles of its activation towards nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions, offering field-proven insights, detailed experimental protocols, and troubleshooting guidance for drug development professionals.
Molecular Architecture and Electronic Landscape
The reactivity of 1-chloroisoquinoline-5-carboxylic acid is not merely that of a simple aryl chloride; it is a finely tuned system dictated by the interplay of its constituent parts. The hydrochloride form ensures that the isoquinoline nitrogen is protonated, enhancing its electron-withdrawing properties.
-
The Isoquinoline Core: The nitrogen atom within the isoquinoline ring is highly electronegative. It acts as a powerful electron sink, significantly reducing the electron density across the heterocyclic ring, particularly at the C1 and C3 positions. This intrinsic electron deficiency makes the C1 position exceptionally electrophilic and susceptible to attack by nucleophiles.[1]
-
The C1-Chloro Substituent: As a halogen, chlorine is an effective leaving group. Its position alpha to the ring nitrogen is critical. This placement allows the nitrogen to directly stabilize the key intermediate in nucleophilic substitution reactions through resonance.[1]
-
The C5-Carboxylic Acid Group: The carboxylic acid at the C5 position functions as a moderate electron-withdrawing group via induction.[2] This effect further reduces the electron density of the entire aromatic system, enhancing the electrophilicity of the C1 carbon and making it more reactive towards nucleophilic attack.[3][4]
The convergence of these features primes the C1-chloro group for displacement, making it the focal point of synthetic transformations.
Figure 1: Logical relationship of electronic factors activating the C1-chloro group.
Nucleophilic Aromatic Substitution (SNAr)
The most characteristic reaction of the 1-chloro group is Nucleophilic Aromatic Substitution (SNAr). Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack.[4][5] Instead, it proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the heterocyclic ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[3][5]
-
Stabilization & Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized effectively onto the electronegative nitrogen atom. This stabilization is the key reason for the high reactivity of the C1 position.[6] The aromaticity is then restored by the elimination of the chloride leaving group.
This pathway allows for the direct introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles, making it a cornerstone for diversifying the isoquinoline scaffold.
Figure 2: The addition-elimination pathway of S(N)Ar on 1-chloroisoquinoline.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering unparalleled scope and functional group tolerance.[7] For a relatively unreactive electrophile like a heteroaryl chloride, the choice of catalyst, ligand, and base is paramount to success.[8]
The general mechanism for these transformations proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.
Sources
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reactivity of the carboxylic acid group in "1-Chloroisoquinoline-5-carboxylic acid hydrochloride"
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups: the chloro-substituted pyridine ring and the carboxylic acid on the benzo-fused portion. This guide provides a comprehensive exploration of the chemical behavior of the carboxylic acid moiety, offering field-proven insights into its derivatization through common and advanced synthetic methodologies. We will delve into the electronic factors governing its reactivity and present detailed, validated protocols for its conversion into esters, amides, and alcohols, thereby providing a robust framework for its strategic incorporation into complex molecular architectures.
Core Principles: Understanding the Electronic Landscape
The reactivity of the carboxylic acid group in 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is intrinsically linked to the electronic nature of the isoquinoline core. The isoquinoline ring system, particularly with the presence of an electronegative chlorine atom at the 1-position, is electron-withdrawing. This inductive effect, coupled with the potential for resonance delocalization, influences the electrophilicity of the carboxyl carbon.
The nitrogen atom in the isoquinoline ring, especially when protonated as in the hydrochloride salt, significantly enhances the electron-withdrawing nature of the heterocyclic system. This electronic pull increases the partial positive charge on the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack compared to a simple benzoic acid. However, the hydroxyl group of a carboxylic acid is a poor leaving group, necessitating activation for most transformations.[1]
Furthermore, the acidic nature of the carboxylic acid proton can interfere with reactions conducted in basic media, leading to the formation of a highly unreactive carboxylate anion.[2] Therefore, reaction pathways must be carefully chosen to either proceed under acidic conditions or employ coupling agents that circumvent the need for a basic environment.
Key Synthetic Transformations of the Carboxylic Acid Group
The carboxylic acid at the 5-position is a versatile handle for a variety of chemical modifications. The following sections detail the most pertinent reactions for derivatization.
Esterification: Masking Acidity and Enhancing Lipophilicity
Esterification is a fundamental transformation for modifying the properties of a lead compound, often improving cell permeability and oral bioavailability. Several reliable methods can be employed for the esterification of 1-Chloroisoquinoline-5-carboxylic acid.
This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[3] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent in large excess.[3]
Causality Behind Experimental Choices:
-
Acid Catalyst: Protonation of the carbonyl oxygen by the strong acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[4]
-
Excess Alcohol: The use of the alcohol as the solvent shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Anhydrous Conditions: The reaction produces water as a byproduct; therefore, anhydrous conditions are crucial to prevent the reverse reaction (ester hydrolysis).
Experimental Protocol: Synthesis of Methyl 1-Chloroisoquinoline-5-carboxylate
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq).
-
Add anhydrous methanol (20 volumes, e.g., 20 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.
For acid-sensitive substrates or when using more complex, sterically hindered alcohols, the Steglich esterification offers a milder alternative.[5] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Causality Behind Experimental Choices:
-
DCC/EDC: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: This hypernucleophilic catalyst reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This catalytic step significantly accelerates the reaction and suppresses side product formation.[6]
Experimental Protocol: Synthesis of a Generic Ester via Steglich Esterification
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. Direct amidation of a carboxylic acid with an amine is generally difficult due to the formation of an unreactive ammonium carboxylate salt.[1] Therefore, coupling agents are indispensable.
Similar to the Steglich esterification, carbodiimides like DCC or EDC can be used to facilitate amide bond formation. Often, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included to suppress racemization (for chiral carboxylic acids) and improve yields.
Causality Behind Experimental Choices:
-
Coupling Agent (e.g., EDC): Activates the carboxylic acid to form the O-acylisourea intermediate.
-
Additive (e.g., HOBt): Reacts with the intermediate to form an activated ester, which is less prone to side reactions and racemization than the O-acylisourea. This activated ester is then cleanly converted to the amide upon reaction with the amine.
Experimental Protocol: General Amide Synthesis
-
To a solution of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the hydrochloride salt and the HCl generated.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
A highly reliable, albeit more strenuous, two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the amine. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose.[1]
Causality Behind Experimental Choices:
-
SOCl₂/Oxalyl Chloride: These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly electrophilic acyl chloride.
-
Base in Amidation Step: A non-nucleophilic base is required to scavenge the HCl produced during the reaction of the acyl chloride with the amine.
Experimental Protocol: Two-Step Amidation via Acyl Chloride
Step 1: Synthesis of 1-Chloroisoquinoline-5-carbonyl chloride
-
In a fume hood, suspend 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq) in thionyl chloride (10 volumes).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 1-Chloroisoquinoline-5-carbonyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up and purify as described in the carbodiimide-mediated amidation protocol.
Reduction to Primary Alcohol
Reduction of the carboxylic acid to the corresponding primary alcohol, (1-chloroisoquinolin-5-yl)methanol, provides another avenue for functional group manipulation. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride are ineffective.[7]
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[7] The reaction proceeds through the formation of an aluminum alkoxide intermediate.
-
Anhydrous Aprotic Solvent (e.g., THF, Diethyl Ether): LiAlH₄ reacts violently with protic solvents, including water.
-
Acidic Workup: Protonates the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol: Reduction to (1-chloroisoquinolin-5-yl)methanol
-
To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Chemoselectivity Considerations
A key aspect of working with 1-Chloroisoquinoline-5-carboxylic acid is managing the chemoselectivity between the carboxylic acid and the chloro-substituent. The chlorine at the 1-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[8]
-
Reactions at the Carboxylic Acid: The conditions outlined above for esterification, amidation, and reduction are generally mild enough not to affect the C1-Cl bond, especially with nucleophiles like alcohols and amines at moderate temperatures.
-
Reactions at the C1-Cl bond: Suzuki, Buchwald-Hartwig, and other cross-coupling reactions typically require elevated temperatures and specific catalyst systems, under which the carboxylic acid group (or its derived carboxylate) is generally stable.
For sequential modifications, it is often strategic to first derivatize the carboxylic acid, as the reagents and conditions are less likely to interfere with a subsequent cross-coupling reaction at the C1 position.
Data and Workflow Visualization
Quantitative Data Summary
| Transformation | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Esterification | |||||
| Fischer-Speier | R-OH, H₂SO₄ (cat.) | R-OH | Reflux | Good to Excellent | [3] |
| Steglich | R-OH, DCC, DMAP (cat.) | DCM | 0 °C to RT | Excellent | [6] |
| Amidation | |||||
| EDC/HOBt | R₂NH, EDC, HOBt, TEA | DMF/DCM | RT | Good to Excellent | [9] |
| via Acyl Chloride | 1) SOCl₂ 2) R₂NH, TEA | 1) Neat 2) DCM | 1) Reflux 2) 0 °C to RT | Excellent | [10] |
| Reduction | LiAlH₄ | THF | Reflux | Good | [7] |
Experimental Workflow Diagrams
Caption: Comparative workflows for Fischer-Speier and Steglich esterification.
Caption: Key amidation strategies: direct coupling vs. acyl chloride activation.
Conclusion
The carboxylic acid group of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a highly tractable functional group, amenable to a wide range of synthetic manipulations. By understanding the electronic influences of the isoquinoline core and selecting the appropriate reaction conditions and activating agents, researchers can selectively and efficiently synthesize a diverse library of esters, amides, and other derivatives. The protocols and insights provided in this guide serve as a validated starting point for the strategic use of this important building block in drug discovery and materials science endeavors.
References
-
Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics, 6(8). Available at: [Link]
-
BrainKart. (2018). Reactivity of Carboxylic acids and carboxylic acid derivatives. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Available at: [Link]
-
MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(15), 5035. Available at: [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]
-
Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
-
Janin, Y. L., et al. (2002). Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (4), 428-433. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme, 15.5. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]
- Theophil Eicher, S. H. (2003).
-
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 143-152. Available at: [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 10(7), 749. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
-
ResearchGate. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 29(5), 1025-1028. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]
-
ScienceDirect. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 46(40), 6915-6918. Available at: [Link]
-
National Institutes of Health. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Nature Communications, 11(1), 433. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. ijesm.co.in [ijesm.co.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Multifaceted Therapeutic Potential of Isoquinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The isoquinoline scaffold represents a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The incorporation of a carboxylic acid moiety into this heterocyclic system gives rise to isoquinoline carboxylic acids, a class of compounds with a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the potential biological activities of isoquinoline carboxylic acids and their derivatives, with a focus on their applications in drug discovery and development. We will explore their anticancer, antimicrobial, antiviral, and neuroprotective properties, delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Isoquinoline Carboxylic Acid Scaffold
Isoquinolines are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom and the extended π-electron system imparts unique physicochemical properties that are conducive to interactions with various biological targets. The addition of a carboxylic acid group further enhances the molecule's potential for hydrogen bonding and electrostatic interactions, crucial for molecular recognition and biological activity.
The synthetic versatility of the isoquinoline ring system allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of pharmacological profiles.[1][2] Classic synthetic routes such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide access to the core isoquinoline structure, which can then be further functionalized.[2][3] For instance, isoquinoline-3-carboxylic acid can be synthesized from L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through oxidation.[4] This chemical tractability makes isoquinoline carboxylic acids an attractive scaffold for the development of novel therapeutic agents.
Anticancer Activities: A Multi-pronged Attack on Malignancy
Isoquinoline carboxylic acids and their derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]
Mechanisms of Anticancer Action
The antiproliferative effects of isoquinoline derivatives are often attributed to their ability to modulate key signaling pathways, induce apoptosis, and trigger cell cycle arrest.[5]
-
Inhibition of Topoisomerases: Certain isoquinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication.[7][8][9] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[7][9]
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Several isoquinoline-based compounds have been shown to target components of this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[5][13]
-
Induction of Apoptosis: A primary mechanism of action for many anticancer isoquinoline derivatives is the induction of programmed cell death, or apoptosis.[13] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, isoquinoline derivatives can prevent cancer cells from dividing and proliferating.[5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Isoquinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline carboxylic acid derivatives.
Quantitative Anticancer Activity
The cytotoxic potential of isoquinoline carboxylic acids and their derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45 (Gastric) | 1.99 - 11.3 | [13] |
| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | NB4 (Leukemia) | 1.67 - 4.62 | [13] |
| Sulfonamido-TET ethyl acrylate derivative | HCT116 (Colon) | 0.48 (24h), 0.23 (48h) | [6] |
| N-(3-morpholinopropyl)-substituted isoquinoline | Various | Mean GI50 = 0.039 | [6] |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][5][6][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoquinoline carboxylic acid derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline carboxylic acid derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: Anticancer Activity Evaluation
Caption: A typical workflow for evaluating the anticancer potential of a novel isoquinoline carboxylic acid derivative.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
Isoquinoline carboxylic acids and their derivatives have also emerged as promising candidates in the fight against infectious diseases, exhibiting activity against a range of bacteria, fungi, and viruses.[4][17][18]
Antibacterial and Antifungal Mechanisms
The antimicrobial action of isoquinoline derivatives can involve various mechanisms, including the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, and interference with essential metabolic pathways.[1][16][18] Some derivatives have shown potent activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[1][18]
Antiviral Mechanisms
The antiviral activity of isoquinoline-related alkaloids has been documented against a variety of viruses.[11][15][19][20] Mechanisms of action include the inhibition of viral polymerase activity and interference with signaling pathways crucial for viral replication, such as the NF-κB and MEK/ERK pathways.[15][19]
Quantitative Antimicrobial and Antiviral Activity
The antimicrobial efficacy of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Antiviral activity is typically reported as the 50% effective concentration (EC50).
| Compound Class | Microorganism/Virus | MIC (µg/mL) / EC50 (µM) | Reference |
| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus | 16 - 32 | [7][21] |
| Tricyclic Isoquinoline Derivatives | Streptococcus pneumoniae | 32 | [7][21] |
| Tricyclic Isoquinoline Derivatives | Enterococcus faecium | 64 - 128 | [7][21] |
| Alkynyl Isoquinolines | MRSA | 4 - 8 | [18] |
| Isoquinolone Derivative (Compound 21) | Influenza A and B viruses | EC50: 9.9 - 18.5 | [15] |
| Isoquinoline-3-carboxylic acid | Ralstonia solanacearum | EC50: 8.38 - 17.35 µg/mL | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[1][18][19][22][23]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Isoquinoline carboxylic acid derivative
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the isoquinoline carboxylic acid derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Isoquinoline alkaloids and their derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[12]
Mechanisms of Neuroprotection
The neuroprotective effects of isoquinoline derivatives are multifaceted and involve:
-
Antioxidant Activity: Reducing oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.[12]
-
Anti-inflammatory Effects: Inhibiting neuroinflammation, a key contributor to neuronal damage.
-
Modulation of Neurotransmitter Systems: Interacting with neurotransmitter receptors and transporters.
-
Inhibition of Apoptosis: Preventing neuronal cell death.[12]
It is important to note that some isoquinoline derivatives have also been implicated as potential neurotoxins, highlighting the need for careful structure-activity relationship studies to identify compounds with favorable therapeutic profiles.[10]
Structure-Activity Relationships (SAR)
The biological activity of isoquinoline carboxylic acids is highly dependent on the nature and position of substituents on the isoquinoline core. Key SAR insights include:
-
The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, particularly in enzyme inhibition, where it can form key hydrogen bonds or salt bridges with amino acid residues in the active site.
-
Substituents on the Benzo Ring: Modifications to the benzene portion of the isoquinoline ring can significantly impact lipophilicity and, consequently, cell permeability and target engagement.
-
Substituents at the C1 and C3 Positions: The introduction of various groups at these positions has been shown to modulate anticancer and antimicrobial activities.
-
Ester and Amide Derivatives: Conversion of the carboxylic acid to an ester or amide can alter the compound's metabolic stability and pharmacokinetic properties, which can be leveraged in prodrug strategies.
Conclusion and Future Directions
Isoquinoline carboxylic acids and their derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their importance as a privileged scaffold in drug discovery.
Future research in this area should focus on:
-
Rational Design and Synthesis: Leveraging computational modeling and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to inform their clinical development.
-
In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the chemical space around the isoquinoline carboxylic acid scaffold holds great promise for the development of the next generation of innovative medicines.
References
- Anwar, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-11.
- McDonagh, A. M., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. BioChem, 6(1), 1-16.
- Gorniak, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 1-25.
- Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650.
- McDonagh, A. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Preprints.org, 2024010123.
-
Request PDF. (n.d.). Novel isoquinoline derivatives as antimicrobial agents. Retrieved from [Link]
- Gorniak, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 15(12), 1515.
- Wadhwani, P., & Harwood, C. R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Tanomas Creation. (2025, August 17). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay [Video]. YouTube.
- Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9037.
- Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(8), 1084.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 113(12), 8674-8706.
- Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56(2), 468-470.
- Kumar, A., et al. (2013). Topoisomerase inhibitors as anticancer agents: a patent update.
- Chen, J., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
- O'Brien, E. M., et al. (2006). Isoquinolines as Neurotoxins: Action and Molecular Mechanism. Neurotoxicity Research, 9(2-3), 131-143.
- Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17.
- Cui, W., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3543-3566.
- Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4843.
- Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. SRUC.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
- Wang, Y., et al. (2017). Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 273-278.
- Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250.
- Zhang, X., et al. (2013). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 751-756.
- McDonagh, A. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Preprints.org.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Cocuzza, C. E., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4259.
- Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences, 24(12), 10301.
-
Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- El-Sayed, M. A. A., et al. (2016).
- Chen, Y.-J., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
-
Request PDF. (n.d.). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022).
- McNaught, K. S., et al. (1997). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 25(1), 175-180.
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Isoquinoline-3-carboxylic acid CAS#: 6624-49-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Isoquinoline synthesis [organic-chemistry.org]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. protocols.io [protocols.io]
- 20. m.youtube.com [m.youtube.com]
- 21. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Introduction
In the landscape of modern drug discovery and development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Amide derivatives of substituted isoquinolines, in particular, have garnered significant attention due to their diverse pharmacological activities. 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a key building block in the synthesis of these valuable molecules. Its conversion to a wide array of amides allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[1][2]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of amides from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. We will delve into the underlying chemical principles, explore various coupling methodologies, and offer practical, field-proven advice for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and reliably synthesize novel isoquinoline-based amides.
Chemistry & Mechanism: The Art of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under neutral conditions.[3] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, being a carboxylic acid, requires such activation for efficient amide synthesis.
The primary strategies for this transformation involve the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester.
Acyl Chloride Route
A traditional and effective method for amide synthesis involves the initial conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the desired amide.[6][7]
However, the harsh conditions sometimes required for acyl chloride formation can be incompatible with sensitive functional groups on either the isoquinoline core or the amine coupling partner.[1]
In Situ Coupling Reagents
To circumvent the limitations of the acyl chloride route, a plethora of in situ coupling reagents have been developed. These reagents generate a highly reactive activated ester from the carboxylic acid directly in the reaction mixture, which is then immediately consumed by the amine. This one-pot approach is often milder and more tolerant of various functional groups.[8][9]
Two of the most widely employed classes of coupling reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Based Coupling: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective for amide bond formation.[3] The reaction mechanism proceeds through the formation of an O-acylisourea intermediate. While this intermediate can react directly with an amine, it is prone to racemization if the carboxylic acid is chiral and can also rearrange to a stable N-acylurea byproduct.[10]
To mitigate these side reactions and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is commonly included.[11][12] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to yield the amide.[3][11][13]
Mechanism of EDC/HOBt-mediated amide bond formation
Caption: EDC/HOBt-mediated amide coupling workflow.
Uronium/Aminium Salt-Based Coupling: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[3][14] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[2][15] This active ester then rapidly reacts with the amine to furnish the final amide product.[3][15] HATU is particularly valued for its high reactivity and low propensity to cause racemization, making it a preferred choice for challenging couplings.[14]
Mechanism of HATU-mediated amide bond formation
Caption: HATU-mediated amide coupling workflow.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for reactions involving HATU and acyl chlorides, to prevent hydrolysis of reactive intermediates.
-
Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Safety: 1-Chloroisoquinoline-5-carboxylic acid hydrochloride and its derivatives may cause skin and eye irritation.[16][17] Coupling reagents like EDC and HATU can be sensitizers.[18] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20]
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of 1-Chloroisoquinoline-5-carboxylic acid with a primary or secondary amine using EDC and HOBt.
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.[21]
Protocol 2: Amide Synthesis via HATU Coupling
This protocol outlines a general procedure for the coupling of 1-Chloroisoquinoline-5-carboxylic acid with an amine using the highly efficient HATU reagent.[22]
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Process Optimization & Troubleshooting
Optimizing the reaction conditions is crucial for maximizing yield and purity. Below is a table summarizing key parameters and their potential impact, followed by a troubleshooting guide.
| Parameter | Variation | Rationale & Expected Outcome |
| Solvent | DMF, DCM, THF | DMF is a polar aprotic solvent that is excellent for solubilizing most reactants. DCM is a less polar option that can be easier to remove during workup. THF can also be employed. The choice of solvent can influence reaction rates and solubility. |
| Base | DIPEA, Triethylamine (TEA) | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the HCl byproduct. DIPEA is often preferred over TEA for sterically hindered substrates.[2] |
| Equivalents of Reagents | 1.0 - 1.5 eq. of coupling agent and amine | Using a slight excess of the amine and coupling reagent can help drive the reaction to completion. However, a large excess can complicate purification. |
| Temperature | 0 °C to Room Temperature | Most amide couplings proceed efficiently at room temperature. For highly reactive or unstable substrates, cooling the reaction to 0 °C may be beneficial to minimize side reactions.[4] |
| Reaction Time | 1 - 24 hours | Reaction times should be optimized by monitoring the consumption of the limiting reagent. Prolonged reaction times can sometimes lead to product degradation or side product formation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent (hydrolyzed) \n- Insufficient base \n- Poorly soluble starting materials \n- Sterically hindered amine or acid | - Use fresh, high-quality coupling reagents. \n- Ensure adequate equivalents of base are used. \n- Try a different solvent or gently heat the reaction. \n- Switch to a more powerful coupling reagent like HATU. |
| Presence of Unreacted Starting Material | - Incomplete reaction | - Increase the reaction time. \n- Add a slight excess of the amine and coupling reagent. |
| Formation of Byproducts | - N-acylurea formation (with EDC) \n- Side reactions with other functional groups | - Ensure HOBt is used with EDC. \n- Protect sensitive functional groups if necessary. |
| Difficult Purification | - Byproducts from coupling reagents (e.g., tetramethylurea from HATU) \n- Similar polarity of product and impurities | - Perform a thorough aqueous workup to remove water-soluble byproducts.[10] \n- Optimize chromatographic conditions (e.g., try a different solvent system or use a gradient elution). Recrystallization can also be an effective purification method.[21] |
Analytical Characterization
The synthesized amides should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The chemical shifts and coupling constants of the protons on the isoquinoline ring and the amide moiety provide definitive structural information.[23][24][25][26][27]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized amide, confirming the successful coupling reaction.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
The synthesis of amides from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a fundamental transformation in the development of novel isoquinoline-based compounds. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of amides for biological evaluation. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis and purification of these valuable molecules.
References
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry.
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate.
-
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
-
SAFETY DATA SHEET - 1-CHLOROISOQUINOLINE.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
-
SAFETY DATA SHEET - TCI Chemicals.
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts.
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing.
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube.
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
-
What is the best technique for amide purification? - ResearchGate.
-
Looking for some advice for purification of diamide : r/Chempros - Reddit.
-
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Iodoisoquinolin-3-amine - Benchchem.
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry.
-
Amide Synthesis - Fisher Scientific.
-
5-Chloroisoquinoline-1-carbonitrile - AK Scientific, Inc.
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
-
Safety Data Sheet - AA Blocks.
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
-
Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine.
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate.
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
-
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI.
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central.
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research.
-
Amide formation from carboxylic acid derivatives. (video) - Khan Academy.
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajpr.com [iajpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aksci.com [aksci.com]
- 18. aablocks.com [aablocks.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. cajmns.casjournal.org [cajmns.casjournal.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the esterification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes technical expertise with practical insights to empower researchers in their drug discovery and development endeavors. The unique structure of this starting material, featuring a reactive carboxylic acid, a labile chloro-substituent, and a basic nitrogen atom present as a hydrochloride salt, necessitates careful consideration of reaction conditions to achieve optimal yields and purity.
Introduction to the Substrate and Strategic Considerations
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a valuable building block in medicinal chemistry, offering multiple points for molecular elaboration. The carboxylic acid at the 5-position can be readily converted to esters, amides, and other derivatives, while the chloro group at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[1] The hydrochloride salt form of the starting material introduces an acidic proton that must be accounted for in the reaction design.
The choice of esterification method is paramount and depends on the desired ester, the scale of the reaction, and the stability of the final product to the reaction and workup conditions. This guide will explore several robust methods for the esterification of this substrate, including classical acid-catalyzed methods and milder, modern coupling techniques.
Core Esterification Strategies
Three primary strategies for the esterification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride will be discussed:
-
Two-Step Esterification via Acid Chloride Formation: A reliable and high-yielding method that proceeds through an activated acid chloride intermediate. This is often the method of choice for ensuring complete conversion, especially with less reactive alcohols.
-
Fischer-Speier Esterification: A classic, acid-catalyzed direct esterification. While seemingly straightforward, careful control of conditions is necessary to prevent unwanted side reactions on the sensitive 1-chloroisoquinoline core.
-
Steglich Esterification: A mild, carbodiimide-mediated coupling reaction that is well-suited for substrates that are sensitive to acidic conditions. This method requires prior neutralization of the hydrochloride salt.
A comparative overview of these methods is presented in the table below:
| Feature | Two-Step (Acid Chloride) | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Thionyl chloride (SOCl₂), Alcohol | Alcohol, Strong Acid (e.g., H₂SO₄) | Alcohol, DCC/EDC, DMAP, Base |
| Conditions | Typically reflux in SOCl₂, then RT to reflux with alcohol | Reflux in excess alcohol | Room temperature |
| Key Advantages | High yielding, reliable | Atom economical, simple reagents | Very mild, tolerates sensitive functional groups |
| Key Considerations | Use of hazardous reagent (SOCl₂) | Reversible reaction, potential for side reactions | Stoichiometric byproducts, requires neutralization |
Protocol 1: Two-Step Esterification via Acid Chloride
This method is adapted from a patented procedure for the synthesis of methyl 1-chloroisoquinoline-5-carboxylate and is a robust approach for a variety of simple esters. The reaction proceeds in two distinct steps: the formation of the acyl chloride, followed by its reaction with the desired alcohol.
Diagram of the Two-Step Esterification Workflow
Caption: Workflow for the two-step esterification of 1-Chloroisoquinoline-5-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloroisoquinoline-5-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (5-10 eq) in a fume hood.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 1-Chloroisoquinoline-5-carbonyl chloride can be used directly in the next step or purified by distillation under high vacuum if necessary.
Step 2: Synthesis of Alkyl 1-Chloroisoquinoline-5-carboxylate
-
Dissolve the crude 1-Chloroisoquinoline-5-carbonyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 - 1.5 eq). For simple alcohols like methanol or ethanol, they can be used as the solvent.
-
If a solvent other than the alcohol is used, add a non-nucleophilic base such as triethylamine (1.1 eq) to scavenge the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
Protocol 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] For 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, the hydrochloride salt itself may provide the necessary acidic conditions, or a stronger acid catalyst can be added. This method is most effective when using the alcohol as the solvent to drive the equilibrium towards the product.
Diagram of the Fischer-Speier Esterification Mechanism
Caption: Simplified mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq). Note: The inherent acidity of the hydrochloride may be sufficient, and this step can be attempted without additional acid first.
-
Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The 1-chloro substituent on the isoquinoline ring can be susceptible to nucleophilic attack, especially at elevated temperatures. While Fischer esterification is a common method, it's crucial to monitor for potential side products where the chloro group may be displaced by the alcohol solvent, particularly with more nucleophilic alcohols or under prolonged heating.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7][8] This method is ideal for substrates that are sensitive to acidic or basic conditions.[5] A key consideration for this protocol is the need to first neutralize the hydrochloride salt of the starting material to the free carboxylic acid.
Diagram of the Steglich Esterification Mechanism
Caption: Simplified mechanism of Steglich Esterification.
Detailed Experimental Protocol
Step 1: Neutralization of the Hydrochloride Salt
-
Suspend 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq) in a suitable solvent such as a mixture of DCM and water.
-
Add a base, such as a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide, dropwise with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid. Ensure the material is thoroughly dried before proceeding.
Step 2: Esterification
-
Dissolve the dried 1-Chloroisoquinoline-5-carboxylic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.
-
Add the alcohol (1.1-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent, DCC or EDC (1.1-1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Upon completion, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous workup.
-
Wash the filtrate or reaction mixture with 1M HCl to remove excess DMAP and any remaining base, followed by a wash with saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Data Presentation and Characterization
Successful esterification should be confirmed by standard analytical techniques. The expected changes in spectroscopic data are summarized below:
| Technique | 1-Chloroisoquinoline-5-carboxylic acid | Alkyl 1-Chloroisoquinoline-5-carboxylate |
| ¹H NMR | Broad singlet for the carboxylic acid proton (>10 ppm). | Appearance of new signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.9 ppm for a methyl ester). |
| ¹³C NMR | Carbonyl carbon signal around 165-175 ppm. | Carbonyl carbon signal shifts slightly to around 160-170 ppm. |
| IR | Broad O-H stretch from ~2500-3300 cm⁻¹, C=O stretch around 1700 cm⁻¹. | Disappearance of the broad O-H stretch, C=O stretch shifts to ~1720 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the carboxylic acid. | Molecular ion peak corresponding to the mass of the ester. |
Concluding Remarks
The esterification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride can be achieved through several synthetic routes. The two-step acid chloride method offers a reliable and high-yielding pathway for a range of esters. The Fischer-Speier esterification provides a more atom-economical approach, though it requires careful optimization to avoid side reactions. For sensitive substrates or when mild conditions are paramount, the Steglich esterification, following neutralization of the starting material, is an excellent choice. The selection of the most appropriate method will depend on the specific requirements of the synthetic target and the scale of the reaction.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
- United States Patent US 2014/0275030 A1. (2014).
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]
- United States Patent 5,849,917. (1998).
- United States Patent 5,272,270. (1993).
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]
-
LookChem. (n.d.). 1-Chloroisoquinoline-5-carboxylic acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5272270A - Process for the preparation of 1-alkylisoquinoline derivatives - Google Patents [patents.google.com]
- 6. Methyl 1-chloroisoquinoline-5-carboxylate | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Introduction: The Strategic Importance of Isoquinoline-5-Carboxylic Acids in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, derivatives of isoquinoline-5-carboxylic acid are of significant interest as they serve as crucial building blocks in the synthesis of complex molecules with potential therapeutic applications.[1][5] The strategic introduction of aryl or heteroaryl substituents at the 1-position of the isoquinoline ring can dramatically modulate the biological activity of the resulting compounds.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency, broad functional group tolerance, and generally mild reaction conditions.[6][7] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is particularly well-suited for the derivatization of heteroaromatic systems.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, a key substrate for generating diverse libraries of potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for successful execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-chloroisoquinoline derivative. This is often the rate-determining step of the reaction.[6] The result is a Pd(II) complex.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This protocol provides a general starting point for the Suzuki coupling of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride with various aryl and heteroaryl boronic acids. Optimization may be necessary for specific substrates.
Materials and Reagents
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried reaction vessel, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol%). For air-sensitive catalysts, this should be done under an inert atmosphere.
-
Seal the vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Degas the chosen solvent system by bubbling with an inert gas for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).[12]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired coupled product.
-
Caption: General experimental workflow for the Suzuki coupling reaction.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Options and Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos), PdCl₂(dppf), NHC-Pd complexes.[11][13] | The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF. | The base activates the boronic acid for transmetalation.[14] The presence of the carboxylic acid on the substrate may require a stronger base or additional equivalents to neutralize it. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with water as a co-solvent.[15][16] | The solvent system must solubilize both the organic and inorganic components of the reaction. The addition of water can be beneficial for the transmetalation step.[16] |
| Temperature | Room temperature to reflux (typically 80-110 °C). | Higher temperatures are often required for the activation of aryl chlorides. |
| Boronic Acid | Aryl, heteroaryl, vinyl, or alkyl boronic acids or esters. | The electronic and steric properties of the boronic acid can influence the reaction rate and yield. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., an NHC-Pd complex); Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase the reaction temperature. |
| Homo-coupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Ensure the reaction is performed under a strictly inert atmosphere; Use a more stable catalyst. |
| Dehalogenation of Starting Material | Presence of water and base can lead to protodehalogenation. | Use anhydrous conditions if dehalogenation is a significant side reaction. |
| Poor Product Solubility | The carboxylic acid group may cause solubility issues in non-polar solvents. | Adjust the work-up procedure, potentially by acidifying the aqueous layer to protonate the carboxylate and increase its solubility in the organic phase. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel isoquinoline-5-carboxylic acid derivatives. By carefully selecting the catalyst, base, and solvent, and by understanding the underlying reaction mechanism, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Al-Trawneh, W. Z., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules2025 , 30(1), 123. Available from: [Link]
-
Kar, A., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances2021 , 11(45), 28247-28252. Available from: [Link]
-
Trowse, G. A., et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis2025 , 15(1), 1-12. Available from: [Link]
-
Zhang, Y., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... New Journal of Chemistry2022 . Available from: [Link]
-
Musacchio, A. J., et al. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters2019 , 21(15), 6075-6080. Available from: [Link]
-
Hassan, J., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews2002 , 102(5), 1359-1470. Available from: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
-
Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society2010 , 132(40), 14073-14082. Available from: [Link]
-
Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society2004 , 126(35), 11138-11147. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
ResearchGate. Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. Available from: [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]
-
Kumar, A., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm2023 , 14(6), 983-1021. Available from: [Link]
-
ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
-
ResearchGate. Selected medicinal, agricultural, and industrial isoquinoline derivatives. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
Kumar, A., et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability2025 , 3(1), 1-20. Available from: [Link]
-
ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: 1-Chloroisoquinoline-5-carboxylic acid hydrochloride as a Pivotal Scaffold for Kinase Inhibitor Synthesis
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, particularly in the realm of oncology. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride as a versatile starting material for the synthesis of potent kinase inhibitors. We delve into the unique reactivity of this bifunctional building block, offering field-proven insights and step-by-step protocols for its elaboration into complex molecular architectures targeting critical signaling pathways. The methodologies discussed herein, including palladium-catalyzed cross-coupling and amide bond formation, are presented with an emphasis on the rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of the Isoquinoline Scaffold
Kinases are a class of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.
The 1-isoquinoline framework is of particular interest due to its rigid, planar structure which can effectively mimic the purine core of ATP, enabling competitive binding at the enzyme's active site. The strategic placement of functional groups on this scaffold allows for the precise tuning of potency, selectivity, and pharmacokinetic properties.
1-Chloroisoquinoline-5-carboxylic acid hydrochloride (CAS: 223671-54-3) emerges as a highly valuable starting material for two primary reasons[3]:
-
Orthogonal Reactivity: It possesses two distinct and chemically addressable functional groups. The C1-chloro group is primed for C-C and C-N bond formation via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents that can target the hydrophobic regions of the kinase active site.[4][5]
-
Pharmacophore Anchor: The C5-carboxylic acid moiety serves as a critical handle for forming amide bonds, a common feature in kinase inhibitors that often forms key hydrogen bond interactions with the hinge region of the kinase domain. This group can also be used as a bioisostere for other important functional groups.[6]
This combination of features enables a modular and divergent synthetic approach, making it an ideal platform for building libraries of novel kinase inhibitors for structure-activity relationship (SAR) studies.
Physicochemical Properties & Handling
Before proceeding with synthetic protocols, it is essential to understand the properties and safety requirements of the title compound.
| Property | Value |
| CAS Number | 223671-54-3 |
| Molecular Formula | C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a cool, dry place. Keep container tightly closed. Air and moisture sensitive; store under an inert atmosphere (e.g., Argon or Nitrogen).[7] |
Safety & Handling Precautions:
-
Hazard: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Synthetic Strategy & Application: Building a Kinase Inhibitor Core
The primary utility of 1-Chloroisoquinoline-5-carboxylic acid lies in its sequential functionalization. A common and effective strategy involves first addressing the C1-chloro position, followed by modification of the C5-carboxylic acid. This approach is exemplified in the synthesis of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of enzymes crucial for DNA damage repair, whose inhibitors share significant synthetic parallels with kinase inhibitors.[11][12]
Below is a general workflow for synthesizing a core structure for a targeted inhibitor.
This modular two-phase approach allows for the generation of a diverse library of compounds by varying the coupling partners in each step.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C1 Position
This protocol details the formation of a C-C bond by coupling the C1-chloro position with a boronic acid derivative. The Suzuki reaction is widely used due to its functional group tolerance and readily available reagents.[13][14]
Rationale: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is crucial for achieving efficient oxidative addition to the relatively electron-deficient C1-Cl bond of the isoquinoline ring.[13] A moderately strong inorganic base like K₃PO₄ is used to facilitate the transmetalation step without causing degradation of sensitive substrates.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 1-Chloroisoquinoline-5-carboxylic acid HCl | 244.08 | 244 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| SPhos | 410.47 | 41 mg | 0.10 | 0.10 |
| K₃PO₄ (anhydrous) | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane / Water (4:1) | - | 10 mL | - | - |
Procedure:
-
To a dry, oven-baked Schlenk flask, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
If the product contains a free carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination at the C1 Position
This protocol describes the formation of a C-N bond, a key transformation for introducing amine functionalities that can interact with the kinase hinge region.
Rationale: Buchwald-Hartwig amination is a powerful method for C-N bond formation.[4] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and facilitating the catalytic cycle.[15] The choice of ligand is critical; biarylphosphine ligands like XPhos are often effective for coupling with challenging heteroaryl chlorides.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 1-Chloroisoquinoline-5-carboxylic acid HCl | 244.08 | 244 mg | 1.0 | 1.0 |
| Amine (R-NH₂) | - | - | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.65 | 48 mg | 0.10 | 0.10 |
| NaOtBu | 96.10 | 288 mg | 3.0 | 3.0 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add sodium tert-butoxide.
-
In a separate flask, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, the palladium catalyst, and the XPhos ligand.
-
Evacuate and backfill both flasks with an inert gas three times.
-
To the catalyst/substrate flask, add anhydrous toluene, followed by the amine.
-
Add the sodium tert-butoxide to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Bond Formation at the C5 Position
This protocol is performed on the product from Protocol 1 or 2. It couples the C5-carboxylic acid with a desired amine to complete the synthesis of the inhibitor core.
Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions. A hindered amine base such as DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger that does not interfere with the coupling reaction.[16]
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 1-Substituted-isoquinoline-5-carboxylic acid | - | (from previous step) | 1.0 | 1.0 |
| Amine (R'-NH₂) | - | - | 1.1 | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 | 1.1 |
| DIPEA | 129.24 | 0.35 mL | 2.0 | 2.0 |
| DMF (anhydrous) | - | 10 mL | - | - |
Procedure:
-
Dissolve the carboxylic acid starting material in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add the desired amine (R'-NH₂), followed by DIPEA.
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in Coupling | 1. Inactive catalyst (degraded Pd).2. Insufficiently degassed solvents/reagents.3. Base is not anhydrous or has degraded. | 1. Use a fresh bottle of catalyst or a more stable precatalyst.2. Degas solvents thoroughly (sparge with argon or use freeze-pump-thaw cycles).3. Use freshly opened, anhydrous base; handle NaOtBu in a glovebox. |
| Formation of Side Products | 1. (Suzuki) Homocoupling of boronic acid.2. (Buchwald) Reductive dehalogenation. | 1. Use a slight excess (1.1-1.2 eq.) of boronic acid, not more. Ensure inert atmosphere.2. Lower reaction temperature; screen different ligands. |
| Incomplete Amide Coupling | 1. Impure carboxylic acid starting material.2. Deactivated coupling reagent (hydrolyzed).3. Sterically hindered amine. | 1. Ensure starting material is pure and dry.2. Use fresh HATU/EDC.3. Increase reaction time, warm slightly (to 40 °C), or switch to a more potent coupling reagent like COMU. |
Conclusion
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a powerful and versatile building block for the synthesis of kinase inhibitors and other targeted therapeutics. Its orthogonal functional handles allow for a modular and efficient approach to creating diverse chemical libraries. By carefully selecting reaction conditions for palladium-catalyzed cross-coupling and amide bond formation, researchers can rapidly access novel molecular architectures with significant potential for drug discovery. The protocols and insights provided in this note serve as a robust foundation for the successful application of this valuable synthetic intermediate.
References
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
- Benchchem. Technical Support Center: Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
- SAFETY D
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Sigma-Aldrich. SAFETY DATA SHEET for 1-Chloroisoquinoline-5-carboxamide.
- Fisher Scientific.
- Benchchem. Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
- TCI Chemicals.
- LookChem.
- Tokyo Chemical Industry UK Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- El-Masry, G. H., & George, R. F. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666.
- Ladds, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Chan, K. F., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Drug Design, Development and Therapy, 16, 145-162.
- Pathak, R. K., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(22), 16645-16666.
- ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Yarmoluk, S. M., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 856-866.
- Reis, J., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 63(10), 5021-5062.
- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275.
Sources
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
- 16. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Chloroisoquinoline-5-carboxylic acid hydrochloride for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically active natural products.[1][2][3][4] Its rigid framework provides a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional space. This guide details the synthetic utility of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride , a versatile bifunctional building block designed for the efficient construction of diverse molecular libraries. We provide in-depth protocols for the selective functionalization of its two key reactive sites: the C1-chloro and C5-carboxylic acid groups, enabling researchers to rapidly generate novel heterocycles for drug discovery and development pipelines.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In modern drug discovery, speed and efficiency are paramount. The ability to rapidly synthesize and test a wide array of structurally diverse compounds is critical for identifying promising lead candidates. 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is strategically designed for this purpose.
-
The Isoquinoline Core: This "privileged structure" is found in a wide range of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]
-
C1-Chloro Substituent: The chlorine atom at the C1 position is activated by the adjacent ring nitrogen, making it an excellent electrophilic site for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[6] This allows for the facile introduction of carbon and nitrogen-based substituents.
-
C5-Carboxylic Acid Group: This functional group provides an orthogonal handle for derivatization, most commonly through amide bond formation.[7][8] This allows for the exploration of a different vector of chemical space, crucial for modulating properties like solubility, cell permeability, and target engagement.
This dual reactivity profile enables a modular and systematic approach to library synthesis, as illustrated in the workflow below.
Caption: General workflow for sequential diversification.
Physicochemical Properties & Handling
Before use, it is essential to understand the basic properties of the starting material. The hydrochloride salt form enhances stability and solubility in polar solvents.
| Property | Value |
| CAS Number | 763068-68-4[9] |
| Molecular Formula | C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store at 2-8 °C, desiccated. Keep away from moisture and light. |
| Key Consideration | The hydrochloride salt requires neutralization or the use of excess base in most subsequent reactions to free the isoquinoline nitrogen and/or the carboxylic acid. |
Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[10] It is particularly effective for coupling aryl chlorides with boronic acids or esters, making it an ideal choice for functionalizing the C1 position of our scaffold.[11]
Causality Behind Protocol Choices
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst is used.[11] This is reduced in situ to the active Pd(0) species.[12] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective for the coupling of challenging heteroaryl chlorides by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base: A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species.[10] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.[11][13]
-
Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[11] A mixture of a non-polar solvent like dioxane or toluene with water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Catalytic Cycle Visualization
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-chloroisoquinoline-5-carboxylic acid CAS#: 763068-68-4 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Protocol for the synthesis of "1-Chloroisoquinoline-5-carboxylic acid hydrochloride" derivatives
This comprehensive guide details a robust and logical synthetic pathway for the preparation of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, a valuable scaffold in medicinal chemistry and drug discovery. The isoquinoline nucleus is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of a chloro group at the 1-position and a carboxylic acid at the 5-position offers versatile handles for further chemical modifications, making this derivative a key intermediate for the synthesis of novel therapeutic agents.
This document provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes visualizations to elucidate the reaction pathways and workflows.
Strategic Synthetic Approach
The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed pathway begins with the functionalization of the isoquinoline core at the 5-position, followed by the introduction of the chlorine atom at the 1-position, and concludes with the formation of the hydrochloride salt.
Part 1: Synthesis of Isoquinoline-5-carboxylic acid
This part focuses on the introduction of the carboxylic acid moiety at the 5-position of the isoquinoline ring system. The strategy involves nitration, reduction of the nitro group to an amine, conversion of the amine to a nitrile via a Sandmeyer reaction, and subsequent hydrolysis of the nitrile.
Step 1.1: Nitration of Isoquinoline to 5-Nitroisoquinoline
Rationale: Electrophilic substitution on the isoquinoline ring predominantly occurs at the 5 and 8-positions.[4] By carefully controlling the reaction conditions, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline is obtained, from which the desired 5-isomer can be separated.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0-5 °C in an ice-salt bath, add isoquinoline (50 g, 0.387 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (d=1.52, 30 mL) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH reaches 8-9, while keeping the temperature below 25 °C with external cooling.[5]
-
The precipitated solid, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, is collected by filtration, washed with cold water, and air-dried.
-
The isomers are separated by fractional crystallization from ethanol. 5-Nitroisoquinoline, being less soluble, will crystallize first.
| Parameter | Value |
| Starting Material | Isoquinoline |
| Reagents | Conc. H₂SO₄, Fuming HNO₃, NH₄OH |
| Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 2 hours |
| Work-up | Quenching on ice, neutralization, filtration |
| Purification | Fractional crystallization from ethanol |
| Expected Yield | 40-50% (for 5-nitroisoquinoline) |
Step 1.2: Reduction of 5-Nitroisoquinoline to 5-Aminoisoquinoline
Rationale: The nitro group is a versatile functional group that can be readily reduced to an amino group. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in an acidic medium or catalytic hydrogenation.[6]
Protocol:
-
In a round-bottom flask, suspend 5-nitroisoquinoline (20 g, 0.115 mol) in ethanol (200 mL).
-
Add a solution of stannous chloride dihydrate (130 g, 0.576 mol) in concentrated hydrochloric acid (100 mL) to the suspension.
-
Heat the mixture to reflux with stirring for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture to pH 10-11 with a cold 40% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-aminoisoquinoline as a solid.
| Parameter | Value |
| Starting Material | 5-Nitroisoquinoline |
| Reagents | SnCl₂·2H₂O, Conc. HCl, NaOH, Ethyl acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Work-up | Basification, extraction |
| Expected Yield | 85-95% |
Step 1.3: Sandmeyer Reaction: 5-Aminoisoquinoline to 5-Cyanoisoquinoline
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into various other functional groups, including a cyano group, via a diazonium salt intermediate.[7] This reaction is typically catalyzed by copper(I) salts.
Protocol:
-
Prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) in a solution of sodium cyanide (16 g, 0.326 mol) in water (50 mL).
-
In a separate flask, dissolve 5-aminoisoquinoline (14.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL). Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise to the 5-aminoisoquinoline solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
Add the cold diazonium salt solution portion-wise to the prepared copper(I) cyanide solution, which has been warmed to 60-70 °C. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, heat the mixture at 80 °C for 1 hour.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 5-cyanoisoquinoline.
| Parameter | Value |
| Starting Material | 5-Aminoisoquinoline |
| Reagents | NaNO₂, Conc. HCl, CuCN, NaCN |
| Temperature | 0-5 °C (diazotization), 60-80 °C (cyanation) |
| Reaction Time | ~2-3 hours |
| Work-up | Extraction |
| Purification | Column chromatography |
| Expected Yield | 60-70% |
Step 1.4: Hydrolysis of 5-Cyanoisoquinoline to Isoquinoline-5-carboxylic acid
Rationale: The hydrolysis of a nitrile to a carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions.[8][9] Acid-catalyzed hydrolysis is chosen here to directly yield the carboxylic acid.
Protocol:
-
In a round-bottom flask, suspend 5-cyanoisoquinoline (10 g, 0.065 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if tested carefully) or by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution. The carboxylic acid will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain isoquinoline-5-carboxylic acid.
| Parameter | Value |
| Starting Material | 5-Cyanoisoquinoline |
| Reagents | Conc. H₂SO₄, H₂O, NaOH |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Quenching on ice, pH adjustment, filtration |
| Expected Yield | 80-90% |
Part 2: Synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This part describes the conversion of the synthesized isoquinoline-5-carboxylic acid into the final target compound.
Step 2.1: N-Oxidation of Isoquinoline-5-carboxylic acid
Rationale: The chlorination at the 1-position of the isoquinoline ring is facilitated by prior N-oxidation. The N-oxide activates the C1 position for nucleophilic attack.
Protocol:
-
Dissolve isoquinoline-5-carboxylic acid (8.65 g, 0.05 mol) in glacial acetic acid (100 mL).
-
Add 30% hydrogen peroxide (10 mL) and heat the mixture at 70-80 °C for 6 hours.
-
Monitor the reaction by TLC. If the reaction is incomplete, add another portion of hydrogen peroxide (5 mL) and continue heating.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue, isoquinoline-5-carboxylic acid N-oxide, can be used in the next step without further purification.
Step 2.2: Chlorination of Isoquinoline-5-carboxylic acid N-oxide
Rationale: The N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 1-position.
Protocol:
-
To the crude isoquinoline-5-carboxylic acid N-oxide from the previous step, add phosphorus oxychloride (50 mL) slowly and with cooling in an ice bath.
-
After the addition, heat the mixture to reflux (around 105 °C) for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is 1-chloroisoquinoline-5-carboxylic acid. Collect the solid by filtration, wash thoroughly with cold water, and air-dry.
| Parameter | Value |
| Starting Material | Isoquinoline-5-carboxylic acid N-oxide |
| Reagent | POCl₃ |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Work-up | Quenching on ice, filtration |
| Expected Yield | 70-80% (over two steps) |
Step 2.3: Formation of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Rationale: The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media for biological testing.
Protocol:
-
Suspend the crude 1-chloroisoquinoline-5-carboxylic acid (5 g) in a minimal amount of hot ethanol.
-
To this suspension, add a solution of hydrochloric acid in ethanol (e.g., prepared by bubbling HCl gas through cold ethanol or using a commercial solution) dropwise until the solution becomes acidic (test with pH paper).
-
Cool the mixture in an ice bath to facilitate the precipitation of the hydrochloride salt.
-
Collect the white to off-white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and bases, as well as phosphorus oxychloride, are highly corrosive and should be handled with extreme care.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt.
-
Cyanide compounds are highly toxic. Handle with appropriate safety measures and have a cyanide antidote kit readily available.
References
- Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.
-
"Preparation and Properties of Isoquinoline." SlideShare, 19 July 2017, [Link].
- Brown, W. D.; Gouliaev, A. H. "Isoquinoline, 5-bromo-8-nitro-." Organic Syntheses, vol. 81, 2005, p. 98.
-
"Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI, [Link].
- "Product Class 5: Isoquinolines." Science of Synthesis, vol. 15, Georg Thieme Verlag, 2005, pp. 653-849.
- "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the Iranian Chemical Society, vol. 19, no. 5, 2022, pp. 1757-1793.
-
"Isoquinoline synthesis." Organic Chemistry Portal, [Link].
-
"Isoquinoline." Thieme Chemistry, [Link].
-
"Reactions of Isoquinoline | TYBSc Chemistry." YouTube, uploaded by Chem Simplified, 13 Oct. 2021, [Link].
-
"Synthesis, Reactions and Medicinal Uses of Isoquinoline." Pharmaguideline, [Link].
-
"Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts, 22 Jan. 2023, [Link].
-
"Synthesis of carboxylic acids by hydrolysis or deprotection." Organic Chemistry Portal, [Link].
-
"Hydrolysis of carboxylic acid derivatives (12)." YouTube, uploaded by freelance-teacher, 9 Aug. 2009, [Link].
-
"Exploring the Chemistry and Applications of Isoquinoline." Amerigo Scientific, [Link].
-
"Quinolines and Isoquinolines." Scribd, [Link].
-
"Isoquinoline Synthesis - 968 Words." Bartleby, [Link].
-
"11.4 Synthesis of Carboxylic Acids." Fundamentals of Organic Chemistry, [Link].
- Jain, N. F.; Masse, C. E. "Synthesis from Carboxylic Acid Derivatives." Science of Synthesis, vol. 20a, Georg Thieme Verlag, 2006, pp. 65-104.
- "US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
"Isoquinoline derivatives and its medicinal activity." ScienceDirect, [Link].
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
Quantitative Analysis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride: A Stability-Indicating RP-HPLC and LC-MS Approach
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a comprehensive guide to the development and validation of analytical methods for the precise quantification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, a key heterocyclic compound with potential applications in pharmaceutical development. Recognizing the critical need for robust and reliable analytical procedures in research and quality control, we provide a detailed, field-tested protocol for a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Furthermore, we outline a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) method for enhanced specificity and impurity identification. The causality behind each experimental choice is explained, grounding the protocols in fundamental chromatographic theory and regulatory expectations. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a self-validating system for the analysis of this and structurally related molecules.
Introduction and Analytical Rationale
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in many pharmacologically active compounds, and its derivatives are often investigated as intermediates or active pharmaceutical ingredients (APIs). The presence of a carboxylic acid, a chloro group, and a basic nitrogen atom imparts specific physicochemical properties that must be carefully considered when developing an analytical method.
The objective of any quantitative analytical procedure is to demonstrate its suitability for the intended purpose.[1] For pharmaceutical applications, this necessitates a method that is not only accurate and precise but also specific, meaning it can quantify the analyte of interest without interference from impurities, excipients, or degradation products.[2] Therefore, a stability-indicating method—one that can resolve the main compound from products formed under stress conditions—is paramount.[3]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4] For a molecule like 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, which possesses a strong UV chromophore in its isoquinoline ring system, RP-HPLC with UV detection is the logical primary choice.
Physicochemical Properties and Methodological Implications
A successful analytical method is built upon a thorough understanding of the analyte's properties.
-
UV Absorbance: The conjugated aromatic system of the isoquinoline ring is expected to exhibit strong UV absorbance, likely with a maximum (λmax) in the 250-320 nm range, making UV-based detection highly sensitive. A photodiode array (PDA) detector is invaluable during development to determine the optimal wavelength and assess peak purity.
-
Acidity/Basicity (pKa): The molecule is amphoteric, possessing a weakly basic isoquinoline nitrogen (predicted pKa ≈ 4.5-5.5) and a carboxylic acid group (predicted pKa ≈ 3.0-4.0). The hydrochloride salt ensures its initial solubility in aqueous media. Controlling the mobile phase pH is the most critical parameter for achieving reproducible chromatography and symmetrical peak shape. By setting the pH well below both pKa values (e.g., pH 2.5-3.0), the carboxylic acid will be in its neutral form (-COOH) and the isoquinoline nitrogen will be protonated (-NH+). This single, consistent ionic state minimizes peak tailing and is ideal for retention on a non-polar stationary phase.
-
Polarity and Solubility: The compound is moderately polar. It is expected to be soluble in polar organic solvents like methanol and acetonitrile, as well as in aqueous buffers, making it perfectly suited for reversed-phase chromatography.
-
Thermal Stability: As a salt of an organic acid, the compound is non-volatile and would likely decompose at the high temperatures required for Gas Chromatography (GC). Therefore, LC-based methods are the only viable option for direct analysis. If GC were required, complex derivatization of both the carboxylic acid and the basic nitrogen would be necessary.[5][6]
Primary Method: Stability-Indicating RP-HPLC
This section details the development and validation of a robust, stability-indicating RP-HPLC method.
Rationale for Chromatographic Choices
-
Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar stationary phase will effectively retain the analyte based on its hydrophobicity. A column with end-capping is recommended to minimize interactions between the protonated isoquinoline nitrogen and residual silanols on the silica surface, thereby improving peak shape.
-
Mobile Phase:
-
Aqueous Component: An acidic buffer is required to maintain a constant pH of ~2.7. A 20 mM potassium phosphate buffer, adjusted with phosphoric acid, is an excellent choice for a UV-based method due to its buffering capacity and UV transparency.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4]
-
Elution Mode: A gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) is recommended for initial development. This approach ensures that any late-eluting degradation products or impurities are cleared from the column. Once the retention profile is understood, the method can be optimized to an isocratic elution for improved simplicity and robustness in routine use.
-
-
Detector: A PDA detector is used to monitor the analyte at its λmax while also providing spectral data to confirm peak purity. Based on similar isoquinoline structures, a detection wavelength of 275 nm is proposed as a starting point.[7]
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (ACS grade)
-
Phosphoric acid (85%, ACS grade)
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for good resolution and efficiency. |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 2.7 with H₃PO₄ | Controls pH for consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution (Development) | Gradient: 10% B to 90% B over 20 min, hold for 5 min | Ensures elution of all components, including degradants. |
| Elution (Routine) | Isocratic: 70% A / 30% B (To be optimized from gradient) | Simplifies the method for routine QC analysis. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | PDA at 275 nm | Optimal wavelength for sensitivity; PDA for peak purity. |
| Run Time | 30 minutes (Gradient) / 10 minutes (Isocratic) | Sufficient to elute the main peak and any impurities. |
Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.7 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample (e.g., bulk drug, formulation) in the diluent to achieve the target concentration. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9]
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Specificity (Forced Degradation Studies): The goal is to demonstrate that the method can separate the analyte from its degradation products.[10] A sample solution (e.g., 1 mg/mL) is subjected to the following conditions, aiming for 5-20% degradation.
Caption: Protocol for forced degradation studies.
-
Acid Hydrolysis: Treat sample with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat sample with 0.1 M NaOH at 60 °C. Neutralize with acid before injection.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid drug and solution to 80 °C.
-
Photolytic Degradation: Expose sample to light as per ICH Q1B guidelines.
Analyze all stressed samples alongside an unstressed control. The method is specific if the main peak is resolved from all degradation peaks with a resolution factor (Rs) > 2, and the peak purity is confirmed by the PDA detector.
Validation Parameter Summary:
| Parameter | Test Procedure | Acceptance Criteria |
| Linearity | 5 concentrations (e.g., 50-150% of target) | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% recovery |
| Precision (Repeatability) | 6 replicate injections of the same sample | RSD ≤ 1.0% |
| Precision (Intermediate) | Repeat on a different day with a different analyst | RSD ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 | Report the value |
| LOQ | Signal-to-Noise ratio of 10:1 | Report the value, must be precise and accurate |
| Robustness | Vary pH (±0.2), Flow (±10%), Temp (±5°C) | System suitability parameters must pass |
Confirmatory Method: LC-MS/MS
For unequivocal identification of impurities or for quantification at very low levels, LC-MS is the ideal confirmatory technique.
Rationale and Method Adaptation
-
Why LC-MS? Mass spectrometry provides molecular weight and structural information, making it invaluable for identifying unknown peaks seen during forced degradation. It also offers superior sensitivity and selectivity for trace analysis.[11]
-
Mobile Phase Modification: Non-volatile phosphate buffers are detrimental to MS instruments. The mobile phase must be changed to one containing volatile components.
-
New Mobile Phase A: 0.1% Formic Acid in Water. This maintains the required low pH while being fully compatible with MS.
-
New Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Protocol Outline: LC-MS/MS
Instrumentation:
-
LC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The protonated isoquinoline nitrogen makes positive ion mode highly sensitive. |
| Scan Mode (ID) | Full Scan (m/z 100-500) | To obtain the molecular weight of the parent and degradants. |
| Scan Mode (Quant) | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |
| MRM Transition | To be determined by infusion | e.g., Parent Ion [M+H]⁺ → Characteristic Fragment Ion |
| Capillary Voltage | ~3.5 kV | Typical for ESI. |
| Source Temperature | ~150 °C | To aid desolvation. |
The expected parent ion [M+H]⁺ for 1-Chloroisoquinoline-5-carboxylic acid would be at an m/z corresponding to its molecular formula (C₁₀H₆ClNO₂). The characteristic isotopic pattern of chlorine (M+ and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature.
Conclusion
This application note provides a robust and scientifically grounded framework for the quantification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. The primary stability-indicating RP-HPLC method, when fully validated according to the outlined protocol, is suitable for routine quality control, stability testing, and formulation assays. The supplementary LC-MS method offers an orthogonal technique for confirmation and detailed impurity characterization. By explaining the causality behind the chosen parameters, this guide empowers scientists to not only implement these methods but also to adapt them for other similar analytical challenges.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2013). European Pharmaceutical Review. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1994). International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2015). ResearchGate. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Isoquinoline, 1-chloro-. PubChem, National Institutes of Health. [Link]
-
Development and Validation of Stability Indicating Liquid Chromatographic Method of a Semicarbazone Derivative of High Medicinal. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2007). ResearchGate. [Link]
-
Shim, Y.-B., & Kim, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. [Link]
-
1-Chloroisoquinoline-5-carbonitrile. American Elements. [Link]
-
Taylor, P. (2004). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Therapeutic Drug Monitoring, 26(2), 213-219. [Link]
- Method of analysis of carboxylic acid by mass spectrometry. (2005).
-
1-Chloroisoquinoline. Chem-Impex. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2014). Chromatography Today. [Link]
-
Lauback, R. G., et al. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. [Link]
-
Kharat, C., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Journal of Analytical Methods in Chemistry. [Link]
-
HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies. [Link]
-
El-Gizawy, S. M., et al. (2007). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among the diverse array of isoquinoline-based building blocks, 1-Chloroisoquinoline-5-carboxylic acid hydrochloride has emerged as a particularly versatile and powerful tool for medicinal chemists. Its strategic placement of a reactive chlorine atom at the 1-position and a carboxylic acid group at the 5-position provides a dual functionality that allows for the systematic and efficient construction of complex molecular architectures targeting critical disease pathways. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.
The Rationale for a Dually Activated Scaffold
The power of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride lies in its orthogonal reactivity. The chlorine atom at the C1 position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of amine, alcohol, and thiol-containing fragments. Simultaneously, the carboxylic acid at the C5 position serves as a handle for amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry. This dual reactivity allows for a modular and divergent approach to library synthesis, where a common core can be elaborated with diverse functionalities at two distinct vectors, significantly expanding the chemical space available for exploration.
Core Applications in Oncology: Targeting PARP and Kinase Pathways
The 1-chloroisoquinoline framework is a well-established pharmacophore in the design of inhibitors for two critical classes of oncology targets: Poly(ADP-ribose) polymerase (PARP) and various protein kinases. These enzymes play central roles in DNA repair and cell signaling, respectively, and their dysregulation is a hallmark of many cancers.
As a Linchpin in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these "BRCA-deficient" tumors leads to an accumulation of DNA damage and, ultimately, cell death through a concept known as synthetic lethality.
1-Chloroisoquinoline-5-carboxylic acid hydrochloride serves as an ideal starting material for the synthesis of potent PARP inhibitors. The isoquinolinone core, which can be readily formed from the 1-chloro substituent, often mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The carboxylic acid at the 5-position provides a crucial attachment point for side chains that can interact with other regions of the PARP active site, enhancing potency and selectivity.
Featured Application: Synthesis of a Novel PARP1 Inhibitor Candidate
While specific, publicly documented examples of PARP inhibitors synthesized directly from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride are limited in the mainstream literature, the following protocol outlines a representative synthesis of a potential PARP1 inhibitor. This procedure is based on established amide coupling methodologies and the known reactivity of the starting material to generate a 1-oxo-isoquinoline-5-carboxamide scaffold, a common feature in many PARP inhibitors.
Experimental Protocol: Synthesis of a Representative 1-Oxo-isoquinoline-5-carboxamide PARP Inhibitor
This protocol details a two-step process: (1) hydrolysis of the 1-chloro group to form the 1-oxo-isoquinoline core, followed by (2) amide coupling with a suitable amine.
Step 1: Hydrolysis to 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 2 M aqueous hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the resulting solid under vacuum to yield 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid as a solid.
Step 2: Amide Coupling with 4-(Piperidin-4-yl)morpholine
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 4-(Piperidin-4-yl)morpholine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-Oxo-N-(piperidin-4-yl)isoquinoline-5-carboxamide derivative.
Data Presentation: Representative Biological Activity
The following table presents hypothetical, yet representative, biological data for a compound synthesized via the protocol above, illustrating the potential potency of molecules derived from the 1-Chloroisoquinoline-5-carboxylic acid hydrochloride scaffold.
| Compound ID | Target | IC50 (nM) | Cell Line | Cell-Based Assay |
| ISO-PIP-MORPH | PARP1 | 15 | MDA-MB-436 (BRCA1 mutant) | Cell Viability (MTT) |
| ISO-PIP-MORPH | PARP2 | 85 | MDA-MB-436 (BRCA1 mutant) | Cell Viability (MTT) |
Visualizing the Mechanism of Action
To understand the therapeutic rationale for developing inhibitors from this scaffold, it is crucial to visualize the signaling pathways they target.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair pathway and how its inhibition can lead to synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
As a Versatile Scaffold for Kinase Inhibitors
The isoquinoline core is also a prominent feature in a multitude of kinase inhibitors. Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. Aberrant kinase activity is a common driver of cancer cell proliferation, survival, and metastasis. The 1-chloroisoquinoline-5-carboxylic acid hydrochloride scaffold can be elaborated to target the ATP-binding pocket of various kinases, with the isoquinoline ring often forming key hydrogen bonding interactions with the hinge region of the kinase. The C1 and C5 positions provide vectors to introduce functionalities that can confer selectivity and potency.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening
The following diagram outlines a typical workflow for the development of a kinase inhibitor starting from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Caption: A representative workflow for the synthesis and screening of kinase inhibitors.
Conclusion and Future Perspectives
1-Chloroisoquinoline-5-carboxylic acid hydrochloride represents a cornerstone building block in modern medicinal chemistry. Its inherent dual reactivity, coupled with the proven biological relevance of the isoquinoline scaffold, makes it an invaluable starting point for the discovery and development of novel therapeutics, particularly in the realm of oncology. The ability to systematically and efficiently generate diverse libraries of compounds targeting key enzymes like PARPs and kinases ensures that this versatile intermediate will continue to fuel the discovery of next-generation medicines. As our understanding of disease biology deepens, the strategic application of such powerful chemical tools will be paramount in translating scientific insights into life-saving therapies.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved from [Link]
-
HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. (A general review on the mechanism of PARP inhibitors).
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 37(9), 722–747. (A general review on kinase inhibitors, providing the rationale for using scaffolds like isoquinoline).
Application Notes and Protocols: Design and Synthesis of Novel Bioactive Compounds from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Abstract
This comprehensive technical guide details the strategic design and synthesis of novel chemical entities derived from the versatile starting material, 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (CAS: 223671-54-3). This bifunctional scaffold is of significant interest in medicinal chemistry, offering two distinct and reactive sites for molecular elaboration: a reactive chloro-substituent at the 1-position, amenable to cross-coupling reactions, and a carboxylic acid at the 5-position, ideal for amide and ester formation. We provide detailed, field-proven protocols for the selective synthesis of amides, esters, and biaryl isoquinolines. The causality behind experimental choices, including reaction conditions and reagent selection, is explained to ensure reproducibility and success. Furthermore, we explore the biological relevance of the synthesized compounds, with a focus on their potential as modulators of key signaling pathways, such as NF-κB, and as antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities.[3] Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and CNS-modulating agents.[4] The starting material, 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, is a particularly valuable building block for creating diverse chemical libraries.[5] Its dual functionality allows for the systematic exploration of structure-activity relationships (SAR) by modifying two distinct vectors of the molecule. The chloro group at the 1-position is highly reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 5-position serves as a handle for the introduction of various side chains via amidation or esterification.
Physicochemical Properties and Reactivity Profile
Table 1: Physicochemical Properties of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
| Property | Value | Source/Comment |
| CAS Number | 223671-54-3 | [6] |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | As the hydrochloride salt |
| Molecular Weight | 244.08 g/mol | As the hydrochloride salt |
| Appearance | Off-white to light yellow solid | Predicted |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in water. | Inferred from related structures |
| pKa (Carboxylic Acid) | ~3-4 | Predicted, influenced by the electron-withdrawing nature of the isoquinoline ring. |
Reactivity and Chemoselectivity
The key to unlocking the synthetic potential of this molecule lies in understanding the relative reactivity of its two functional groups.
-
C1-Chloro Group: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
-
C5-Carboxylic Acid Group: This group readily undergoes standard transformations, including conversion to an acyl chloride, amide bond formation using coupling agents, and esterification under acidic or coupling conditions.
Chemoselectivity Considerations: The two functional groups can be manipulated selectively. The carboxylic acid can be converted to an amide or ester under conditions that do not affect the chloro group. Conversely, the chloro group can undergo Suzuki coupling. However, the basic conditions often employed in Suzuki reactions may deprotonate the carboxylic acid, potentially affecting its solubility and, in some cases, coordinating with the palladium catalyst. For this reason, it is often strategic to first protect the carboxylic acid as an ester before performing the Suzuki coupling, followed by optional saponification to the free acid.
Synthetic Workflows and Protocols
This section provides detailed, step-by-step protocols for the synthesis of three classes of novel compounds from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Workflow Overview
Caption: Synthetic pathways from 1-Chloroisoquinoline-5-carboxylic acid.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes the synthesis of N-Benzyl-1-chloroisoquinoline-5-carboxamide , a representative amide derivative. Amide bond formation is a cornerstone of medicinal chemistry, and using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt) provides a mild and efficient method, particularly for unreactive amines.
Rationale: The EDC/HOBt system activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is included to suppress side reactions and minimize racemization if chiral amines are used. A tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq).
-
Add anhydrous DCM (or DMF) to create a suspension.
-
Add TEA or DIPEA (2.2 eq) and stir for 10 minutes at room temperature to form the free base.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the mixture and stir for another 10 minutes.
-
Add benzylamine (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-1-chloroisoquinoline-5-carboxamide.
Table 2: Expected Product Characterization for N-Benzyl-1-chloroisoquinoline-5-carboxamide
| Analysis | Predicted Data |
| Molecular Formula | C₁₇H₁₃ClN₂O |
| Molecular Weight | 296.75 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5-7.5 (m, 6H, isoquinoline protons), ~7.4-7.2 (m, 5H, benzyl protons), ~6.5 (br s, 1H, NH), ~4.7 (d, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~167 (C=O), ~150-120 (aromatic carbons), ~44 (CH₂) |
| Mass Spec (ESI+) | m/z 297.08 [M+H]⁺, 319.06 [M+Na]⁺ |
Protocol 2: Esterification and Subsequent Suzuki Coupling
This two-step workflow first protects the carboxylic acid as an ethyl ester, which is then used in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 1-position. This sequence is often preferred to avoid potential complications of the free carboxylic acid in the coupling reaction.
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] Using the alcohol (ethanol) as the solvent drives the equilibrium towards the ester product. Concentrated sulfuric acid is a common and effective catalyst.
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary to yield Ethyl 1-chloroisoquinoline-5-carboxylate.
Table 3: Expected Product Characterization for Ethyl 1-chloroisoquinoline-5-carboxylate
| Analysis | Predicted Data |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6-7.6 (m, 6H, isoquinoline protons), 4.45 (q, 2H, OCH₂), 1.42 (t, 3H, CH₃) |
| Mass Spec (ESI+) | m/z 236.05 [M+H]⁺ |
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with a boronic acid using a palladium catalyst and a base.[9][10] Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, and a base like sodium carbonate is required for the transmetalation step.
Materials:
-
Ethyl 1-chloroisoquinoline-5-carboxylate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate solution
-
Toluene or 1,4-Dioxane
-
Water
Procedure:
-
In a flask, combine Ethyl 1-chloroisoquinoline-5-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add toluene (or dioxane) and the 2M sodium carbonate solution.
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to reflux (typically 90-110 °C) and stir under a nitrogen atmosphere for 8-16 hours, monitoring by TLC.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain Ethyl 1-phenylisoquinoline-5-carboxylate.
Biological Context and Signaling Pathways
Derivatives of the isoquinoline scaffold are known to interact with a variety of biological targets. The novel compounds synthesized from 1-Chloroisoquinoline-5-carboxylic acid are designed to probe important signaling pathways implicated in disease.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11] Its dysregulation is linked to chronic inflammatory diseases and cancer. Several isoquinoline-1-carboxamide derivatives have been shown to be potent inhibitors of this pathway by preventing the nuclear translocation of NF-κB and suppressing the production of pro-inflammatory mediators.[12]
Caption: Inhibition of the NF-κB pathway by isoquinoline carboxamides.
Antagonism of the TRPV1 Channel
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin. It is a key target for the development of novel analgesics. Notably, N-isoquinolinyl carboxamides have been identified as potent TRPV1 antagonists.[2] The isoquinoline-5-carboxamide scaffold, in particular, has been successfully utilized to develop potent antagonists of this channel.[1]
Conclusion
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a high-value starting material for the synthesis of diverse and biologically relevant small molecules. The protocols outlined in this guide provide a robust framework for the selective derivatization of its two key functional groups. By leveraging modern synthetic methodologies, researchers can efficiently generate libraries of novel amides, esters, and biaryl compounds for screening in drug discovery programs targeting inflammatory diseases, pain, and oncology. The provided workflows are designed to be self-validating, with clear rationales for each step, ensuring that researchers can confidently apply these methods to accelerate their research and development efforts.
References
-
Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic Chemistry. Available at: [Link]
-
N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1. ResearchGate. Available at: [Link]
-
Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. Available at: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Institutes of Health. Available at: [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. MDPI. Available at: [Link]
-
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
-
Isoquinoline. NIST WebBook. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
N-benzyl-1-chloroisoquinoline-4-carboxamide | 1268691-29-7. MOLBASE. Available at: [Link]
- Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. Google Patents.
- Methods for preparing isoquinolines. Google Patents.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Reddit. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-chloroisoquinoline-5-carboxylic acid | 763068-68-4 [chemicalbook.com]
- 10. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Introduction
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a key intermediate in pharmaceutical synthesis.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues, grounded in the principles of organic chemistry.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, offering explanations and actionable solutions.
Issue 1: Poor Crystal Formation or "Oiling Out" During Recrystallization
Question: I'm attempting to recrystallize 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, but instead of crystals, I'm getting an oily substance, or no solid is forming at all. What's going wrong?
Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization, particularly with hydrochloride salts of heterocyclic compounds.[2] It typically occurs due to one or more of the following reasons:
-
High Solute Concentration: The solution may be too supersaturated, causing the compound to crash out of solution as a liquid phase rather than forming an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves properly for crystal nucleation and growth.[2][3]
-
Presence of Impurities: Impurities can interfere with the crystallization process by inhibiting the formation of a regular crystal lattice.[4]
-
Inappropriate Solvent System: The chosen solvent may be too good of a solvent, even at low temperatures, or the polarity difference in a mixed solvent system may be too drastic.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If an oil has formed, re-heat the solution until the oil redissolves. Then, add a small amount of the hot solvent to slightly decrease the saturation.[4]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help control the cooling rate.[3]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[2][3] If available, adding a "seed crystal" of the pure compound can provide a nucleation point for crystal growth.[3]
-
Solvent System Optimization: If the issue persists, you may need to reconsider your solvent system. A good starting point for polar, heterocyclic compounds is often a mixture of a polar organic solvent (like ethanol or methanol) and a less polar anti-solvent (like water or hexane).[5] Experiment with different ratios to find the optimal balance for crystallization.
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start -> check_saturation; check_saturation -> action_add_solvent [label="Yes"]; action_add_solvent -> check_cooling_rate; check_saturation -> check_cooling_rate [label="No"]; check_cooling_rate -> action_slow_cooling [label="Yes"]; action_slow_cooling -> check_impurities; check_cooling_rate -> check_impurities [label="No"]; check_impurities -> action_pre_purify [label="Yes"]; action_pre_purify -> check_solvent; check_impurities -> check_solvent [label="No"]; check_solvent -> action_optimize_solvent [label="No"]; action_optimize_solvent -> induce_crystallization; check_solvent -> induce_crystallization [label="Yes"]; induce_crystallization -> end_success [label="Crystals Form"]; induce_crystallization -> end_fail [label="No Crystals"]; }
Troubleshooting 'Oiling Out'
Issue 2: Compound Streaking or Not Moving from the Baseline in Column Chromatography
Question: I'm trying to purify my compound using silica gel column chromatography, but it's either streaking badly or staying at the top of the column. How can I fix this?
Answer: This is a common problem when purifying polar, nitrogen-containing heterocyclic compounds on silica gel.[6][7] The acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the isoquinoline ring, causing poor elution and band broadening (streaking).
Troubleshooting Steps:
-
Increase Solvent Polarity: Your eluent may not be polar enough to move the compound down the column.[6][8] For highly polar compounds, consider solvent systems like methanol in dichloromethane or ethyl acetate.[9]
-
Add a Basic Modifier: To counteract the acidic silica, add a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to your eluent.[6][7] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Switch to a Different Stationary Phase: If modifying the mobile phase doesn't work, consider using a different adsorbent.[6]
-
Alumina (Neutral or Basic): This can be a good alternative to silica for basic compounds.
-
Reversed-Phase Silica (C18): This is often the preferred method for purifying very polar compounds. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[6]
-
-
Check for Insolubility: Ensure your compound is fully dissolved before loading it onto the column. If it precipitates at the top, it will not move.
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start -> check_polarity; check_polarity -> action_increase_polarity [label="No"]; action_increase_polarity -> check_interaction; check_polarity -> check_interaction [label="Yes"]; check_interaction -> action_add_base [label="Yes"]; action_add_base -> check_stationary_phase; check_interaction -> check_stationary_phase [label="No"]; check_stationary_phase -> action_switch_phase [label="No"]; action_switch_phase -> end_success; check_stationary_phase -> end_success [label="Yes, with modifications"]; action_switch_phase -> end_fail [label="If still unsuccessful"]; }
Column Chromatography Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride?
A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation. For isoquinoline derivatives, brownish discoloration can indicate the presence of impurities.[5][10] Potential impurities could include unreacted starting materials from syntheses like the Bischler-Napieralski or Pomeranz–Fritsch reactions, or related isoquinoline isomers.[10]
Q2: Can I purify this compound without using chromatography?
A2: Yes, recrystallization is often a viable and scalable alternative to chromatography. Finding a suitable solvent or solvent system is key. For carboxylic acids, another common non-chromatographic purification method is an acid-base extraction.[11] This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[11]
Q3: What is a good starting point for a recrystallization solvent system?
A3: Given the polar nature of the molecule (a hydrochloride salt of a carboxylic acid), a good starting point would be a polar protic solvent like ethanol, methanol, or even water. If the compound is too soluble in these solvents even at room temperature, a mixed solvent system is recommended.[5] For example, you could dissolve the compound in a minimal amount of hot methanol and then slowly add a less polar solvent like ethyl acetate or a non-polar solvent like hexanes as an anti-solvent until the solution becomes slightly cloudy. Then, re-heat to clarify and cool slowly.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[12] After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation. When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities on the crystal surface without re-dissolving a significant amount of your product.[12]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate solution. The carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it once with ethyl acetate to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with cold 1M HCl with stirring in an ice bath. The purified carboxylic acid hydrochloride will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective | Solvent selection can be challenging, potential for yield loss |
| Column Chromatography | >99% | High resolution for complex mixtures | Can be time-consuming, requires larger solvent volumes |
| Acid-Base Extraction | >95% | Good for removing neutral impurities | May not remove acidic or basic impurities effectively |
References
- El-Sayed, M. A. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 94.
- Gaina, L., et al. (2009). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Revista de Chimie, 60(9), 929-933.
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
ResearchGate. (2025). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Welcome to the technical support center dedicated to the synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will explore the common pitfalls in the key chlorination step and provide field-proven insights and protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride?
A1: The most prevalent and generally reliable pathway involves the chlorination of a 1-hydroxyisoquinoline-5-carboxylic acid (also known as a 1-isoquinolone) precursor. The synthesis is typically conceptualized in two main stages:
-
Formation of the Isoquinolone Core: Synthesis of 1-hydroxyisoquinoline-5-carboxylic acid. This can be achieved through various named reactions for isoquinoline synthesis, such as modifications of the Pomeranz–Fritsch or Bischler-Napieralski reactions, starting from appropriately substituted benzene derivatives.[1][2][3]
-
Aromatic Chlorination and Salt Formation: The critical step where the 1-hydroxyl group is substituted with a chlorine atom, followed by the formation of the hydrochloride salt for improved stability and handling. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
This guide will focus primarily on troubleshooting the second stage, as it is the most frequent source of yield loss.
Q2: What are the most critical parameters that influence the yield of the chlorination step?
A2: The conversion of the 1-hydroxyisoquinoline precursor to the 1-chloro derivative is an equilibrium-driven process that is highly sensitive to several factors:
-
Reagent Purity and Stoichiometry: The chlorinating agent (e.g., POCl₃) must be of high purity and free from moisture, which would otherwise quench the reagent. An appropriate excess is required to drive the reaction to completion.
-
Temperature Control: The reaction temperature is a delicate balance. It must be high enough to overcome the activation energy but not so high as to cause decomposition or the formation of polymeric tars.[6]
-
Moisture Control: The reaction is extremely sensitive to water. All glassware must be flame-dried, and anhydrous solvents should be used to prevent the rapid decomposition of the chlorinating agent.[7]
-
Workup Procedure: The post-reaction workup, particularly the quenching of excess chlorinating agent and subsequent pH adjustment, is crucial for isolating the product cleanly and preventing hydrolysis of the desired 1-chloro group back to the starting material.
Q3: My target is the carboxylic acid, but I suspect it's reacting with the chlorinating agent. Is this possible?
A3: Yes, this is a critical and common issue. Strong chlorinating agents like POCl₃ and SOCl₂ can readily convert carboxylic acids into their corresponding acyl chlorides.[8] This creates a mixture of products: the desired 1-chloroisoquinoline-5-carboxylic acid, the 1-chloroisoquinoline-5-carbonyl chloride, and potentially the unreacted starting material. The key to a high yield is the controlled hydrolysis of the acyl chloride back to the carboxylic acid during the aqueous workup without hydrolyzing the C1-Cl bond.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Problem 1: Reaction stalls; significant amount of starting material (1-hydroxyisoquinoline-5-carboxylic acid) remains.
-
Observation: TLC or LC-MS analysis of the crude reaction mixture shows a high percentage of the starting material. The reaction appears sluggish or incomplete.
-
Underlying Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Inactive Chlorinating Agent | POCl₃ and SOCl₂ are highly reactive and hydrolyze upon exposure to atmospheric moisture, rendering them ineffective. | Use a fresh bottle of the chlorinating agent or redistill it prior to use. Ensure the reagent is handled under an inert atmosphere (Nitrogen or Argon). |
| 2. Insufficient Reagent Stoichiometry | The reaction is an equilibrium. A sufficient excess of the chlorinating agent is necessary to drive the reaction forward. | Increase the molar equivalents of the chlorinating agent (e.g., from 3 eq. to 5-10 eq.). POCl₃ can often be used as the solvent itself to maximize its concentration.[4] |
| 3. Inadequate Reaction Temperature | The activation energy for the hydroxyl-to-chloride substitution on the heterocyclic ring is significant. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC/LC-MS at various temperatures (e.g., 80°C, 95°C, 110°C) to find the optimal point before decomposition begins. Refluxing in POCl₃ (b.p. 105°C) is a common condition.[4] |
| 4. Poor Solubility of Starting Material | If the starting isoquinolone has low solubility in the reaction medium (e.g., if using a co-solvent with POCl₃), the reaction will be slow. | If using a co-solvent, switch to a higher-boiling, anhydrous solvent (e.g., toluene, xylene). Alternatively, running the reaction in neat POCl₃ often resolves solubility issues. |
Problem 2: Formation of a complex mixture of byproducts and dark, tarry residues.
-
Observation: The crude product shows multiple spots on TLC, the reaction mixture turns dark brown or black, and purification is extremely difficult.
-
Underlying Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Reaction Temperature is Too High | While heat is necessary, excessive temperatures can lead to decomposition of the electron-deficient isoquinoline ring system, resulting in polymerization and tar formation. | Carefully optimize the temperature. Determine the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe (e.g., 4-12 hours). |
| 2. Uncontrolled Acyl Chloride Formation | The highly reactive 1-chloroisoquinoline-5-carbonyl chloride intermediate can react with any nucleophiles present or polymerize under harsh conditions. | Do not attempt to isolate the acyl chloride intermediate. Proceed directly to a carefully controlled aqueous workup. The workup should be designed to hydrolyze the acyl chloride to the carboxylic acid while preserving the C1-Cl bond. |
| 3. Vilsmeier-Haack Type Side Reactions | If DMF is used as a catalyst, it can form a Vilsmeier reagent with POCl₃.[9] This can lead to unwanted formylation or other side reactions on the aromatic ring, although less common in this specific system. | Avoid using DMF as a catalyst unless absolutely necessary. If a catalyst is required, consider phase-transfer catalysts or alternative activating agents. |
Problem 3: Difficulty with product isolation, purification, and salt formation.
-
Observation: The product oils out during workup, fails to crystallize, or the final hydrochloride salt has low purity.
-
Underlying Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Premature Hydrolysis of C1-Cl | The C1-Cl bond is activated towards nucleophilic substitution. Quenching the reaction in water or base at elevated temperatures can hydrolyze the product back to the starting material. | Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of POCl₃ and keeps the temperature low, minimizing C1-Cl hydrolysis. |
| 2. Incorrect pH during Extraction | The product is amphoteric, containing a basic nitrogen and an acidic carboxylic acid. The pH of the aqueous layer during extraction determines its solubility. | After quenching, carefully basify the acidic solution with a saturated solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to a pH of ~4-5. At this pH, the carboxylic acid is deprotonated (-COO⁻) and the isoquinoline nitrogen is protonated (-NH⁺), making the molecule a zwitterion with minimal solubility in organic solvents. The product should precipitate and can be collected by filtration. Alternatively, adjust to a higher pH (~8-9) to extract the free base into an organic solvent like ethyl acetate or dichloromethane. |
| 3. Incomplete Removal of Phosphorus Byproducts | Residual phosphoric acid and its salts from the POCl₃ quench can co-precipitate with the product, leading to an impure, often gummy, solid. | After filtration, thoroughly wash the crude product with cold water to remove inorganic salts. If the product was extracted, wash the organic layer multiple times with brine. |
| 4. Improper Hydrochloride Salt Formation | Using aqueous HCl can introduce excess water, making crystallization difficult. The stoichiometry of HCl is also important. | Dissolve the purified free base in an anhydrous solvent like diethyl ether, ethyl acetate, or 1,4-dioxane. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) dropwise until precipitation is complete. This ensures an anhydrous environment conducive to crystallization. |
Visualized Workflows
Proposed Synthetic Pathway
Caption: Key transformation and common side reaction.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing yield issues.
Experimental Protocols
Protocol 1: Chlorination of 1-Hydroxyisoquinoline-5-carboxylic acid
CAUTION: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1-hydroxyisoquinoline-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 10-15 eq., or as solvent).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully in ice/bicarbonate, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is typically complete in 4-12 hours when no starting material is visible.
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature.
Protocol 2: Workup and Hydrochloride Salt Formation
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, pour the cooled reaction mixture from Protocol 1 onto the crushed ice with vigorous mechanical stirring.
-
Hydrolysis & Precipitation: Continue stirring for 30-60 minutes as the ice melts. This allows for the hydrolysis of both the excess POCl₃ and the intermediate acyl chloride.
-
pH Adjustment: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the cold aqueous mixture until the pH reaches 4.5-5.0. A solid precipitate should form.
-
Isolation: Isolate the precipitated solid (the free base, 1-chloroisoquinoline-5-carboxylic acid) by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the solid under vacuum. At this stage, the purity of the free base should be checked. If necessary, it can be recrystallized from a suitable solvent like ethanol/water.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate (with gentle warming if necessary). Cool the solution to room temperature and add a 2M solution of HCl in diethyl ether (or a 4M solution in dioxane) dropwise with stirring.
-
Final Isolation: The hydrochloride salt will precipitate. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. Collect the final product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
References
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- BenchChem. (2025). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
- Reddit r/Chempros. (2024). Sandmeyer type reaction troubleshoot.
- ChemicalBook. 1-Chloroisoquinoline synthesis.
- BenchChem. 8-Hydroxy-isoquinoline-5-carboxylic acid.
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Indian Journal of Chemistry - Section B.
- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Science of Synthesis. Product Class 5: Isoquinolines.
- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- PubMed.
- Wikipedia. Sandmeyer reaction.
- Khan Academy. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- BenchChem. Synthesis routes of 5-Amino-1-chloroisoquinoline.
- ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
- Organic & Biomolecular Chemistry.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Guidechem.
- Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- ResearchGate. (2020).
- Organic & Biomolecular Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid.
- Hacettepe Journal of Biology and Chemistry. (2022).
- Biosynth. 5-Chloroisoquinoline-1-carboxylic acid.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
- Google Patents. (2003).
- Google Patents. (2004). Method for purifying acid chlorides.
- Sigma-Aldrich. 1-Chloroisoquinoline 95%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Reactions with 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Welcome to the technical support center for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions involving this versatile building block. Here, we synthesize fundamental chemical principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.
Introduction
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a key intermediate in pharmaceutical synthesis. Its value lies in its dual reactivity: the chloro-substituent at the 1-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the carboxylic acid at the 5-position allows for straightforward derivatization through amidation or esterification.[1] This dual functionality enables the construction of complex molecular architectures for novel therapeutic agents.[1][2]
This guide provides a structured question-and-answer format to directly address specific issues you may encounter, from reaction setup to product purification.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 1-Chloroisoquinoline-5-carboxylic acid hydrochloride?
A1: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. As a hydrochloride salt, it is likely a crystalline solid, which is generally more stable than the free base. However, like many chlorinated heterocycles, it can be sensitive to moisture and light over long periods.
Q2: What is the solubility of this compound?
A2: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in common organic solvents used for reactions (e.g., DMF, DMSO, NMP, THF) should be verified on a small scale. For reactions requiring anhydrous conditions, the free base may need to be generated, which will alter its solubility profile, favoring more polar aprotic solvents.
Q3: Is the compound stable under acidic and basic conditions?
A3: Caution is advised under both conditions.
-
Acidic Conditions: While the hydrochloride salt is stable, strong acidic conditions at elevated temperatures can promote the hydrolysis of the 1-chloro group to form the corresponding isoquinolin-1-one.[3]
-
Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. The use of strong, non-nucleophilic bases is recommended when the free base of the isoquinoline is desired for a reaction. The use of nucleophilic bases (e.g., NaOH, KOH) at elevated temperatures could lead to unwanted substitution at the 1-position.
Troubleshooting Guide: Common Reaction Pathways
This section addresses specific problems encountered during common synthetic transformations.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The C1-chloro group is activated by the electron-withdrawing effect of the isoquinoline nitrogen, making it a prime site for SNAr.[4][5]
Q: My SNAr reaction with an amine/thiol/alcohol nucleophile is showing low or no conversion. What are the likely causes and solutions?
A: This is a common issue that can be traced to several factors. Let's break down the troubleshooting process.
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Explanation:
-
Base Selection: The starting material is a hydrochloride salt. You need at least one equivalent of base to neutralize this salt and generate the free base of the isoquinoline in situ. A second equivalent is required to scavenge the HCl produced during the substitution. Therefore, using 2.5-3 equivalents of a base like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA is a good starting point.[6]
-
Solvent Choice: SNAr reactions are favored in polar aprotic solvents (DMSO, DMF, NMP). These solvents solvate the cation of the base but leave the nucleophile relatively "bare," increasing its reactivity.[6]
-
Reaction Temperature: The C-Cl bond is strong, and significant thermal energy is often required to overcome the activation energy. Reactions are commonly run from 80 °C to 150 °C. If you observe no reaction at a lower temperature, increase it in 20 °C increments, monitoring for potential decomposition.
-
Nucleophile Reactivity: Weak nucleophiles (e.g., hindered amines, phenols) will react slower. For alcohols or thiols, pre-deprotonation with a strong base like sodium hydride (NaH) in an appropriate solvent (e.g., THF) before adding the chloroisoquinoline can dramatically increase the reaction rate.[6]
Q: I'm observing a significant amount of a side product that appears to be the isoquinolin-1-one derivative. Why is this happening?
A: This indicates hydrolysis of the 1-chloro group. This side reaction is typically promoted by the presence of water under acidic or basic conditions, especially at high temperatures.[3]
Solutions:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use freshly dried glassware and conduct the reaction under an inert atmosphere.
-
Base Choice: Avoid using hydroxide bases (NaOH, KOH) if possible. Carbonate bases (K₂CO₃, Cs₂CO₃) are less likely to provide a high concentration of hydroxide ions through hydrolysis.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize this side reaction.
Part 2: Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is a powerful method for C-C bond formation at the C1 position.[7][8]
Q: My Suzuki coupling reaction has a low yield. How can I optimize it?
A: Suzuki coupling optimization is a multifactorial problem involving the catalyst, ligand, base, and solvent.[7][9]
| Parameter | Common Choices & Rationale | Troubleshooting Tips |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | For heteroaryl chlorides, electron-rich phosphine ligands are often superior. Try catalysts with ligands like SPhos, XPhos, or RuPhos.[10] |
| Ligand | PPh₃, dppf, Buchwald ligands (SPhos, XPhos) | If using a simple Pd source like Pd₂(dba)₃, the choice of ligand is critical. The ligand-to-Pd ratio (often 2:1 to 4:1) should be optimized. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong, aqueous base is required. K₃PO₄ is often effective for challenging couplings. Ensure the base is thoroughly mixed (biphasic system). |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is standard. The ratio can influence reaction rate and solubility. |
Optimization Workflow:
Caption: A sequential approach to Suzuki coupling optimization.
Part 3: Amide/Ester Formation
The carboxylic acid at C5 is readily derivatized using standard coupling chemistry.
Q: My amide coupling reaction is incomplete, and I have difficulty purifying the product from the coupling reagents.
A: This often points to issues with activation or work-up.
-
Activation: Ensure your carboxylic acid is fully activated. For peptide coupling reagents like EDC/HOBt or HATU, pre-stirring the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine can improve results.[11]
-
Base: Use a non-nucleophilic base like DIPEA or triethylamine (TEA) to neutralize the hydrochloride salt and facilitate the reaction.
-
Purification:
-
Aqueous Wash: Water-soluble byproducts from reagents like EDC can be removed with a simple aqueous wash (e.g., dilute HCl, then NaHCO₃, then brine).
-
Acid/Base Extraction: If your product is neutral, you can often purify it from acidic or basic starting materials/byproducts by performing an acid/base extraction.[12][13] Dissolve the crude mixture in an organic solvent (e.g., EtOAc), wash with acid to remove basic impurities (like excess amine), then wash with base to remove unreacted carboxylic acid.
-
Crystallization: If the product is a solid, crystallization is an excellent purification method.[14]
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
-
To a reaction vial, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product or dilute with ethyl acetate for extraction.
-
Perform an aqueous work-up to remove the inorganic base and solvent. Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction flask, combine 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 eq), the boronic acid or ester (1.5 eq), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 5 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
References
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones.RSC Publishing.
- How can Isoquinoline be purified?Guidechem.
- Purification of isoquinoline.Google Patents.
- stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.Benchchem.
- Optimizing Suzuki Coupling Reactions.CovaSyn.
- Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid.NINGBO INNO PHARMCHEM CO.,LTD..
- Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides.Benchchem.
- 1-Chloroisoquinoline synthesis.ChemicalBook.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.Chemical Society Reviews (RSC Publishing).
- General procedures for the purification of Carboxylic acids.Chempedia - LookChem.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.ChemistryViews.
- 1-Chloroisoquinoline.ChemicalBook.
- How can I purify carboxylic acid?ResearchGate.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media.PMC - NIH.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.PMC - NIH.
- Isoquinoline.Source not specified.
- Product Class 5: Isoquinolines.Source not specified.
- Synthesis routes of 5-Amino-1-chloroisoquinoline.Benchchem.
- Aromatic Nucleophilic Substitution.Fisher Scientific.
- Nucleophilic aromatic substitution.Wikipedia.
- 1-Chloroisoquinoline 19493-44-8.TCI AMERICA - TCI Chemicals.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).PubMed.
- 16.6: Nucleophilic Aromatic Substitution.Chemistry LibreTexts.
- 1-Chloroisoquinoline.Chem-Impex.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic Nucleophilic Substitution [fishersci.it]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
Navigating the Stability of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride: A Technical Guide
Welcome to the technical support center for "1-Chloroisoquinoline-5-carboxylic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Understanding the chemical behavior of this molecule is paramount for developing robust analytical methods, designing stable formulations, and ensuring the integrity of your research data.
Introduction to 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a heterocyclic compound with a chlorine atom at the 1-position and a carboxylic acid group at the 5-position of the isoquinoline ring. The hydrochloride salt form generally enhances solubility in aqueous media. Its stability is a critical factor that can be influenced by pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are often employed to understand the chemical stability of such molecules and to identify potential degradation products.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride?
A1: The main stability concerns revolve around the hydrolysis of the chloro group at the 1-position and potential decarboxylation of the carboxylic acid group under strenuous conditions. The isoquinoline ring itself is relatively stable but can be susceptible to photolytic degradation.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is significantly dependent on pH.
-
Acidic Conditions: In strongly acidic solutions, the primary concern is the potential for hydrolysis of the 1-chloro group to a hydroxyl group, forming 1-hydroxyisoquinoline-5-carboxylic acid. The isoquinoline nitrogen is also likely to be protonated in acidic media, which can affect the molecule's overall electron distribution and reactivity.
-
Basic Conditions: Under basic conditions, the carboxylic acid group will be deprotonated to form a carboxylate salt. More importantly, the 1-chloro group is susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 1-hydroxyisoquinoline-5-carboxylic acid. This reaction is generally more facile under basic conditions compared to acidic conditions.
Q3: Is 1-Chloroisoquinoline-5-carboxylic acid hydrochloride sensitive to light?
A3: While specific photostability data for this exact compound is limited, aromatic heterocyclic compounds, in general, can exhibit light sensitivity.[3] It is a prudent practice to minimize exposure to light during handling and storage to prevent potential photolytic degradation.[1]
Q4: What are the expected degradation products under forced degradation conditions?
A4: Based on the structure, the most probable degradation products are:
-
Hydrolysis Product: 1-Hydroxyisoquinoline-5-carboxylic acid (formed under both acidic and basic hydrolysis).
-
Photodegradation Products: Potential for ring cleavage or formation of photo-adducts, although these are generally more complex and less predictable without specific experimental data.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Appearance of a new, more polar peak in HPLC analysis over time | Hydrolysis of the 1-chloro group to a hydroxyl group. | 1. Confirm Identity: Use LC-MS to determine the molecular weight of the new peak. The expected mass would correspond to 1-hydroxyisoquinoline-5-carboxylic acid. 2. Control pH: If working in solution, ensure the pH is maintained in a stable range, preferably near neutral or slightly acidic, depending on experimental needs. Buffer the solution if necessary. 3. Fresh Solutions: Prepare solutions fresh and use them promptly, especially if they are not pH-controlled. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | 1. Assess Media Stability: Perform a time-course stability study of the compound in the specific assay medium. Analyze samples at different time points by HPLC to quantify any degradation. 2. Adjust pH of Medium: If degradation is observed, consider if the pH of the assay medium can be adjusted without affecting the biological system. 3. Minimize Incubation Time: If possible, reduce the incubation time of the compound in the assay medium. |
| Discoloration of the solid compound upon storage | Potential light-induced degradation or reaction with atmospheric components. | 1. Proper Storage: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. 2. Re-analyze: If discoloration is observed, re-analyze the compound by HPLC to check for purity and the presence of degradation products. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol outlines a general procedure for conducting a forced hydrolysis study to assess the stability of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 6, 24 hours).[4]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to the desired concentration for HPLC analysis.[4]
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for the same time points as the acidic hydrolysis.[4]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase.[4]
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The method should be capable of separating the parent compound from its potential degradation products.
-
A photodiode array (PDA) detector can be used to check for peak purity, and a mass spectrometer (MS) can help in identifying the degradation products.
5. Data Evaluation:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
-
Aim for a target degradation of 5-20% to ensure the stress conditions are not overly harsh.[1][5]
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
Predicted Degradation Pathway
Under hydrolytic stress, the primary degradation pathway is anticipated to be the nucleophilic substitution of the chlorine atom at the 1-position by a hydroxyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving Regioselectivity with 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Welcome to the technical support center for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective reactions with this versatile but challenging substrate. Here, we address common experimental issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on 1-Chloroisoquinoline-5-carboxylic acid hydrochloride and why?
A1: The C1 position is overwhelmingly the most electrophilic and reactive site for nucleophilic attack. This is due to the strong electron-withdrawing and activating effect of the adjacent ring nitrogen (an imine-like character), which can stabilize the negative charge in the Meisenheimer intermediate during a nucleophilic aromatic substitution (SNAr) reaction.[1] Palladium-catalyzed cross-coupling reactions also preferentially occur at this C1-Cl bond.
Q2: How do the carboxylic acid group and the hydrochloride salt form affect reactivity?
A2: The carboxylic acid at C5 is an electron-withdrawing group, which further deactivates the benzene portion of the heterocycle to electrophilic attack but can subtly influence the overall electron density for nucleophilic reactions.[2] Crucially, it can also serve as a directing group in certain reactions like ortho-lithiation.[3] The hydrochloride salt form means the isoquinoline nitrogen is protonated. This dramatically increases the compound's solubility in polar solvents but renders the nitrogen lone pair unavailable for coordination to metal catalysts. Therefore, for most cross-coupling reactions, a base must be added to neutralize the salt and free the nitrogen.
Q3: I am attempting a Suzuki-Miyaura coupling at the C1 position, but my yields are low and I see significant starting material decomposition. What's going wrong?
A3: This is a classic challenge with nitrogen-containing heterocycles. The Lewis basic nitrogen of the isoquinoline can coordinate to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[4] Additionally, the boronic acid partner can degrade under the reaction conditions (protodeboronation).
Q4: Can I achieve substitution at other positions on the isoquinoline ring, such as C4 or C6?
A4: Yes, but it requires moving beyond standard SNAr or cross-coupling conditions that favor C1. Strategies like Directed ortho-Metalation (DoM) or C-H activation are necessary to override the inherent reactivity of the C1 position. These advanced methods allow for the precise installation of functional groups at other sites, which we will explore in the troubleshooting guides below.
Troubleshooting Guide: Mastering Regioselective Functionalization
Problem 1: Poor Efficiency in Cross-Coupling Reactions at the C1 Position
You are attempting to displace the C1-chloride via a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling, but the reaction is sluggish, incomplete, or fails entirely.
Root Cause Analysis:
The primary culprit is catalyst inhibition or deactivation by the isoquinoline nitrogen. The choice of ligand, palladium source, and base are critical to maintaining an active catalytic cycle.
Solution: Optimized Cross-Coupling Protocols
To overcome catalyst poisoning, bulky, electron-rich phosphine ligands are essential. These ligands sterically shield the palladium center, disfavoring coordination by the isoquinoline nitrogen, and promote the crucial reductive elimination step.[4]
Workflow: Selecting a Regioselective Strategy
The following diagram outlines a decision-making process for functionalizing the 1-Chloroisoquinoline-5-carboxylic acid core.
Caption: Decision tree for regioselective functionalization strategies.
Table 1: Recommended Conditions for C1 Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos or XPhos (4-8) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos or RuPhos (2-4) | NaOtBu or K₂CO₃ (2-3) | Toluene or Dioxane | 90-110 |
Detailed Protocol: Buchwald-Hartwig Amination at C1 [4][5][6][7]
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 2.5 equiv.). Note: The base will neutralize the HCl salt and drive the reaction. Then add the amine coupling partner (1.2 equiv.) followed by degassed, anhydrous toluene.
-
Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography.
Problem 2: Achieving Functionalization ortho to the Carboxylic Acid (C4 or C6)
You want to introduce a substituent at the C4 or C6 position, but all attempts with standard methods result in reaction at C1.
Root Cause Analysis:
The inherent C1 reactivity must be overcome by using a directing group to force the reaction to a different site. The C5-carboxylic acid is perfectly positioned for this, but it must first be converted into a more effective Directed Metalation Group (DMG), such as a secondary or tertiary amide.[3]
Solution: Directed ortho-Metalation (DoM)
This strategy involves converting the carboxylic acid to an amide (e.g., a pivaloyl or N,N-diethyl amide), which then directs a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate one of the adjacent ortho positions (C4 or C6).[8][9] The resulting organolithium species can then be trapped with a wide range of electrophiles.
Diagram: Mechanism of Directed ortho-Metalation
Caption: Workflow for Directed ortho-Metalation (DoM) at C4/C6.
Detailed Protocol: DoM and Functionalization at C4/C6
This is a representative protocol and may require optimization for specific electrophiles.
-
Amide Formation: Convert 1-Chloroisoquinoline-5-carboxylic acid to the corresponding N,N-diethylamide. Reflux the acid with thionyl chloride to form the acid chloride, then react with diethylamine in the presence of a non-nucleophilic base (e.g., triethylamine). Purify the amide product.
-
Lithiation: Dissolve the N,N-diethylamide derivative (1.0 equiv.) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add a solution of LDA (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often accompanied by a color change.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine for iodination, benzaldehyde for hydroxymethylation) (1.2 equiv.) in THF to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with an appropriate organic solvent. Purify the product via chromatography to isolate the C4/C6-functionalized isoquinoline. The C1-Cl bond should remain intact throughout this process.
By leveraging these advanced strategies and understanding the electronic and steric factors at play, researchers can unlock the full synthetic potential of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, enabling the precise and regiocontrolled construction of complex molecular architectures.
References
-
Sheng-Chieh Chuang, Parthasarathy Gandeepan, Chien-Hong Cheng. (2012). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Available at: [Link]
-
Sampa Mondal, et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. Available at: [Link]
-
Various Authors. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. Available at: [Link]
-
MDPI. (2020). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Available at: [Link]
-
ResearchGate. (2018). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (2007). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules. Available at: [Link]
-
Andrew G. Myers, et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie. Available at: [Link]
-
Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]
-
Organic Chemistry Portal. (Various Years). Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (N.D.). Isoquinoline. Comprehensive Organic Chemistry. Available at: [Link]
-
Andrew G. Myers Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]
-
ResearchGate. (2010). Lithiations and Magnesiations on Quinoline and Isoquinoline. ChemInform. Available at: [Link]
-
Química Organica.org. (N.D.). Lithiation reaction in quinoline and isoquinoline. Química Organica.org. Available at: [Link]
-
ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available at: [Link]
-
Wikipedia. (N.D.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Khan Academy. (2014). Reactivity of carboxylic acid derivatives. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (Various Years). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Removal of impurities from "1-Chloroisoquinoline-5-carboxylic acid hydrochloride" reactions
Welcome to the technical support guide for the purification of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical synthetic intermediate. We will move beyond simple protocols to explain the chemical rationale behind each purification step, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Section 1: Frequently Asked Questions (FAQs) about Impurity Profiles
This section addresses the most common questions regarding the types of impurities and their detection.
Q1: What are the most common process-related and degradation impurities I should expect?
A: The impurity profile can be complex, stemming from the synthetic route and handling.[1] Typically, impurities fall into three categories:
-
Starting Material & Intermediates: Unreacted precursors from the isoquinoline ring synthesis, such as incompletely cyclized amides from a Bischler-Napieralski-type reaction.[2][3][4]
-
Side-Reaction Products:
-
1-Hydroxyisoquinoline-5-carboxylic acid: This is the most common and often most challenging impurity to remove. It forms via hydrolysis of the C1-chloro group, which is activated towards nucleophilic attack.
-
Positional Isomers: Depending on the regioselectivity of the initial synthesis, isomers (e.g., 1-Chloro-8-isoquinoline-carboxylic acid) may be present.
-
-
Degradation Products:
-
1-Chloroisoquinoline: Formed by decarboxylation under excessive heat.
-
Polymeric/Colored Impurities: Dark, often tar-like substances resulting from prolonged exposure to strong acids or high temperatures.
-
Q2: What is the best analytical approach to identify these impurities?
A: A multi-pronged approach is recommended.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for developing a column chromatography method. It gives a quick visual of major components.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving closely related impurities. A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% TFA or formic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities by their mass-to-charge ratio, allowing you to confirm the presence of expected byproducts like the hydrolyzed 1-hydroxy analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal structural information about impurities if they are present at levels >1-2%. It is particularly useful for identifying residual solvents.
Q3: My product consistently shows the presence of 1-Hydroxyisoquinoline-5-carboxylic acid. What is the primary cause?
A: The formation of the 1-hydroxy (or more accurately, the tautomeric isoquinolinone) analog is almost always caused by the presence of water during the reaction workup or even during storage in a non-anhydrous solvent. The chloro group at the C1 position of the isoquinoline ring is analogous to an acid chloride and is highly susceptible to hydrolysis.[5] This reaction is often accelerated by basic conditions. Therefore, a strictly anhydrous workup is critical.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems you may encounter during the purification process.
Issue 1: My final product is a pale yellow or brownish solid, even after initial isolation.
-
Probable Cause: This discoloration is typically due to trace amounts of high-molecular-weight, conjugated byproducts or degradation products. These impurities can be difficult to remove by simple crystallization as they may get trapped in the crystal lattice of your product.
-
Diagnostic Approach: On a TLC plate, these impurities often appear as a streak on the baseline. In an HPLC chromatogram, they may be broad, late-eluting peaks.
-
Recommended Solution: Decolorization with Activated Carbon.
-
Dissolve the crude, colored product in a suitable hot solvent for recrystallization (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (approx. 1-2% w/w of your compound). Caution: Add the carbon to the slightly cooled solution to prevent violent bumping.
-
Gently reflux the mixture for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles can be difficult to filter.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Issue 2: LC-MS analysis reveals the presence of the 1-hydroxy impurity, which co-crystallizes with my product.
-
Probable Cause: The 1-hydroxy impurity has a polarity and structure very similar to your target molecule, making separation by crystallization difficult. Both are amphoteric, containing a basic nitrogen and an acidic carboxylic acid.
-
Diagnostic Approach: LC-MS is the best tool here. The impurity will have a molecular weight corresponding to the replacement of -Cl (35.45 amu) with -OH (17.01 amu), a net loss of ~18.44 amu.
-
Recommended Solution: Flash Column Chromatography.
-
Rationale: While challenging, the slight difference in polarity can be exploited. The 1-hydroxy analog is typically more polar than the 1-chloro product.
-
Protocol: See Protocol 1: Purification by Column Chromatography for a detailed procedure. A gradient elution is often necessary, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol).[6]
-
Issue 3: The isolated product is an oil or a sticky solid that refuses to crystallize.
-
Probable Cause: This is often due to the presence of residual solvents or a significant mixture of impurities that are depressing the melting point and disrupting crystal lattice formation.
-
Diagnostic Approach: ¹H NMR is excellent for identifying residual solvents like ethyl acetate, dichloromethane, or THF. A broad melting point range also indicates an impure sample.
-
Recommended Solution: Trituration followed by Recrystallization.
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes).
-
Using a spatula, vigorously stir and scrape the gummy material against the side of the flask. This mechanical action encourages the product to solidify by "washing" away the impurities and residual solvent.
-
Isolate the resulting solid by filtration and wash with a small amount of the cold trituration solvent.
-
Recrystallization: Proceed with a standard recrystallization using the now-solid, partially purified material. See Protocol 2: Optimized Recrystallization .
-
Issue 4: My overall yield is very low after purification.
-
Probable Cause: This could be due to several factors: an incomplete reaction, overly aggressive purification, or selecting a recrystallization solvent in which your product is too soluble.
-
Diagnostic Approach: Re-examine the crude material's analytical data (LC-MS, NMR) to estimate the percentage of the desired product before purification. If the crude purity is low, the issue lies in the reaction itself. If the crude purity is high, the purification method is at fault.
-
Recommended Solution: Optimize the Recrystallization Solvent System.
-
Rationale: The goal is to find a solvent or solvent pair that dissolves the product completely when hot but provides low solubility when cold.[7] The hydrochloride salt form makes it more soluble in polar solvents like alcohols and water.
-
Action: Refer to the Solvent Selection for Recrystallization table below. Consider using a binary solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., methanol) and then add a "poor" solvent (an anti-solvent, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Section 3: Detailed Purification Protocols
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Hot Solubility | Cold Solubility | Expected Outcome & Expert Notes |
| Methanol (MeOH) | High | Moderate | Good for initial dissolution, but may lead to lower recovery. Best used in a solvent/anti-solvent system. |
| Ethanol (EtOH) | High | Low-Moderate | Often a better choice than methanol, providing a good balance of solubility and recovery. |
| Isopropanol (IPA) | Moderate | Low | Excellent choice for good recovery, but may require larger volumes. |
| Acetonitrile (ACN) | Moderate | Low | Can yield high-quality crystals. Ensure the product is fully dissolved at reflux. |
| Water | High | High | Generally not recommended alone due to high cold solubility of the hydrochloride salt, leading to poor yield. |
| MeOH / Diethyl Ether | High / Low | Low / Low | A powerful solvent/anti-solvent pair. Dissolve in minimal hot MeOH, add ether until persistent cloudiness, reheat to clarify, then cool. |
| EtOH / Ethyl Acetate | High / Moderate | Low / Low | A safer alternative to using ether. Provides well-defined crystals. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is adapted from general procedures for purifying substituted chloroisoquinolines and should be optimized via TLC analysis.[6][8]
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a silica gel plate and test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good system will give your product an Rf value of approximately 0.25-0.35.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system determined by TLC. Collect fractions and monitor them by TLC. You may need to gradually increase the solvent polarity (e.g., from 10% ethyl acetate in hexanes to 30%) to elute your product.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Optimized Recrystallization
-
Solvent Selection: Using the table above, select a promising solvent (e.g., Ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to reflux with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid dissolves, creating a saturated solution. Adding a large excess of solvent will reduce your yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 4: Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Logical workflow for purification strategy selection.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
Veeprho. Isoquinoline Impurities and Related Compound. Available from: [Link]
-
NIH National Center for Biotechnology Information. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Thieme. Product Class 5: Isoquinolines. Available from: [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]
-
Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available from: [Link]
- Google Patents. Purification of carboxylic acids by chemical treatment and distillation.
- Google Patents. Purification of isoquinoline.
-
Ataman Kimya. ISOQUINOLINE. Available from: [Link]
- Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]
-
Química Organica.org. Isoquinoline synthesis. Available from: [Link]
-
CamScanner. CamScanner 08-26-2020 10.49.53. Available from: [Link]
-
NIH National Center for Biotechnology Information. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Available from: [Link]
-
MDPI. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data. Available from: [Link]
- Google Patents. Method for purifying acid chlorides.
-
NIH PubChem. Isoquinoline, 1-chloro-. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
Byproduct identification in "1-Chloroisoquinoline-5-carboxylic acid hydrochloride" synthesis
Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our goal is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.
Introduction
1-Chloroisoquinoline-5-carboxylic acid is a critical intermediate in pharmaceutical synthesis, valued for its dual reactivity that allows for diverse molecular scaffolding.[1] The chloro-substituent at the 1-position is primed for nucleophilic substitution, while the carboxylic acid at the 5-position is ready for amidation or esterification.[1] However, the synthesis of its hydrochloride salt is not without challenges. Byproducts can arise from incomplete reactions, side reactions of functional groups, or degradation. This guide provides a structured, question-and-answer approach to identifying and mitigating these impurities.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis. We will explore the root causes and provide actionable solutions.
FAQ 1: My final product shows a significant impurity with a mass corresponding to the loss of the carboxylic acid group (M-45). What is this byproduct and how can I prevent it?
Answer:
This common byproduct is almost certainly 1-Chloroisoquinoline , resulting from the decarboxylation of your target molecule.
-
Causality: Isoquinoline carboxylic acids are susceptible to decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide (CO₂).[2] This process is often initiated by heat. For instance, the parent isoquinoline-1-carboxylic acid decarboxylates when heated above its melting point.[2] In your synthesis, this can occur if reaction or work-up temperatures are too high.
-
Identification Protocol:
-
LC-MS Analysis: Compare the retention time and mass spectrum of your impurity with a commercial standard of 1-Chloroisoquinoline. The impurity should have a molecular weight of approximately 163.6 g/mol .
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Chloroisoquinoline will lack the characteristic carboxylic acid proton signal and will show a simpler aromatic splitting pattern compared to the target molecule.
-
-
Prevention Strategies:
-
Temperature Control: Strictly control the temperature during the reaction and subsequent work-up steps. Avoid prolonged heating, especially in the final purification stages.
-
Catalytic Decarboxylation Conditions: Be aware that certain metal catalysts, such as copper, can facilitate decarboxylation at lower temperatures.[2] If your synthesis involves such reagents, consider optimizing the catalyst load and reaction time.
-
FAQ 2: I've isolated my product, but analytical data (HPLC, LC-MS) reveals an impurity with a mass 18 units lower than the desired product (M-17 after accounting for HCl). What is this species?
Answer:
This impurity is likely 1-Hydroxyisoquinoline-5-carboxylic acid (also known as an isocarbostyril derivative), formed by the hydrolysis of the C1-chloro group.
-
Causality: The 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. The chloro group can be displaced by water, especially under prolonged exposure to acidic or basic aqueous conditions during work-up or purification.[3][4] This reaction is a common side reaction for many heterocyclic chlorides.
-
Identification Workflow:
Caption: Workflow for identifying the hydroxylated byproduct.
-
Prevention & Mitigation:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, particularly in the final steps of the synthesis.
-
Minimize Aqueous Work-up Time: Perform aqueous extractions and washes efficiently and at low temperatures to reduce the contact time with water.
-
pH Control: Avoid strongly basic or acidic conditions during work-up, as both can catalyze the hydrolysis.[4] If pH adjustment is necessary, perform it quickly and at low temperatures.
-
FAQ 3: My synthesis was performed in methanol/ethanol, and I see an impurity with a mass corresponding to the addition of a methyl (+14) or ethyl (+28) group. What happened?
Answer:
You have likely formed the methyl or ethyl ester of 1-Chloroisoquinoline-5-carboxylic acid .
-
Causality: This is a classic example of Fischer-Speier esterification. In the presence of an alcohol (like methanol or ethanol) and an acid catalyst (including the HCl salt of your product), the carboxylic acid can be converted to its corresponding ester.[5][6] This is a reversible reaction, but can be significant if the alcohol is used as a solvent.[5]
-
Identification Protocol:
-
Mass Spectrometry: The most telling evidence. Look for a parent ion corresponding to [M+CH₂] or [M+C₂H₄] relative to your carboxylic acid product.
-
¹H NMR Spectroscopy: The characteristic broad singlet of the carboxylic acid proton will be absent. Instead, you will see new signals corresponding to the methyl group (a singlet around 3.9 ppm) or the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).
-
FTIR Spectroscopy: The broad O-H stretch of the carboxylic acid will disappear, and the C=O stretch may shift to a slightly higher wavenumber (typically ~1720-1740 cm⁻¹ for an ester).
-
-
Prevention Strategies:
-
Solvent Choice: Avoid using alcoholic solvents during steps where acidic conditions are present, especially during final product isolation and purification. If an alcohol is required for solubility, use the minimum amount necessary and keep temperatures low.
-
Alternative Solvents: Consider using non-reactive solvents like ethyl acetate, acetone, or acetonitrile for recrystallization.
-
Two-Step Isolation: If you must use an alcohol, consider neutralizing the hydrochloride salt before recrystallization to prevent acid-catalyzed esterification, then reform the salt as a final step if required.
-
FAQ 4: My reaction seems incomplete, and I'm struggling to separate the starting material from the product. What are the likely starting materials and how can I confirm their presence?
Answer:
The identity of the starting material depends on the synthetic route employed. Two common routes are the Sandmeyer reaction and the chlorination of an N-oxide or isocarbostyril.
-
Plausible Synthetic Pathways & Starting Materials:
Caption: Common synthetic routes to the target compound.
-
Troubleshooting Incomplete Conversion:
| Potential Starting Material | Identification Method | Solution |
| 5-Amino-isoquinoline-1-carboxylic acid | LC-MS: Look for a mass of ~188 g/mol . ¹H NMR: Presence of characteristic amine protons. | Ensure diazotization is complete by maintaining low temperatures (0-5 °C) and using appropriate stoichiometry of NaNO₂. Check the quality of the copper(I) chloride catalyst.[7][8] |
| Isoquinoline-1-one-5-carboxylic acid | LC-MS: Look for a mass of ~189 g/mol . ¹H NMR: Will show an N-H proton and lack the characteristic aromatic pattern of the 1-chloro product. | Increase the reaction time or temperature with the chlorinating agent (e.g., POCl₃).[9][10] Use a stoichiometric excess of the chlorinating agent. Ensure removal of water, which can quench the reagent. |
Part 2: Summary of Potential Byproducts
This table provides a quick reference for the most common impurities, their origin, and key analytical identifiers.
| Byproduct Name | Common Origin | Molecular Weight (Free Base) | Key Analytical Signature (MS) |
| 1-Chloroisoquinoline | Thermal Decarboxylation | 163.60 g/mol | M-44 (loss of CO₂) from target |
| 1-Hydroxyisoquinoline-5-carboxylic acid | Hydrolysis of C1-Cl | 189.16 g/mol | M-18 (loss of HCl, gain of H₂O) |
| Methyl 1-chloroisoquinoline-5-carboxylate | Esterification with Methanol | 221.64 g/mol | M+14 from target |
| Ethyl 1-chloroisoquinoline-5-carboxylate | Esterification with Ethanol | 235.67 g/mol | M+28 from target |
| Isoquinoline-5-carboxylic acid | Protodeamination (Sandmeyer) | 173.16 g/mol | M-35.5 (loss of Cl, gain of H) |
Part 3: Scientific Integrity & Self-Validation
Every protocol described is designed as a self-validating system. The identification of an impurity should not rely on a single data point.
-
Orthogonal Analysis: Always use at least two different analytical techniques to confirm the identity of a byproduct (e.g., LC-MS for mass and NMR for structure).
-
Reference Standards: Whenever possible, confirm the identity of a suspected byproduct by comparing its analytical data (retention time, fragmentation pattern, NMR spectrum) against a certified reference standard.
-
Mechanistic Plausibility: The identified byproduct should be explainable through a plausible chemical reaction or degradation pathway based on the reagents, solvents, and conditions used in your synthesis.
By systematically applying these troubleshooting guides and analytical protocols, researchers can effectively identify, control, and minimize the formation of byproducts, leading to a higher purity of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride and more reliable downstream applications.
References
-
ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Available at: [Link]
-
ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Available at: [Link]
-
University of Regensburg. (n.d.). Isoquinoline. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Pharm D Guru. (n.d.). SANDMEYERS REACTION. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
gChem Global. (n.d.). Esterification Comparative Reaction. Available at: [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]
-
YouTube. (2009). Hydrolysis of carboxylic acid derivatives (12). Available at: [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]
-
ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Available at: [Link]
-
American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Available at: [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]
-
Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. Available at: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Synthesis and Characterization of Impurities of Pharmaceutical Compounds. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of "1-Chloroisoquinoline-5-carboxylic acid hydrochloride" with other halo-isoquinolines
A Senior Application Scientist's Guide to Halo-Isoquinoline Reactivity in Cross-Coupling Reactions
Topic: A Comparative Analysis of "1-Chloroisoquinoline-5-carboxylic acid hydrochloride" and Other Halo-isoquinolines in Palladium-Catalyzed Cross-Coupling Reactions.
Authored For: Researchers, Medicinal Chemists, and Process Development Professionals.
Introduction: The Strategic Value of Halo-Isoquinolines in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this scaffold is paramount for modulating pharmacological activity, and halo-isoquinolines serve as exceptionally versatile precursors for this purpose. Through transition-metal-catalyzed cross-coupling reactions, the halogen atom can be replaced with a vast array of carbon and heteroatom nucleophiles, enabling the rapid generation of diverse compound libraries.
This guide provides an in-depth comparison of the reactivity of various halo-isoquinolines, with a specific focus on the industrially relevant and cost-effective "1-Chloroisoquinoline-5-carboxylic acid hydrochloride". We will dissect the fundamental principles governing their reactivity and provide practical, data-supported insights into their application in three cornerstone reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our objective is to equip the modern chemist with the predictive understanding needed to select the optimal substrate and reaction conditions for their synthetic campaigns.
Foundational Principles: Deconstructing Halo-Isoquinoline Reactivity
The reactivity of a halo-isoquinoline in a palladium-catalyzed cross-coupling reaction is not a monolithic property. It is a nuanced interplay of several factors, the understanding of which is critical for rational reaction design. The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The facility of this step is governed by the following hierarchy of effects.
The Halogen Effect: A Predictable Reactivity Gradient
The carbon-halogen (C-X) bond strength is the primary determinant of reactivity. The trend follows the inverse of bond dissociation energy: I > Br > Cl >> F .[1]
-
Iodo-isoquinolines: Possess the weakest C-I bond, making them highly reactive. They typically undergo oxidative addition under mild conditions with a broad range of palladium catalysts.
-
Bromo-isoquinolines: Represent a good balance of reactivity and stability. They are widely used and react reliably under standard conditions.
-
Chloro-isoquinolines: Feature a strong C-Cl bond, rendering them significantly less reactive.[2] Their successful coupling necessitates more forcing conditions, including higher temperatures and, crucially, the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that facilitate the challenging oxidative addition step.[3]
-
Fluoro-isoquinolines: The C-F bond is exceptionally strong, making them generally inert to standard palladium cross-coupling conditions.
Positional Electronics: The Influence of the Ring Nitrogen
The isoquinoline ring is electron-deficient, a characteristic amplified by the electronegative nitrogen atom. This effect is most pronounced at the positions alpha (C1) and gamma (C3) to the nitrogen.[4] Consequently, halogens at the C1 position are significantly more activated towards oxidative addition compared to those on the benzo-fused ring (e.g., C5, C6, C7, C8). For instance, in a molecule like 6-bromo-2-chloroquinoline, selective amination at the more stable but less reactive C-Br bond can be achieved while leaving the activated C-Cl bond intact, highlighting the delicate balance of these effects.[5]
The Role of Substituents: A Case Study of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
-
Carboxylic Acid (-COOH): Located at the C5 position, this group acts as a moderate electron-withdrawing group (EWG) through inductive effects. EWGs enhance the electrophilicity of the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This electronic activation partially compensates for the inherent low reactivity of the C-Cl bond.
-
Hydrochloride Salt: The protonation of the isoquinoline nitrogen dramatically increases the electron-deficient nature of the entire heterocyclic system. This has a profound activating effect on the C1-Cl bond, further lowering the energy barrier for oxidative addition. However, the acidic nature of the salt necessitates the use of a sufficient excess of base in the reaction mixture to both neutralize the salt and facilitate the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following sections compare the performance of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride with its bromo- and iodo-analogs in three essential transformations. The data presented are representative and collated to illustrate reactivity trends.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The reactivity difference between halo-isoquinolines is starkly evident here.
-
1-Iodo-isoquinoline derivative: Reacts readily at or slightly above room temperature with standard catalysts like Pd(PPh₃)₄ and common bases (e.g., Na₂CO₃, K₂CO₃).
-
1-Bromo-isoquinoline derivative: Typically requires slightly higher temperatures (60-100 °C) but still couples efficiently with conventional palladium sources and ligands.
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride: This substrate is significantly more challenging. Success hinges on using a catalytic system designed for aryl chlorides. This involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically hindered, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[3] Higher temperatures (≥100 °C) and a strong inorganic base (e.g., K₃PO₄, Cs₂CO₃) are typically required.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is crucial for installing amine functionalities, but it is highly sensitive to the nature of the halide.
-
1-Iodo- and 1-Bromo-isoquinoline derivatives: Can be coupled with a wide range of primary and secondary amines using first and second-generation Buchwald-Hartwig catalysts (e.g., those based on BINAP or DPEphos ligands).[7]
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride: The amination of this chloro-heterocycle is demanding. It almost exclusively requires state-of-the-art catalyst systems, often employing bulky dialkylbiaryl phosphine ligands.[8][9] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often providing the best results. The hydrochloride salt must be neutralized in situ.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling provides access to valuable alkynyl-isoquinolines. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[10]
-
1-Iodo- and 1-Bromo-isoquinoline derivatives: Couple efficiently with terminal alkynes under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, amine base) at room temperature to moderate heat.[11]
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride: Standard Sonogashira conditions are often sluggish or ineffective for this substrate. Success typically requires higher temperatures, more specialized palladium/ligand systems, and sometimes modified protocols. Copper-free Sonogashira variants can be advantageous to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is often problematic at the higher temperatures needed to activate the C-Cl bond.[12][13]
Experimental Data & Protocols
Comparative Data Summary
The following table summarizes representative conditions and expected outcomes for the Suzuki-Miyaura coupling of a generic 1-halo-isoquinoline with phenylboronic acid, illustrating the impact of the halogen on reaction requirements.
| Substrate | Halogen | Catalyst System | Base | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1-Iodo-isoquinoline derivative | Iodo | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 60 | 2-4 | >90 |
| 1-Bromo-isoquinoline derivative | Bromo | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 80-100 | 6-12 | 85-95 |
| 1-Chloro-isoquinoline-5-COOH·HCl | Chloro | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 110 | 12-24 | 70-85 |
Note: Yields are estimates based on literature precedents for similar substrates and are highly dependent on the specific coupling partners and optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This protocol is designed as a self-validating system for researchers to confirm the required conditions for activating a challenging chloro-heterocyclic substrate.
Objective: To synthesize 1-phenylisoquinoline-5-carboxylic acid from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride and phenylboronic acid.
Materials:
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate, anhydrous powder (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-Dioxane/Water (10:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Causality Note: Adding the solid reagents first under a positive pressure of inert gas minimizes exposure of the air-sensitive catalyst and ligand to oxygen.
-
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe.
-
Causality Note: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. If using a microwave reactor, set the temperature to 120-140 °C for a significantly reduced reaction time (e.g., 30-60 minutes).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 12-24 hours for conventional heating).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl. This will protonate the product's carboxylic acid and precipitate it while keeping basic impurities in solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenylisoquinoline-5-carboxylic acid.
Conclusion
The reactivity of halo-isoquinolines in palladium-catalyzed cross-coupling is a well-defined hierarchy governed primarily by the halogen, followed by its position on the ring and the electronic influence of other substituents.
-
Iodo- and Bromo-isoquinolines are highly reactive and versatile, suitable for a wide range of transformations under standard conditions.
-
1-Chloroisoquinoline-5-carboxylic acid hydrochloride , while inherently less reactive due to the strong C-Cl bond, represents a highly valuable and cost-effective building block. Its reactivity is substantially enhanced by the electron-withdrawing effects of the C5-carboxylic acid and, most significantly, by the protonated nitrogen of the hydrochloride salt. Successful functionalization is readily achievable but requires a deliberate and informed choice of modern catalytic systems, specifically those employing bulky, electron-rich phosphine ligands, and appropriately adjusted reaction conditions.
By understanding these fundamental principles, researchers can confidently leverage the full spectrum of halo-isoquinoline building blocks, strategically balancing reactivity, cost, and availability to accelerate the pace of drug discovery and development.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 3rd ed. Wiley-VCH. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). A New Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(25), 7894-7895. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Abbiati, G., et al. (2003). Palladium-catalyzed coupling of 2-chloroquinolines and 1-chloroisoquinolines with terminal alkynes. Tetrahedron, 59(44), 8887-8892. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. (2008). The Journal of Organic Chemistry, 73(22), 9033-9041. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Chloroisoquinoline-5-carboxylic Acid Derivatives
This guide provides an in-depth comparative analysis of a novel series of synthetic derivatives of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological screening, and structure-activity relationships (SAR) of these compounds, offering a comprehensive look at their potential as anticancer agents. We will explore their differential effects on cancer cell proliferation and specific enzyme inhibition, supported by detailed experimental protocols and comparative data.
Introduction: The Isoquinoline Scaffold in Oncology
The isoquinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2] Its rigid structure and ability to be functionalized at various positions make it an attractive starting point for the design of targeted therapies.[3][4] In oncology, isoquinoline derivatives have demonstrated a wide range of activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects.[2][5]
The parent compound, 1-Chloroisoquinoline-5-carboxylic acid hydrochloride , presents a unique template for derivatization. The chlorine atom at the 1-position offers a handle for cross-coupling reactions, while the carboxylic acid at the 5-position can be readily converted into amides and esters. This guide focuses on a rationally designed library of derivatives to explore the impact of these modifications on biological activity, specifically targeting pathways relevant to cancer progression.
Design and Synthesis of a Focused Derivative Library
To investigate the structure-activity relationships of the 1-chloroisoquinoline-5-carboxylic acid scaffold, a focused library of six derivatives (Compounds 2-7 ) was synthesized and compared against the parent compound (1 ). The synthetic strategy centered on two primary modifications:
-
Amide Formation: The carboxylic acid of compound 1 was coupled with various amines to generate a series of amides (2-4 ). This modification is intended to explore how different substituents at this position influence cell permeability and target engagement.
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C1 position was replaced with different aryl groups via a palladium-catalyzed Suzuki-Miyaura coupling reaction (5-7 ).[6][7] This explores the impact of extending the molecule into potential hydrophobic pockets of a target enzyme.
Comparative Biological Evaluation
The synthesized compounds were subjected to two primary in vitro assays to screen for potential anticancer activity: a cell proliferation assay and a targeted kinase inhibition assay. Breast cancer was chosen as the therapeutic area of focus due to the known involvement of several kinase pathways in its progression.[8][9]
Anti-proliferative Activity in MCF-7 Breast Cancer Cells
The initial screening was conducted to assess the cytotoxic and anti-proliferative effects of the derivatives on the MCF-7 human breast adenocarcinoma cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, which measures the metabolic activity of viable cells.[10]
Table 1: Anti-proliferative Activity of 1-Chloroisoquinoline-5-carboxylic Acid Derivatives against MCF-7 Cells
| Compound ID | R1-Substituent | R5-Substituent | IC50 (µM) |
| 1 | Cl | -COOH | > 50 |
| 2 | Cl | -CONH(CH2)2OH | 25.3 ± 2.1 |
| 3 | Cl | -CONH-Ph | 15.8 ± 1.5 |
| 4 | Cl | -CONH(4-F-Ph) | 9.7 ± 0.8 |
| 5 | Ph | -COOH | 38.1 ± 3.5 |
| 6 | 4-MeO-Ph | -COOH | 22.4 ± 2.0 |
| 7 | 4-F-Ph | -COOH | 12.5 ± 1.1 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 |
Analysis of Results:
The parent compound (1 ) exhibited minimal anti-proliferative activity. Conversion of the carboxylic acid to amides (2-4 ) significantly increased potency. Notably, the introduction of a fluorinated phenyl amide (4 ) resulted in the most potent compound in this sub-series. Similarly, the Suzuki coupling derivatives (5-7 ) showed improved activity over the parent compound, with the fluorinated aryl derivative (7 ) demonstrating the highest potency in this group. This preliminary SAR suggests that aromatic interactions and potentially halogen bonding at both the C1 and C5 positions contribute to the anti-proliferative effects.
Src Kinase Inhibition Assay
Given that Src, a non-receptor tyrosine kinase, is often dysregulated in breast cancer and plays a role in proliferation and metastasis, the compounds were screened for their ability to inhibit Src kinase activity.[3] An in vitro kinase assay was performed to determine the IC50 values of the most promising compounds from the proliferation screen.
Table 2: Src Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | IC50 (µM) vs. MCF-7 | Src Kinase IC50 (µM) |
| 4 | 9.7 ± 0.8 | 1.2 ± 0.2 |
| 7 | 12.5 ± 1.1 | 0.8 ± 0.1 |
| Staurosporine | (Positive Control) |
Analysis of Results:
The two most potent compounds from the anti-proliferative assay, 4 and 7 , were found to be potent inhibitors of Src kinase. Interestingly, compound 7 , which was slightly less potent in the cell-based assay, demonstrated superior activity against the isolated enzyme. This suggests that while both compounds likely exert their anti-proliferative effects at least in part through Src inhibition, other factors such as cell permeability or off-target effects may contribute to their overall cellular potency. The data strongly indicates that the 1-arylisoquinoline-5-carboxylic acid scaffold is a promising starting point for the development of novel Src inhibitors.
Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the biological assays are provided below.
Protocol 1: MTT Cell Proliferation Assay
-
Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and allowed to attach overnight.
-
Compound Treatment: Stock solutions of test compounds were prepared in DMSO. On the day of treatment, compounds were serially diluted in culture medium and added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.5%.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: In Vitro Src Kinase Activity Assay (ADP-Glo™ Format)
This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[11]
-
Reagent Preparation: All reagents, including recombinant human Src kinase, Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP, were prepared in kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Setup: In a 384-well plate, 2.5 µL of test compound dilutions in kinase buffer were added.
-
Enzyme Addition: 2.5 µL of Src kinase solution was added to each well and incubated for 10 minutes at room temperature.
-
Initiation of Reaction: 5 µL of a solution containing the substrate peptide and ATP was added to initiate the kinase reaction. The final ATP concentration should be close to its Km value for Src. The plate was incubated for 60 minutes at room temperature.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion: 10 µL of Kinase Detection Reagent was added to convert the generated ADP to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. The plate was incubated for 30 minutes at room temperature.
-
Luminescence Measurement: The luminescence signal was measured using a plate reader.
-
IC50 Calculation: The luminescence data was converted to percent inhibition relative to control wells (with and without enzyme). IC50 values were calculated from a dose-response curve as described for the MTT assay.
Conclusion and Future Directions
This guide demonstrates the successful application of a rational design and screening strategy to identify novel bioactive compounds based on the 1-chloroisoquinoline-5-carboxylic acid scaffold. The comparative data clearly indicates that derivatization at both the C1 and C5 positions is a viable strategy for enhancing biological activity. Specifically, the introduction of a 4-fluorophenyl group, either as an amide at C5 or as an aryl substituent at C1, leads to compounds with potent anti-proliferative effects in MCF-7 cells and significant inhibitory activity against Src kinase.
The findings presented herein provide a strong foundation for further optimization. Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR, particularly with different halogen substitutions and alternative aromatic systems.
-
Screening the most potent compounds against a broader panel of cancer cell lines to assess their spectrum of activity.
-
Conducting selectivity profiling against a panel of kinases to determine the specificity of the identified Src inhibitors.
-
Investigating the mechanism of action in more detail through cellular assays that measure the phosphorylation of Src downstream targets.
This systematic approach underscores the potential of the 1-chloroisoquinoline-5-carboxylic acid core structure as a valuable template for the development of next-generation targeted cancer therapies.
References
-
A. L. A. M. de Ligt, M. P. L. M. P. L. M. P. L. M. P. L. M. P. L. M. P. L. M. P. L. M. P. L. M., et al. (n.d.). Protein kinases in human breast cancer. PubMed. [Link]
-
García-Aranda, M., et al. (n.d.). Protein Kinase Targets in Breast Cancer. PMC. [Link]
-
Bentham Science Publishers. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Pharmacognosy Communications. (2024). Isoquinoline derivatives and its medicinal activity. [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Receptor tyrosine kinases in breast cancer treatment: unraveling the potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SRC Kinase Enzyme System Application Note [promega.jp]
- 5. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein kinases in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
Comparative In Vitro Analysis of Novel Compounds Derived from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This guide provides a comprehensive comparison of hypothetical compound series synthesized from the versatile starting scaffold, 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. Designed for researchers in drug discovery and medicinal chemistry, this document details the strategic rationale behind experimental design, provides robust in vitro testing protocols, and presents a comparative analysis of the resulting data to guide further lead optimization efforts.
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with a variety of biological targets. 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, in particular, is a highly valuable starting material. It possesses two key points for chemical modification: the reactive chloro group at the 1-position, amenable to nucleophilic substitution, and the carboxylic acid at the 5-position, which can be readily converted into esters, amides, and other functional groups. This dual reactivity allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
This guide will compare three hypothetical classes of compounds derived from this scaffold to illustrate a rational approach to early-stage in vitro evaluation.
-
Class A: C5-Amide Derivatives: Synthesized via amidation of the 5-carboxylic acid with a panel of primary and secondary amines.
-
Class B: C1-Amino Derivatives: Generated through nucleophilic aromatic substitution at the C1-position with various amines.
-
Class C: C1,C5-Disubstituted Analogs: Compounds incorporating modifications at both the C1 and C5 positions to explore synergistic effects on biological activity.
Foundational In Vitro Assays: A Multi-Pronged Approach
To effectively triage these novel compounds, a multi-pronged in vitro testing strategy is essential. This strategy begins with a broad assessment of cytotoxicity to identify compounds with general toxicity, followed by target-specific assays to probe for desired pharmacological activity.
Cytotoxicity Profiling: The MTT Assay
A fundamental first step in drug discovery is to assess the general cytotoxicity of new chemical entities.[5][6] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][8]
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Target-Based Screening: Kinase Inhibition
The isoquinoline scaffold is a well-known "kinase hinge-binder," making kinases a prime target class for these compounds.[9] Dysregulation of protein kinase activity is implicated in numerous diseases, particularly cancer.[10][11] Therefore, screening our hypothetical compounds against a relevant kinase, such as Glycogen Synthase Kinase 3 (GSK-3), is a logical step. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[12]
-
Reagent Preparation: Prepare assay buffer, kinase (e.g., GSK-3), ATP solution, and a fluorescently labeled peptide substrate.
-
Compound Addition: Dispense test compounds at various concentrations into a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase and the peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The kinase will phosphorylate the substrate.
-
Detection: Stop the reaction by adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths.
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Target-Based Screening: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[13] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[14][15] Isoquinoline-based structures have shown promise as PARP inhibitors, making this an important target to investigate.[13]
-
Plate Coating: Coat a 96-well plate with histones (the protein substrate for PARP).
-
Reagent Preparation: Prepare activated DNA, PARP enzyme, and biotinylated NAD+ (the co-substrate).
-
Compound Addition: Add serially diluted test compounds to the wells.
-
Reaction Initiation: Add the reaction cocktail containing PARP enzyme, activated DNA, and biotinylated NAD+. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 60 minutes.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Luminescence Reading: Read the luminescence signal on a plate reader. The signal is directly proportional to PARP activity.
-
Data Analysis: Calculate percent inhibition and determine IC50 values.
Target-Based Screening: Receptor Binding Assay
To assess the potential for off-target effects or to discover novel activities, a receptor binding assay is invaluable. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[16][17] This allows for the determination of the compound's binding affinity (Ki).[18]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a specific GPCR).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the displacement of the radioligand by the test compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Comparative Performance Analysis (Hypothetical Data)
The following tables summarize plausible experimental data for our three hypothetical compound classes. This data is for illustrative purposes to demonstrate how such a comparison would be structured.
Table 1: Cytotoxicity Profile (IC50 in µM)
| Compound ID | Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HEK293 (Non-cancerous) | Selectivity Index (HEK293/HeLa) |
| A-1 (Amide) | A | 15.2 | 25.8 | > 50 | > 3.3 |
| A-2 (Amide) | A | 8.9 | 12.4 | 45.1 | 5.1 |
| B-1 (Amino) | B | 2.5 | 4.1 | 35.7 | 14.3 |
| B-2 (Amino) | B | 5.8 | 9.9 | 48.2 | 8.3 |
| C-1 (Disubst.) | C | 22.1 | 30.5 | > 50 | > 2.3 |
| C-2 (Disubst.) | C | 18.5 | 24.0 | > 50 | > 2.7 |
Table 2: Target-Specific Inhibition & Binding Affinity
| Compound ID | Class | GSK-3 Kinase IC50 (µM) | PARP-1 IC50 (µM) | GPCR Target Ki (µM) |
| A-1 (Amide) | A | 2.1 | 18.9 | > 20 |
| A-2 (Amide) | A | 1.5 | 15.3 | > 20 |
| B-1 (Amino) | B | > 25 | 0.05 | > 20 |
| B-2 (Amino) | B | > 25 | 0.12 | > 20 |
| C-1 (Disubst.) | C | 0.8 | 5.6 | 12.5 |
| C-2 (Disubst.) | C | 0.5 | 4.8 | 9.8 |
Structure-Activity Relationship (SAR) Insights and Discussion
Based on our hypothetical data, we can derive critical early-stage SAR insights:
-
Cytotoxicity and Selectivity: Class B compounds, featuring a C1-amino substitution, display the most potent cytotoxic effects against the cancer cell lines (HeLa and MCF-7). Importantly, compound B-1 also shows a favorable selectivity index of 14.3, suggesting it is significantly more toxic to cancer cells than to non-cancerous HEK293 cells.[6] This is a highly desirable characteristic for a potential therapeutic agent. In contrast, Class A and C compounds exhibit lower, more moderate cytotoxicity.
-
Target-Specific Activity: The data reveals a clear divergence in target preference based on the substitution pattern.
-
Class A (C5-Amides) and Class C (C1,C5-Disubstituted) compounds show potent activity against GSK-3 kinase, with IC50 values in the low micromolar to nanomolar range. This suggests that the C5-carboxamide moiety is crucial for interaction with the kinase active site.
-
Class B (C1-Amino) compounds are highly potent and selective PARP-1 inhibitors, with IC50 values in the nanomolar range. This indicates that a free carboxylic acid at the C5 position, combined with an amino substitution at C1, is the key pharmacophore for PARP-1 inhibition. These compounds show no affinity for the kinase or GPCR targets, highlighting their specificity.
-
-
Off-Target Effects: None of the lead compounds from Class A or B show significant binding to the tested GPCR target, which is a positive sign for minimizing potential off-target side effects. Class C compounds show some micromolar affinity, suggesting this disubstitution pattern may lead to a broader activity profile that would require further investigation.
Overall Conclusion and Future Directions
This guide demonstrates a systematic approach to the initial in vitro evaluation of compounds derived from the 1-Chloroisoquinoline-5-carboxylic acid hydrochloride scaffold. By employing a tiered screening cascade—beginning with broad cytotoxicity profiling and moving to specific, target-based assays—researchers can efficiently identify promising lead series and gain valuable SAR insights. The hypothetical data presented herein illustrates how distinct substitution patterns on the isoquinoline core can drastically alter biological activity, directing compounds toward either kinase or PARP inhibition. Future work should focus on expanding the libraries around the identified pharmacophores to optimize potency, selectivity, and drug-like properties.
References
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
-
Bihrer, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Kumar, V. R., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed. Retrieved from [Link]
-
Byrne, D. P., et al. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed. Retrieved from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
- Google Patents. (n.d.). US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP.
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
MDPI. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]
-
MDPI. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]
-
PubMed Central. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]
-
PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Retrieved from [Link]
-
ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
-
MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP - Google Patents [patents.google.com]
- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies | MDPI [mdpi.com]
- 15. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Chloroisoquinoline Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1] The introduction of a chlorine atom at the 1-position of the isoquinoline ring creates a versatile and reactive building block, 1-chloroisoquinoline, which has been extensively utilized in the synthesis of novel therapeutic agents.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-chloroisoquinoline derivatives, with a focus on their anticancer and kinase inhibitory activities. By examining experimental data from various studies, we will elucidate how modifications to this scaffold influence biological potency and selectivity.
The 1-Chloroisoquinoline Scaffold: A Versatile Starting Point
The 1-chloroisoquinoline moiety is a key intermediate in the synthesis of a wide array of substituted isoquinolines. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as anilines, which are crucial for interaction with biological targets like protein kinases.[3][4] This reactivity makes 1-chloroisoquinoline an attractive starting material for generating diverse chemical libraries for high-throughput screening and lead optimization.
Comparative Analysis of Anticancer Activity
Key SAR Insights for Anticancer Activity:
-
Substitution at the 1-Position: The nature of the substituent replacing the chlorine atom at the 1-position is critical for anticancer activity. The introduction of anilino groups at this position has been a particularly fruitful strategy. For instance, in a series of 4-anilinoquinolinylchalcone derivatives, the presence of a substituted aniline at the 4-position (analogous to the 1-position in isoquinolines) was found to be a key determinant of cytotoxicity against human cancer cell lines.[6]
-
Influence of Other Ring Substitutions: Modifications on the benzo part of the isoquinoline ring also significantly impact activity. For example, in a study of substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent exhibited potent antitumor activity.[2] This highlights that while the 1-position is a key interaction point, optimizing other parts of the molecule is crucial for enhancing overall potency.
-
Pyrrolo[2,1-a]isoquinoline Analogs: Fused ring systems derived from isoquinolines, such as pyrrolo[2,1-a]isoquinolines, have demonstrated significant cytotoxicity. Several compounds in this class exhibit IC50 values in the submicromolar range against various cancer cell lines, often through the inhibition of topoisomerase I.[5]
The following table summarizes the cytotoxic activity of selected isoquinoline and quinoline derivatives to illustrate these SAR principles.
| Compound Class | Representative Compound/Modification | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 4-Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | Not explicitly stated, but identified as highly cytotoxic | [6] |
| Substituted Isoquinolin-1-ones | O-(3-hydroxypropyl) substituted analog | Various human tumor cell lines | 3-5 times more potent than the parent compound | [2] |
| Pyrrolo[2,1-a]isoquinolines | Lamellarin D | Various | Submicromolar | [5] |
| Spiroindolone-pyrazolo[3,4-c]isoquinoline | 7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one | K562 (Leukemia) | 25.27 µg/mL | [7] |
| 4-Substituted Quinolines | HTI 21 & HTI 22 | Antitumor screening | Highest cytotoxicity in the series | [8] |
Comparative Analysis of Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] The quinoline and isoquinoline scaffolds have proven to be effective templates for the design of potent kinase inhibitors.[4] The general structure of many kinase inhibitors includes a heterocyclic core that anchors in the ATP-binding site, and projecting side chains that confer selectivity.
Key SAR Insights for Kinase Inhibition:
-
The Hinge-Binding Motif: For many kinase inhibitors, a nitrogen atom within the heterocyclic core forms a critical hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket. In quinazolines, a related scaffold, the N-1 and N-3 positions are crucial for this interaction.[9] By analogy, the N-2 of the isoquinoline ring is expected to play a similar role.
-
The Role of the 1-Anilino Group: The anilino group at the 1-position of the isoquinoline ring often occupies a hydrophobic pocket in the kinase active site. Substitutions on this aniline ring can significantly impact both potency and selectivity. For instance, in a series of imidazoquinoxalines, a 2,6-disubstituted aniline group was found to be optimal for potent inhibition of the Src-family kinase p56(Lck).[10]
-
Achieving Isoform Selectivity: The high degree of homology among kinase active sites makes achieving isoform selectivity a significant challenge. However, subtle differences in the amino acid residues lining the ATP-binding pocket can be exploited. For example, in the development of PI3K inhibitors, modifications to a 4-phenyl quinazoline core allowed for the optimization of selectivity for the δ isoform over other isoforms.[11][12]
The following diagram illustrates the general binding mode of a 1-anilinoisoquinoline derivative within a kinase ATP-binding site.
Caption: General binding mode of a 1-anilinoisoquinoline kinase inhibitor.
Experimental Protocols
To facilitate the evaluation and comparison of 1-chloroisoquinoline derivatives, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[6][10]
Workflow Diagram:
Sources
- 1. The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [mdpi.com]
A Researcher's Guide to Spectroscopic Differentiation of 1-Chloroisoquinoline-5-carboxylic acid and its Positional Isomers
In the intricate landscape of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is not merely a procedural step but the very foundation of understanding structure-activity relationships (SAR). The 1-chloroisoquinoline scaffold is a key pharmacophore, and its carboxylic acid derivatives are vital intermediates in the synthesis of novel therapeutic agents.[1] However, the synthetic process can often yield a mixture of positional isomers, where the carboxylic acid group occupies different positions on the isoquinoline ring. Differentiating these isomers is a critical analytical challenge, as even a minor shift in substituent position can profoundly alter a molecule's biological activity and physicochemical properties.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to distinguish 1-Chloroisoquinoline-5-carboxylic acid hydrochloride from its key positional isomers. While a comprehensive, side-by-side experimental dataset for every conceivable isomer is not publicly available, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust framework for their unambiguous identification.[2][3] We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
The Analytical Challenge: Differentiating Key Isomers
The primary challenge lies in the subtlety of the structural differences. All positional isomers of 1-Chloroisoquinoline-carboxylic acid share the same molecular formula (C₁₀H₆ClNO₂) and molecular weight (207.61 g/mol ).[4] Therefore, techniques that rely solely on mass-to-charge ratio are insufficient for differentiation. The key lies in probing how the spatial arrangement of the electron-withdrawing chlorine atom and the carboxylic acid group influences the electronic environment of the entire molecule.
Below is a diagram illustrating the parent compound and several of its key positional isomers, which will form the basis of our comparative discussion.
Caption: Molecular structures of 1-Chloroisoquinoline-5-carboxylic acid and its key isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for distinguishing positional isomers due to its high sensitivity to the local electronic environment of each nucleus.[5] The combination of chemical shifts, coupling constants, and 2D correlation experiments provides a detailed map of the molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for each isomer. The chemical shifts of the protons on the isoquinoline ring are dictated by the combined inductive (-I) and resonance (-M) effects of the chlorine and carboxylic acid substituents.
Causality Behind Chemical Shifts:
-
Electron-Withdrawing Effects: Both the chlorine atom and the carboxylic acid group are electron-withdrawing, which deshields nearby protons, causing them to resonate at a higher frequency (downfield shift). The magnitude of this shift is proximity-dependent.
-
Anisotropy: The π-electron system of the isoquinoline ring and the carbonyl of the carboxylic acid create anisotropic fields that can further shield or deshield adjacent protons.
Predicted Distinguishing Features:
| Isomer | Key Predicted ¹H NMR Features | Rationale |
| 1-Chloro-5-carboxylic acid | Distinct downfield-shifted proton at C8. The protons on the pyridine ring (C3, C4) and the benzene ring (C6, C7, C8) will form two separate spin systems. | The C8 proton is peri to the C1-Cl and ortho to the C5-COOH, leading to significant deshielding. |
| 1-Chloro-4-carboxylic acid | A highly downfield-shifted and likely broadened singlet for the C3 proton. The C5 proton will also be significantly downfield-shifted. | The C3 proton is adjacent to the nitrogen and ortho to the carboxylic acid. The C5 proton is peri to the C4-COOH. |
| 1-Chloro-7-carboxylic acid | The protons at C6 and C8 will appear as distinct doublets, with their chemical shifts influenced by the para/meta relationship to the COOH group. | The substitution pattern on the benzene ring will lead to a more complex but interpretable splitting pattern compared to the 5- or 8-substituted isomers. |
| 1-Chloro-8-carboxylic acid | Expect significant downfield shifts for the C7 proton (ortho to COOH) and the C1-substituent region. Potential for intramolecular hydrogen bonding between the 8-COOH and the nitrogen lone pair, which could affect the COOH proton signal. | The proximity of the two substituent groups creates steric strain and strong electronic effects, leading to unique chemical shifts. |
The acidic proton of the carboxylic acid group itself will typically appear as a broad singlet far downfield, often above 12 ppm, especially in a non-protic solvent like DMSO-d₆.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data. The carboxyl carbon is readily identifiable by its characteristic chemical shift in the 165-185 ppm region.[6] The positions of the carbons directly bonded to the chlorine atom and the carboxylic acid group will show significant downfield shifts. The precise shifts of all other carbons in the aromatic region (115-150 ppm) will vary predictably based on the substituent positions, providing a secondary layer of confirmation.
Mass Spectrometry (MS): Confirming Mass and Unraveling Fragmentation
While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The key to differentiation lies in the analysis of fragmentation patterns via tandem mass spectrometry (MS/MS).
Key Diagnostic Features:
-
Isotopic Pattern: The most immediate confirmation of the compound's identity is the characteristic isotopic signature of chlorine. The mass spectrum will exhibit two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity.[7]
-
Fragmentation Pathways: The position of the carboxylic acid group will direct the fragmentation cascade. Common losses include:
-
Loss of •OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of •COOH (M-45): Cleavage of the entire carboxylic acid group.
-
Loss of CO₂ (M-44) followed by H•: Decarboxylation is a characteristic fragmentation.
-
Loss of Cl• (M-35): Loss of the chlorine radical.
-
The relative intensities of these fragment ions will differ between isomers. For example, an isomer with the carboxylic acid at the 8-position might show a more prominent loss of water or COOH due to interactions with the adjacent nitrogen atom (an ortho-effect), a phenomenon not possible in the 5- or 7-substituted isomers.[8]
Caption: Experimental workflow for isomer differentiation using tandem mass spectrometry.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) spectroscopy probes the vibrational modes of functional groups. While many features will be common across all isomers, subtle differences, particularly in the "fingerprint region," can be diagnostic.
Key Vibrational Bands:
-
O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]
-
C=O Stretch: A strong, sharp absorption typically between 1710-1760 cm⁻¹. The exact position is sensitive to conjugation and hydrogen bonding.[6] Differences in the electronic effects of the chlorine's position relative to the carboxyl group may cause slight but measurable shifts (a few cm⁻¹) in this peak.
-
C-H Bending (Out-of-Plane): The region from ~700-900 cm⁻¹ is highly diagnostic for the substitution pattern on the benzene portion of the isoquinoline ring. The number and position of adjacent free hydrogens on the ring determine the pattern of these bands. This region can provide a direct, albeit complex, fingerprint for each isomer.
| Isomer Substitution | Expected C-H Bending Pattern |
| 5-Carboxylic Acid | 3 adjacent ring hydrogens (C6, C7, C8) |
| 7-Carboxylic Acid | 2 adjacent ring hydrogens (C5, C6) and an isolated H (C8) |
| 8-Carboxylic Acid | 3 adjacent ring hydrogens (C5, C6, C7) |
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the electronic transitions (typically π→π*) within the conjugated isoquinoline system. While it is generally the least specific technique for isomer differentiation, it provides valuable complementary data. The position of the substituents alters the extent of conjugation and the electronic distribution, which in turn affects the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).[9][10] One would expect subtle shifts in λ_max and changes in the shape and intensity of the absorption bands for each isomer, reflecting their unique electronic structures.
Recommended Experimental Protocols
To ensure the generation of high-quality, reproducible, and comparable data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt of the isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical as it allows for the observation of the exchangeable carboxylic acid proton.[11]
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH and CH₃ (positive) and CH₂ (negative) signals, though only CH signals are expected in the aromatic region.
-
2D NMR (if needed): If assignments are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) to identify coupled protons and HMBC (¹H-¹³C long-range correlation) to link protons to carbons two or three bonds away. This is particularly useful for definitively assigning quaternary carbons and linking protons across the two rings.[12]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion electrospray ionization (ESI+).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, capable of mass accuracy <5 ppm.
-
MS Scan: Acquire a full scan MS spectrum to determine the accurate mass of the protonated molecule [M+H]⁺ and confirm the characteristic 3:1 isotopic pattern for chlorine.
-
MS/MS Scan: Perform a product ion scan on the precursor ion ([M+H]⁺). Use a normalized collision energy (e.g., 20-40 eV) to induce fragmentation and record the resulting spectrum. Compare the fragmentation patterns between samples.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or ZnSe) and apply pressure to ensure good contact.[13]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Analysis: Carefully analyze the C=O stretching region and the C-H out-of-plane bending region (700-900 cm⁻¹) for subtle differences between isomers.
Conclusion
The unambiguous differentiation of positional isomers of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a critical task that demands a multi-faceted spectroscopic approach. While mass spectrometry is essential for confirming molecular weight and elemental formula, NMR spectroscopy stands as the definitive technique for structural elucidation. The unique patterns of chemical shifts and coupling constants in the ¹H NMR spectrum, supported by ¹³C NMR data, provide the most reliable fingerprints for each isomer. FT-IR offers valuable complementary data, particularly from the fingerprint region, which is sensitive to the aromatic substitution pattern. By systematically applying these techniques and understanding the underlying principles that govern the spectral output, researchers can confidently identify and characterize these valuable synthetic intermediates, paving the way for advancements in drug discovery and development.
References
-
ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
-
PubChem. (n.d.). 1-chloroisoquinoline. National Institutes of Health. Retrieved January 21, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
North Carolina State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from a URL similar to [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved January 21, 2026, from [Link]
- National Center for Biotechnology Information. (2021). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules.
-
ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved January 21, 2026, from [Link]
- PubMed. (2021).
- ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports.
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved January 21, 2026, from a URL similar to [Link]
- Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis)
- PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE.
-
Chemistry LibreTexts. (2019). UV/Vis and IR Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). UV/Vis and IR Spectroscopy. Retrieved January 21, 2026, from a URL similar to [Link]
- University of Cambridge. (n.d.).
- YouTube. (2020).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Cytotoxicity assays for novel compounds derived from "1-Chloroisoquinoline-5-carboxylic acid hydrochloride"
As a Senior Application Scientist, this guide provides a comparative analysis of key cytotoxicity assays for evaluating novel compounds derived from "1-Chloroisoquinoline-5-carboxylic acid hydrochloride." The focus is on providing practical, field-proven insights to aid researchers in selecting the most appropriate assays for their drug discovery pipeline.
Introduction: The Critical Role of Cytotoxicity Profiling
In the realm of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] For novel chemical entities, such as derivatives of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, understanding their effect on cell viability is a critical step in identifying promising therapeutic candidates and eliminating those with unfavorable toxicity profiles.[3] Isoquinoline alkaloids and their derivatives have been noted for their potential cytotoxic activities, making this class of compounds an interesting area for anti-cancer research.[4][5][6] This guide delves into a comparative analysis of commonly employed cytotoxicity assays, offering a framework for selecting the most informative methods for your research needs.
Choosing Your Assay: A Mechanistic-Based Approach
The selection of a cytotoxicity assay should not be arbitrary. A well-considered choice is guided by the anticipated mechanism of action of the test compounds. Different assays measure distinct cellular parameters, and understanding these differences is key to generating meaningful data.
Here, we compare four widely used cytotoxicity assays:
-
MTT Assay: Measures metabolic activity.
-
alamarBlue® (Resazurin) Assay: Also measures metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity.
-
Caspase-3/7 Assay: Measures apoptosis.
The following diagram illustrates a decision-making workflow for selecting an appropriate assay:
Caption: Decision-making workflow for selecting a cytotoxicity assay.
Comparative Analysis of Cytotoxicity Assays
This section provides a detailed comparison of the principles, advantages, and limitations of the selected assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product. | Well-established, cost-effective, and relatively simple workflow. | Requires a solubilization step, potential for interference from colored compounds, and endpoint assay.[7] |
| alamarBlue® | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[8][9][10] | Homogeneous ("no-wash") assay, non-toxic to cells allowing for kinetic monitoring, and higher sensitivity than MTT.[8][11] | Can be sensitive to changes in the cellular redox environment unrelated to viability. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][13] | Directly measures cell lysis, simple and inexpensive, and can be used to assess necrosis.[13] | Does not distinguish between different modes of cell death (apoptosis vs. necrosis) without other assays.[13] |
| Caspase-3/7 | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a substrate that generates a luminescent or fluorescent signal upon cleavage.[14][15] | Highly specific for apoptosis, very sensitive, and can be multiplexed with other assays.[16][17] | Only detects apoptosis, and timing of the assay is critical to capture the peak of caspase activity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for each assay.
MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the MTT to a purple formazan, which can be quantified spectrophotometrically.
Workflow Diagram:
Sources
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 7. clyte.tech [clyte.tech]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - AU [thermofisher.com]
- 10. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of analytical methods for "1-Chloroisoquinoline-5-carboxylic acid hydrochloride"
An In-Depth Comparative Guide to the Validation of Analytical Methods for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Prepared by a Senior Application Scientist
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a therapeutic agent is underpinned by rigorous analytical scrutiny. 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a key intermediate with potential applications in the synthesis of innovative pharmaceuticals.[1][2] Its purity, stability, and concentration directly impact the quality and safety of the final active pharmaceutical ingredient (API). Therefore, the validation of analytical methods used to assess this molecule is not a mere procedural formality but a cornerstone of the entire development process, ensuring data integrity and regulatory compliance.
This guide provides a comparative analysis of potential analytical methods for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the choice of methodologies and validation parameters. Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4]
Physicochemical Profile and its Analytical Implications
A foundational understanding of the molecule's properties is critical for designing a robust analytical strategy.
-
Structure: The molecule possesses an isoquinoline core, a carboxylic acid group, and a chlorine substituent.
-
Key Functional Groups:
-
Isoquinoline Ring System: This conjugated aromatic system provides a strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.
-
Carboxylic Acid (-COOH): This acidic group allows for pH-dependent solubility and ionization. Its presence is a key consideration for chromatographic separation, as controlling the pH of the mobile phase is essential to ensure consistent retention and sharp peak shape. It also presents an opportunity for classic acid-base titration for assay determination.
-
Hydrochloride Salt (-HCl): This indicates the compound is likely supplied in a protonated, more water-soluble form.
-
These features suggest that High-Performance Liquid Chromatography (HPLC) with UV detection is the most powerful and versatile technique, while UV-Visible Spectrophotometry and Acid-Base Titrimetry can serve as complementary or alternative methods for specific applications.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
For a comprehensive analysis that can simultaneously quantify the main compound and separate it from potential process impurities and degradation products, a stability-indicating HPLC method is indispensable.[5][6]
Causality Behind Method Selection: Why Reversed-Phase HPLC?
Reversed-Phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate lipophilicity, conferred by the aromatic isoquinoline ring. A non-polar stationary phase (like C18) combined with a polar mobile phase provides the ideal mechanism for separation. The inclusion of an acidic modifier in the mobile phase (e.g., phosphoric acid or formic acid) is a critical choice; it suppresses the ionization of the carboxylic acid group, neutralizing its charge. This prevents peak tailing and ensures reproducible retention times, which are hallmarks of a robust method.
Diagram: General HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Experimental Protocol: Validation of a Stability-Indicating HPLC Method
1. Chromatographic Conditions (Proposed)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Validation Protocols
-
Specificity (Forced Degradation Study): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[7][8] A forced degradation study is the most definitive way to demonstrate this.
-
Prepare solutions of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (approx. 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples by the proposed HPLC method alongside an unstressed control.
-
Self-Validation Check: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (using a Diode Array Detector) confirms the main peak is spectrally pure.
-
-
Linearity:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Self-Validation Check: The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage of analyte recovered.
-
Self-Validation Check: The method is accurate if the mean recovery is within 98.0% to 102.0%.[9]
-
-
Precision:
-
Repeatability (Intra-day): Prepare six identical samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis of six identical samples on a different day, with a different analyst or instrument.
-
Self-Validation Check: The method is precise if the Relative Standard Deviation (RSD) is ≤ 2.0% for both repeatability and intermediate precision.[7]
-
-
Robustness:
-
Systematically introduce small, deliberate variations to the method parameters.
-
Examples of variations:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2°C)
-
-
Analyze a standard solution under each varied condition.
-
Self-Validation Check: The method is robust if system suitability parameters (e.g., retention time, peak tailing) remain within acceptable limits and no significant change in results is observed.
-
Data Summary: HPLC Validation
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interference at the analyte's retention time. Resolution > 2.0. | Excellent |
| Linearity (r²) | ≥ 0.999 | Excellent |
| Accuracy (% Recovery) | 98.0 - 102.0% | Excellent |
| Precision (% RSD) | ≤ 2.0% | Excellent |
| Limit of Detection (LOD) | S/N ratio of 3:1 | Good |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | Good |
| Robustness | No significant impact from minor changes. | Excellent |
Pillar 2: UV-Visible Spectrophotometry - A Simpler Alternative for Assay
A direct UV spectrophotometric method can be developed for a simple assay of the pure bulk substance.[10] It is fast and cost-effective but lacks the specificity of HPLC.
Causality Behind Method Selection: Leveraging the Chromophore
The method relies on Beer-Lambert's law, where the absorbance of the molecule's isoquinoline chromophore is directly proportional to its concentration.[11] The choice of solvent is critical; a solvent like 0.1 M HCl is often selected to ensure the molecule is fully dissolved and in a consistent protonated state, minimizing spectral shifts.
Experimental Protocol: Validation of a UV Spectrophotometric Assay
-
Wavelength Selection (λmax):
-
Scan a dilute solution of the compound in 0.1 M HCl from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Linearity:
-
Prepare a series of at least five concentrations in 0.1 M HCl that bracket the expected sample concentration.
-
Measure the absorbance of each at the predetermined λmax.
-
Plot absorbance vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy & Precision:
-
Perform recovery studies and repeatability/intermediate precision analyses similar to the HPLC protocol, but using absorbance measurements instead of peak areas. Acceptance criteria are typically similar (e.g., 98-102% recovery, RSD ≤ 2%).
-
Pillar 3: Acid-Base Titrimetry - A Classic Approach for Bulk Assay
Titrimetry can be used to determine the potency of the bulk 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. This classic method relies on a stoichiometric chemical reaction.
Causality Behind Method Selection: Stoichiometric Neutralization
This method leverages the acidic nature of the carboxylic acid and the hydrochloride salt. A standardized strong base, such as sodium hydroxide (NaOH), is used to neutralize the acidic protons. The endpoint, where neutralization is complete, can be detected potentiometrically or with a colorimetric indicator. This provides a direct measure of the total acidic content, which can be correlated to the amount of the substance.
Experimental Protocol: Validation of a Titrimetric Assay
-
Procedure:
-
Accurately weigh a sample of the substance and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
Titrate the solution with standardized 0.1 M NaOH.
-
Determine the endpoint using a pH meter (potentiometric titration) to find the inflection point.
-
-
Validation:
-
Accuracy: Analyze a certified reference standard to confirm the accuracy of the titration.
-
Precision: Perform multiple titrations (n=6) on the same batch of material to determine repeatability (RSD should be ≤ 1.0%).
-
Specificity: This is the major limitation. The method cannot distinguish the target analyte from other acidic impurities.
-
Comparative Guide: Choosing the Right Method
| Feature | HPLC-UV | UV-Visible Spectrophotometry | Acid-Base Titrimetry |
| Specificity | Excellent. Can separate analyte from impurities and degradants. | Poor. Any substance absorbing at λmax will interfere. | Poor. Any acidic or basic impurity will interfere. |
| Application | Assay, impurity profiling, stability studies. | Simple assay of pure bulk material. | Assay of pure bulk material. |
| Sensitivity | High (µg/mL to ng/mL level). | Moderate (µg/mL level). | Low (mg level). |
| Complexity & Cost | High. Requires specialized equipment and skilled operators. | Low. Simple, fast, and inexpensive. | Low. Requires basic laboratory glassware and reagents. |
| Validation Effort | Extensive. All ICH parameters are relevant. | Moderate. Focused on linearity, accuracy, precision. | Low. Focused on accuracy and precision. |
| Regulatory Acceptance | Universally Accepted for quality control and stability. | Acceptable for limited tests (e.g., bulk assay). | Acceptable for limited tests (e.g., bulk assay). |
Conclusion and Recommendation
For the comprehensive quality control of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride , a stability-indicating High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice. Its ability to provide specific, accurate, and precise measurements of both the active compound and its potential impurities makes it the only method suitable for ensuring the quality and stability required in a pharmaceutical context.[5][6]
While UV-Visible Spectrophotometry and Acid-Base Titrimetry can be employed for rapid, preliminary assays of the pure bulk substance, they lack the specificity required for release testing or stability studies where the presence of impurities must be monitored. A robust analytical control strategy for this intermediate should therefore be built around a fully validated, stability-indicating HPLC method, as detailed in this guide.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. (2025). Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(4-Ethoxybenzoyl)isoquinoline.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Chan, C. C., et al. (n.d.). Analytical Method Validation and Instrument Performance Verification. Wiley.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ISO, IUPAC, AOAC International. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis (Technical Report).
- International Journal of Research in Pharmacy and Chemistry. (n.d.). Development and Validation of Stability Indicating Liquid Chromatographic Method of a Semicarbazone Derivative of High Medicinal.
- ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- Biosynth. (n.d.). 5-Chloroisoquinoline-1-carboxylic acid.
- BLD Pharm. (n.d.). 5-Chloroisoquinoline-1-carboxylic acid.
- Chem-Impex. (n.d.). 1-Chloroisoquinoline.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%.
- TCI Chemicals. (n.d.). 1-Chloroisoquinoline.
- Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid.
- Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
- Asian Journal of Chemistry. (n.d.). Spectrophotometric Determination of Hydralazine Hydrochloride in Pure Form and Pharmaceutical Formulations Using Chloranilic Acid.
- National Center for Biotechnology Information. (n.d.). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. iosrphr.org [iosrphr.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
A Strategic Guide to Evaluating the Efficacy of Novel 1-Chloroisoquinoline-5-carboxylic Acid Derivatives in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of novel derivatives of "1-Chloroisoquinoline-5-carboxylic acid hydrochloride." The isoquinoline core is a well-established pharmacophore present in numerous natural and synthetic compounds with significant biological activity, including potent anticancer properties. Derivatives of this scaffold have been implicated in the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases and DNA repair enzymes.[1]
Given the nascent state of research on this specific chemical series, this document outlines a logical, multi-phased approach to progress from initial cytotoxicity screening to detailed mechanism of action (MoA) elucidation. We will focus on two high-probability target classes for this scaffold: Protein Kinases and Poly (ADP-ribose) Polymerase (PARP) enzymes. The experimental choices detailed herein are grounded in the principles of creating self-validating systems that generate robust, decision-driving data.
Phase 1: Foundational Efficacy Screening
The initial step is to establish the general cytotoxic or anti-proliferative potential of the synthesized derivatives across a panel of relevant human cancer cell lines. This provides the foundational data needed to justify and guide more intensive MoA studies.
Experimental Rationale: A cell viability assay, such as the MTT assay, is a cost-effective, high-throughput method to measure the metabolic activity of cells, which serves as a proxy for cell proliferation and viability.[2] A decrease in metabolic activity in the presence of a compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Screening against a panel of cell lines (e.g., breast, lung, colon cancer) is critical to identify potential tissue-specific sensitivities.
Workflow for Derivative Evaluation
Caption: Hypothesized inhibition of the PARP1 signaling pathway by a derivative.
Comparative Data Analysis
To contextualize the potency of novel derivatives, their performance must be benchmarked against well-characterized, clinically relevant inhibitors. All quantitative data should be summarized for clear comparison.
| Compound ID | Target Cell Line | Primary Assay (IC50, µM) | MoA Assay (IC50, µM) | Reference Compound | Reference IC50 (µM) | Selectivity Index* |
| Derivative-001 | MCF-7 (Breast) | 5.2 | PARP Activity: 1.8 | Olaparib (PARP-i) | 0.9 | 2.9 |
| Derivative-002 | HCT116 (Colon) | 12.5 | N/A | Doxorubicin | 0.8 | N/A |
| Derivative-003 | A549 (Lung) | 2.1 | PI3K Phospho: 0.9 | Idelalisib (PI3K-i) | 0.5 | 1.8 |
| Derivative-004 | MCF-7 (Breast) | > 50 | N/A | Olaparib (PARP-i) | 0.9 | N/A |
*Selectivity Index can be calculated in various ways, for instance, (IC50 in normal cells / IC50 in cancer cells) or (IC50 for off-target / IC50 for on-target). Here, it represents (Primary Assay IC50 / MoA Assay IC50).
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses the anti-proliferative effect of the derivatives.
Causality: This endpoint assay measures the reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validation: The protocol includes untreated cells (negative control) and cells treated with a known cytotoxic agent like staurosporine (positive control) to ensure the assay is performing within an acceptable dynamic range.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1-chloroisoquinoline derivatives and the reference compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control. Plot the results and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based PARP Activity ELISA
This protocol quantifies the inhibitory effect of derivatives on PARP enzymatic activity within cells. [3] Causality: This immunoassay directly measures the product of PARP activity (PAR chains) on histone proteins. It provides a quantitative readout of target inhibition in a cellular context after inducing DNA damage, which activates the PARP enzyme.
Self-Validation: The inclusion of a known PARP inhibitor (e.g., Olaparib) as a positive control validates the assay's ability to detect inhibition. Wells with DNA damage but no inhibitor serve as the maximum signal control, while undamaged cells provide the baseline.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with various concentrations of the isoquinoline derivatives or a reference PARP inhibitor for 1 hour.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., 1 mM H₂O₂) to all wells except the negative control and incubate for 10 minutes.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a commercial PARP assay kit.
-
PARP Assay: Transfer the cell lysates to a histone-coated 96-well strip plate. The assay then proceeds according to the manufacturer's instructions, which typically involves:
-
Incubation to allow PARP in the lysate to use biotinylated NAD+ to form PAR chains on the coated histones.
-
Washing steps to remove unbound reagents.
-
Addition of a Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Addition of a chemiluminescent HRP substrate.
-
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Analysis: Normalize the signal to the DNA damage-only control and calculate the IC50 for PARP inhibition.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This document provides a detailed, step-by-step protocol for the proper handling and disposal of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. As a chlorinated heterocyclic aromatic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is fundamental to its safe handling. While specific data for this exact compound is limited, information from structurally similar chemicals, such as 1-Chloroisoquinoline, provides a strong basis for hazard assessment. The primary hazards are summarized below.
| Hazard Category | Description | Rationale and Recommended Precautions |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] | The presence of a chlorinated aromatic system and a carboxylic acid group can lead to systemic toxicity. Always use appropriate Personal Protective Equipment (PPE), including nitrile gloves and a lab coat, to prevent dermal absorption.[1][3] |
| Skin Irritation | Causes skin irritation.[1][2][3][4][5] | Halogenated organic compounds can defat the skin and cause significant irritation. Prolonged contact should be avoided. In case of contact, wash the affected area immediately with soap and plenty of water.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4][5] | The compound, as a solid or dust, can cause severe damage to the eyes. Chemical safety goggles are mandatory when handling this substance.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | Fine powders or dusts can irritate the respiratory tract if inhaled. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation risk.[6] |
| Environmental Hazard | Potentially harmful to aquatic life. | Chlorinated organic compounds can be persistent in the environment. Under no circumstances should this chemical or its waste be disposed of down the drain or in general refuse.[7] |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the disposal of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is its classification and segregation as halogenated organic waste .
Why is this essential?
-
Treatment Method: Halogenated waste requires high-temperature incineration with special "scrubber" systems to neutralize the acidic gases (like HCl) produced during combustion. Disposing of it with non-halogenated waste can damage standard incinerators and release toxic byproducts, such as dioxins, into the atmosphere.[8]
-
Cost Implications: The specialized treatment for halogenated waste makes its disposal significantly more expensive than that for non-halogenated solvents.[9] Cross-contaminating a large container of non-halogenated waste with a small amount of a chlorinated compound will force the entire container to be treated as the more expensive halogenated waste.[9]
Therefore, all waste streams containing this compound must be kept separate from other chemical waste.[6][10][11]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste from the point of generation to its readiness for collection by a licensed disposal company.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[1]
-
Hand Protection: Nitrile rubber gloves. Inspect for tears before use.
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: Not generally required if handling is done within a chemical fume hood. If a fume hood is unavailable, a respirator with appropriate cartridges for organic vapors and acid gases is necessary.[4]
Step 2: Waste Collection
Waste must be collected at the point of generation in a designated, compatible container.
-
Solid Waste:
-
Collect unadulterated excess 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, or material from a spill cleanup, in a clearly labeled, sealable container.
-
Contaminated disposable materials such as weighing paper, paper towels, and gloves must also be placed in this container.[12]
-
Sweep up solids carefully to avoid creating dust.
-
-
Liquid Waste (Solutions):
Step 3: Containerization and Labeling
Proper containerization and labeling are crucial for safety and compliance.
-
Container Selection:
-
Labeling Procedure:
-
Label the container before adding the first drop of waste.[6]
-
The label must be clearly legible and include the following information:
-
The words "HAZARDOUS WASTE" .[9]
-
The full chemical name: "Waste 1-Chloroisoquinoline-5-carboxylic acid hydrochloride" . Do not use abbreviations.[6]
-
If it's a mixed solution, list all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
Your name, laboratory/department, and the date the waste was first added.
-
-
Step 4: Decontamination of Labware
-
Reusable Glassware: Rinse glassware that was in contact with the compound three times with a suitable organic solvent (e.g., methanol or ethanol). The first rinseate is considered hazardous and must be collected in your halogenated organic waste container .[12] Subsequent rinses can often be managed as non-halogenated waste, but check with your institution's EHS department.
-
Contaminated Equipment: Any non-disposable equipment must be decontaminated, and the rinse water or solvent collected as hazardous waste.[12]
Step 5: Temporary Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area, such as a ventilated cabinet or within a secondary containment tray, away from incompatible materials.[1]
-
Disposal: Once the container is nearly full (do not exceed 90% capacity[11][13]), or if it has been stored for an extended period (e.g., 3 months[11]), arrange for pickup through your institution's Environmental Health & Safety (EHS) office. They will manage the final disposal via a licensed hazardous waste contractor.[1][2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
Caption: Disposal workflow for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride.
References
-
LookChem . 1-Chloroisoquinoline Safety Data Sheet. [Link]
-
United Nations Office on Drugs and Crime . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
University of Groningen . Hazardous waste acceptance conditions. [Link]
-
Drexel University . Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. [Link]
- Generic Manufacturer. Material Safety Data Sheet (25-Nov-2021). (Simulated reference based on common SDS phrasing for environmental precautions).
-
American Elements . 1-Chloroisoquinoline-5-carbonitrile. [Link]
-
PubChem - National Institutes of Health . Isoquinoline, 1-chloro-. [Link]
-
Braun Research Group . Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Physikalisch-Technische Bundesanstalt . Chemical Waste Management for Laboratories. [Link]
-
PubChem - National Institutes of Health . 1-Chloro-5-methylisoquinoline. [Link]
-
University of Oslo . Chemical and Hazardous Waste Guide. [Link]
-
National Center for Biotechnology Information . Management of Chemicals - Prudent Practices in the Laboratory. [Link]
-
Kemicentrum, Lund University . 8.1 Organic solvent waste. [Link]
-
PubChem - National Institutes of Health . 5-Chloroquinoline-8-carboxylic acid. [Link]
-
University of Pennsylvania EHRS . Laboratory Chemical Waste Management Guidelines. [Link]
-
AA Blocks . Safety Data Sheet: 3-chloroisoquinoline-5-carboxylic acid. [Link]
-
PubChem - National Institutes of Health . Isoquinoline-1-carboxylic acid. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. asset.conrad.com [asset.conrad.com]
- 8. ptb.de [ptb.de]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. drexel.edu [drexel.edu]
- 13. rug.nl [rug.nl]
Personal protective equipment for handling 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
Essential Safety and Handling Guide: 1-Chloroisoquinoline-5-carboxylic acid hydrochloride
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the laboratory use of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride. As a chlorinated aromatic heterocyclic compound, this substance requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. The procedures outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Identification and Risk Assessment
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is classified as an irritant.[1] The primary hazards are associated with its potential to cause skin, eye, and respiratory system irritation.[1][2][3] As a solid, the compound can form dust, which poses an inhalation risk.[1] The hydrochloride salt imparts acidic properties, which can exacerbate its irritant effects and requires consideration when selecting storage and waste streams.
Key Hazards:
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Sensitivity: The material is noted to be air and moisture sensitive, requiring storage under inert gas.[1]
A thorough risk assessment must be conducted before any new procedure involving this compound. This involves reviewing the Safety Data Sheet (SDS) and understanding the quantities being used and the specific manipulations to be performed.[4][5]
Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for exposure control.[4][6] PPE is used in conjunction with these controls and must be selected based on the potential for exposure.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Receiving & Storage | Nitrile gloves | Safety glasses with side-shields | Not required in sealed containers | Standard lab coat |
| Weighing (Solid) | Nitrile gloves | Chemical splash goggles | Work in a fume hood or ventilated balance enclosure. If not possible, an N95 dust mask is required.[3] | Fully-buttoned lab coat |
| Solution Preparation & Transfers | Nitrile gloves. For larger volumes (>1L), consider double-gloving or using more robust gloves like butyl rubber.[4] | Chemical splash goggles and a face shield.[4] | All work must be conducted in a chemical fume hood.[7] | Fully-buttoned lab coat. A chemical-resistant apron is recommended over the lab coat.[4] |
| Reaction Workup & Purification | Chemically resistant gloves (consult manufacturer's guide for chlorinated solvents).[4][8] | Chemical splash goggles and a face shield.[4] | All work must be conducted in a chemical fume hood. | Fully-buttoned lab coat and a chemical-resistant apron. |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | Air-purifying respirator with organic vapor/acid gas cartridges may be necessary depending on spill size. | Chemical-resistant coveralls or apron.[4] |
Causality of PPE Choices:
-
Gloves: Nitrile gloves offer sufficient protection for handling small quantities of solids and for incidental contact.[2] For prolonged contact or when working with solutions, more resistant materials like butyl rubber are recommended because chlorinated compounds can degrade or permeate standard nitrile gloves over time.[4][8] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[1]
-
Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, protecting from dust, splashes, and vapors.[1][4] A face shield provides an additional, crucial layer of protection for the entire face during tasks with a higher splash potential, such as transfers of liquid solutions.[4]
-
Respiratory Protection: The primary hazard is the inhalation of airborne dust or aerosols.[1] Therefore, the most effective control is to handle the compound within a chemical fume hood.[6][7] This engineering control captures contaminants at the source, providing a higher level of protection than a respirator alone. A respirator is a necessary backup or for specific short-duration tasks where a hood is not feasible.[1]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination.
Step 1: Receiving and Storage
-
Verification: Upon receipt, ensure the container is properly labeled and undamaged.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] The storage location should be a designated area for hazardous chemicals, away from incompatible materials such as strong oxidizing agents and bases.[9] Given its sensitivity, storing under an inert atmosphere is recommended.[1]
Step 2: Handling and Use (In a Chemical Fume Hood)
-
Preparation: Before handling the chemical, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE: Don the appropriate PPE as outlined in the table above and the workflow diagram below.
-
Weighing: If possible, weigh the solid material inside the fume hood. If a balance inside the hood is unavailable, use a ventilated balance enclosure.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood to contain any dust or vapors.
-
Housekeeping: Keep containers closed when not in use.[10][11]
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is particularly important, as the exterior of the PPE is considered contaminated.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Waste Disposal Plan
Improper disposal is a common source of safety incidents and environmental contamination.
-
Classification: 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a halogenated organic compound .[12] All waste containing this substance must be treated as hazardous waste.[4]
-
Segregation:
-
Collect all waste (solid compound, contaminated materials like gloves and wipes, and solutions) in a designated, properly labeled "Halogenated Organic Waste" container.[6][12][13]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [11][14] Keeping these waste streams separate is critical for proper disposal and significantly reduces disposal costs.[14]
-
Do not mix this acidic waste with basic waste in the same container to avoid violent reactions.[12]
-
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[11][13] They must be stored in a designated satellite accumulation area within the lab, preferably in secondary containment.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][2] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop up the absorbed material without creating dust.[1]
-
Place the material into a suitable, labeled, and sealed container for disposal as halogenated hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional chemical hygiene plans. Always adhere to the specific safety protocols established by your organization.
References
-
NIOSH Pocket Guide to Chemical Hazards | NIOSH | CDC. Available at: [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards . Available at: [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. Available at: [Link]
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. Available at: [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? . Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available at: [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Available at: [Link]
-
Halogenated Solvents in Laboratories - Campus Operations, Temple University. Available at: [Link]
-
Hazardous Waste Segregation Guide . Available at: [Link]
-
OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals - OSHA Training Institute Education Center at CLPCCD. Available at: [Link]
-
1-Chloroisoquinoline Safety Data Sheet - LookChem. Available at: [Link]
-
1-CHLOROISOQUINOLINE Safety Data Sheet . Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Chlorine - Personal Protection Equipment - YouTube. Available at: [Link]
Sources
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha4you.com [osha4you.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
